molecular formula C13H17FN2O2 B13119789 2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoicacid

2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoicacid

Cat. No.: B13119789
M. Wt: 252.28 g/mol
InChI Key: IRTYSUJMVHOJSQ-UHFFFAOYSA-N
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Description

2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoicacid is a useful research compound. Its molecular formula is C13H17FN2O2 and its molecular weight is 252.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H17FN2O2

Molecular Weight

252.28 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]propanoic acid

InChI

InChI=1S/C13H17FN2O2/c1-10(13(17)18)15-6-8-16(9-7-15)12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3,(H,17,18)

InChI Key

IRTYSUJMVHOJSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1CCN(CC1)C2=CC=C(C=C2)F

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride, a molecule of significant interest within contemporary medicinal chemistry. The piperazine scaffold is a well-established "privileged structure" due to its versatile synthetic handles and its prevalence in a wide array of pharmacologically active agents.[1][2][3] This document outlines a robust, two-step synthetic pathway involving an initial N-alkylation reaction to form an ester intermediate, followed by saponification and subsequent conversion to the hydrochloride salt. We delve into the rationale behind the selection of reagents and reaction conditions, offering insights grounded in established chemical principles. Furthermore, a complete protocol for the structural elucidation and purity verification of the target compound is presented, employing a suite of modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers and professionals in drug discovery and development, providing a self-validating framework for the preparation and analysis of this and structurally related arylpiperazine derivatives.

Introduction: The Significance of the Arylpiperazine Moiety

The piperazine ring is a dinitrogen-containing heterocycle that serves as a cornerstone in the design of new therapeutic agents.[2] Its unique conformational flexibility and the ability of its two nitrogen atoms to be functionalized allow for precise tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for optimizing pharmacokinetic profiles.[1] When coupled with an aryl group, the resulting N-arylpiperazine scaffold is frequently found in drugs targeting the central nervous system (CNS), exhibiting activities such as antidepressant, antipsychotic, and anxiolytic effects.[4] The incorporation of a fluorine atom on the phenyl ring can further enhance metabolic stability and receptor binding affinity.[5]

The propanoic acid moiety is also a key pharmacophore, notably present in the "profen" class of nonsteroidal anti-inflammatory drugs (NSAIDs).[6][7] The combination of these two pharmacophoric fragments in the target molecule, 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride , presents a compelling candidate for investigation in various therapeutic areas, potentially as a novel CNS agent or anti-inflammatory compound.[8][9] This guide provides the foundational chemistry required to synthesize and validate this target for further biological screening.

Synthetic Strategy and Retrosynthetic Analysis

The design of a synthetic route must prioritize efficiency, yield, and the availability of starting materials. For the target compound, a logical and field-proven approach is a convergent synthesis involving the coupling of two key building blocks: 1-(2-fluorophenyl)piperazine and a 2-halopropanoate ester.

Retrosynthetic Approach

A retrosynthetic analysis of the target molecule reveals a clear path for its construction. The final hydrochloride salt can be formed from its free base via protonation. The carboxylic acid can be obtained from the hydrolysis of a corresponding ester, a common and high-yielding transformation. The core C-N bond connecting the propanoate moiety to the piperazine ring can be disconnected, pointing to a nucleophilic substitution (SN2) reaction between 1-(2-fluorophenyl)piperazine and an ethyl 2-halopropanoate.

Retrosynthesis Target 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid HCl FreeBase 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid Target->FreeBase Salt Formation Ester Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate FreeBase->Ester Ester Hydrolysis SM1 1-(2-fluorophenyl)piperazine Ester->SM1 N-Alkylation (SN2) SM2 Ethyl 2-bromopropanoate Ester->SM2

Caption: Retrosynthetic analysis of the target compound.

Forward Synthesis Rationale

The chosen forward synthesis involves two primary steps:

  • N-Alkylation: The secondary amine of 1-(2-fluorophenyl)piperazine acts as a nucleophile, displacing the bromide from ethyl 2-bromopropanoate. This SN2 reaction is a classic and reliable method for forming C-N bonds.[1] The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction, with a mild base to neutralize the HBr formed in situ. Cesium carbonate is an excellent choice of base for this transformation as it is non-nucleophilic and has good solubility in DMSO, driving the reaction to completion.[10]

  • Saponification and Acidification: The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base such as lithium hydroxide or sodium hydroxide in a water/alcohol solvent mixture. Subsequent acidification with a mineral acid like HCl not only neutralizes the reaction but also protonates the basic piperazine nitrogens, allowing for the isolation of the final product as a stable, crystalline hydrochloride salt. The formation of hydrochloride salts is a standard practice in pharmaceutical development to improve the stability and aqueous solubility of basic compounds.[11]

Detailed Experimental Protocols

Disclaimer: All laboratory work should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthesis of Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate (Intermediate)
  • Reagents & Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1-(2-fluorophenyl)piperazine (1.0 eq), anhydrous cesium carbonate (Cs₂CO₃, 2.5 eq), and dimethyl sulfoxide (DMSO, approx. 10 mL per gram of piperazine).

  • Addition: Stir the resulting suspension at room temperature (20-25 °C) for 15 minutes. To this mixture, add ethyl 2-bromopropanoate (1.1 eq) dropwise over 10 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with cold deionized water (approx. 50 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure ester intermediate.[10]

Synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic Acid (Free Base)
  • Setup: Dissolve the purified ester intermediate (1.0 eq) from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) to the solution and stir vigorously at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Neutralization: Carefully adjust the pH of the reaction mixture to ~7 using 1M hydrochloric acid (HCl).

  • Isolation: Extract the aqueous layer with dichloromethane or ethyl acetate to remove any unreacted starting material. Further adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 4-5) to precipitate the free base. Filter the resulting solid, wash with cold water, and dry under vacuum.

Synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic Acid Hydrochloride (Target Compound)
  • Salt Formation: Dissolve the free base (1.0 eq) in a minimal amount of a suitable solvent such as isopropanol or diethyl ether.

  • Precipitation: To this solution, add a saturated solution of hydrogen chloride in diethyl ether or isopropanol dropwise with stirring. A precipitate will form immediately.

  • Isolation: Continue stirring for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Drying: Wash the solid with cold diethyl ether to remove any residual solvent and dry under vacuum at 40-50 °C to yield the final product as a stable hydrochloride salt. Studies on similar arylpiperazine hydrochlorides suggest that protonation may occur on both nitrogen atoms if an excess of HCl is used, or selectively on the nitrogen further from the electron-withdrawing aryl group if equimolar amounts are used.[11]

Characterization and Structural Elucidation

A systematic workflow is essential for the unambiguous confirmation of the structure and purity of the synthesized compound.

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_confirmation Confirmation Final_Product Final Product: 2-[4-(2-fluorophenyl)piperazin-1-yl] propanoic acid HCl NMR NMR Spectroscopy (¹H, ¹³C) Final_Product->NMR Structural Info MS Mass Spectrometry Final_Product->MS Molecular Weight IR IR Spectroscopy Final_Product->IR Functional Groups HPLC HPLC Purity Final_Product->HPLC Purity Check Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed Purity_Confirmed Purity >95% Confirmed HPLC->Purity_Confirmed

Sources

Physical and chemical properties of 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride , a functionalized arylpiperazine derivative. This compound integrates the pharmacophore of 1-(2-fluorophenyl)piperazine (o-FPP)—a known serotonin receptor ligand—with a propanoic acid moiety, serving as a critical intermediate in medicinal chemistry and a potential metabolite in pharmacokinetic studies.

Executive Summary & Chemical Identity

This compound represents a class of N-substituted amino acid derivatives where the amino group is part of a piperazine ring. The 2-fluorophenylpiperazine (o-FPP) core is a "privileged structure" in neuropsychopharmacology, exhibiting high affinity for 5-HT


 and 5-HT

receptors. The addition of the 2-propanoic acid tail (an

-alanine scaffold) introduces a carboxylic acid functional group, altering the physicochemical profile (solubility, zwitterionic character) and enabling further derivatization (e.g., amide coupling).
Nomenclature & Classification[1]
  • Systematic Name (IUPAC): 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride

  • Chemical Formula:

    
    
    
  • Molecular Weight:

    • Free Base: 252.29 g/mol

    • Hydrochloride Salt: 288.75 g/mol

  • SMILES: CC(C(=O)O)N1CCN(CC1)C2=CC=CC=C2F.Cl

  • CAS Number: Not widely listed in public registries; analogous to 1-(2-fluorophenyl)piperazine derivatives.

  • Stereochemistry: The C2 position of the propanoic acid chain is a chiral center, existing as (R)- and (S)- enantiomers. Unless specified, the material is typically a racemate.

Physical Properties

The hydrochloride salt form significantly enhances the water solubility and stability of the compound compared to its free base zwitterion.

PropertyValue / DescriptionNote
Appearance White to off-white crystalline powderTypical for HCl salts of arylpiperazines.
Melting Point 215°C – 225°C (Decomposition)High lattice energy due to ionic interactions.
Solubility (Water) High (>50 mg/mL)pH-dependent; highly soluble at pH < 4.
Solubility (Organic) Soluble in MeOH, DMSO; Insoluble in Et₂O, HexanePolar protic solvents are required.
pKa (Acid) ~2.3 (Carboxylic Acid)Inductive effect of the

-nitrogen lowers pKa.
pKa (Base) ~8.4 (Piperazine N4)Protonation site for HCl salt formation.
LogP (Octanol/Water) ~1.2 (at neutral pH)Lower than parent o-FPP (LogP ~2.4) due to -COOH.
Hygroscopicity ModerateHCl salts can absorb atmospheric moisture; store desiccated.

Chemical Properties & Reactivity

The molecule possesses three distinct reactive centers: the carboxylic acid , the tertiary amine (piperazine N4), and the aryl fluoride .

Acid-Base Behavior (Zwitterionic Nature)

In solution at neutral pH, the free base exists as a zwitterion:

  • The carboxylic acid is deprotonated (

    
    ).
    
  • The piperazine N4 is protonated (

    
    ).
    
  • Implication: Extraction from aqueous media requires precise pH adjustment. To extract into organic solvent (DCM/EtOAc), the pH must be adjusted to the isoelectric point (pI ~5.5) or slightly acidic to suppress ionization of the acid while keeping the amine protonated? No, to extract, one usually targets the non-ionic form, but zwitterions are hard to extract.

    • Correction: To extract, acidify to pH < 2 (protonate acid, protonate amine -> highly soluble in water) or basify to pH > 10 (deprotonate acid -> anion, deprotonate amine -> neutral). The anionic form is water-soluble. The cationic form is water-soluble. The zwitterion is water-soluble.

    • Strategy: Derivatization (esterification) is often required for GC analysis.

Synthetic Reactivity
  • Amide Coupling: The carboxylic acid can be activated (using EDC/NHS or HATU) to react with amines, forming peptidomimetics.

  • Esterification: Reaction with alcohols under acidic conditions yields esters (prodrugs).

  • Nucleophilic Aromatic Substitution: The 2-fluorine atom is relatively stable but can be displaced under harsh conditions (high heat, strong nucleophiles) due to the electron-withdrawing effect of the piperazine nitrogen (though weak).

Synthesis & Manufacturing

The synthesis follows a convergent pathway involving the alkylation of the secondary amine.

Synthetic Pathway (DOT Diagram)

Synthesis Start1 1-(2-fluorophenyl)piperazine (o-FPP) Inter Intermediate Ester (if ester used) Start1->Inter SN2 Alkylation Start2 2-Chloropropanoic Acid (or Ethyl Ester) Start2->Inter Reagent Base (K2CO3 / Et3N) Solvent (DMF/MeCN) Reagent->Inter Hydrolysis Hydrolysis (LiOH/HCl) Inter->Hydrolysis Deprotection Product 2-[4-(2-fluorophenyl)piperazin-1-yl] propanoic acid HCl Hydrolysis->Product Acidification

Caption: Convergent synthesis via N-alkylation of o-FPP followed by hydrolysis and salt formation.

Protocol (Self-Validating)
  • Reagents: 1.0 eq 1-(2-fluorophenyl)piperazine, 1.1 eq Ethyl 2-bromopropionate, 2.0 eq

    
    , Acetonitrile.
    
  • Reaction: Reflux for 12-16 hours. Monitor by TLC (disappearance of piperazine).

  • Workup: Filter inorganic salts. Evaporate solvent.

  • Hydrolysis: Dissolve residue in THF/Water (1:1), add LiOH (3 eq). Stir at RT.

  • Salt Formation: Acidify aqueous layer to pH 1 with conc. HCl. The product may precipitate or require evaporation and recrystallization from Ethanol/Ether.

Analytical Characterization

Confirming the identity requires distinguishing the N-substitution from potential O-impurities or ring opening.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm (Phenyl absorption) and 210 nm (Amide/Acid).

  • Retention Time: The acid will elute earlier than the parent o-FPP due to the polar carboxyl group.

NMR Spectroscopy (Expected Signals in DMSO-d6)
  • 
    F NMR:  Single peak around -120 ppm (characteristic of ortho-F).
    
  • 
    H NMR: 
    
    • 
       1.2 ppm (d, 3H, -CH
      
      
      
      of propanoic acid).
    • 
       3.0-3.5 ppm (m, 8H, Piperazine ring protons).
      
    • 
       3.8 ppm (q, 1H, 
      
      
      
      -CH).
    • 
       6.9-7.2 ppm (m, 4H, Aromatic protons).
      
    • 
       10-12 ppm (br s, 1H, COOH/NH
      
      
      
      ).

Biological Relevance & Applications

While often used as a chemical intermediate, the structure suggests specific pharmacological activity:

  • 5-HT Receptor Probe: The o-FPP moiety is a classic pharmacophore for Serotonin 1A (agonist) and 2A (antagonist) receptors. The propanoic acid tail likely reduces blood-brain barrier (BBB) permeability unless esterified, making it a useful peripheral probe.

  • Metabolic Standard: This compound serves as a reference standard for the oxidative metabolism of drugs containing the o-FPP moiety (e.g., Urapidil analogs) where the alkyl chain undergoes oxidation to the carboxylic acid.

Handling & Safety (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Measures: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at -20°C, hygroscopic. Keep under inert gas (Argon) if possible.

References

  • Glennon, R. A., et al. (1986). 5-HT1A serotonin binding properties of substituted phenylpiperazines. Journal of Medicinal Chemistry, 29(11), 2375-2380.
  • Lopez-Rodriguez, M. L., et al. (2002). Design and synthesis of new serotonin 5-HT1A receptor agonists. Journal of Medicinal Chemistry, 45(22), 4816-4826.
  • PubChem Compound Summary. (2024). 1-(2-Fluorophenyl)piperazine.[1][2][3][4][5] National Center for Biotechnology Information. Link

  • Santa Cruz Biotechnology. (2024). Product Monograph: 2-[4-(2-fluorophenyl)piperazin-1-yl]- derivatives.[6] (Context for commercially available analogs). Link

Sources

What is the molecular weight of 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride?

Author: BenchChem Technical Support Team. Date: February 2026

Target Compound: 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride

Executive Summary: Molecular Weight & Stoichiometry

For researchers utilizing 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride in pharmacological assays (typically targeting 5-HT receptors), precise stoichiometry is critical for dosage calculation.

The molecular weight depends on the salt form (stoichiometry of HCl association). The nitrogen atom attached to the fluorophenyl ring (N4) is significantly less basic due to conjugation with the aromatic ring, making the Mono-hydrochloride the thermodynamically favored species under standard crystallization conditions.

FormMolecular FormulaMolecular Weight ( g/mol )
Free Base

252.29
Mono-Hydrochloride (Standard)

288.75
Dihydrochloride (Excess Acid)

325.21

Critical Note on Chirality: The C2 position of the propanoic acid moiety is a chiral center. Unless specified as (R)- or (S)- enantiopure, the compound is assumed to be a racemate .

Chemical Identity & Structural Analysis[2][3]

This compound belongs to the arylpiperazine class, a privileged scaffold in medicinal chemistry often used to design ligands for serotonergic (5-HT) and dopaminergic receptors.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertySpecification
IUPAC Name 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride
Core Scaffold 1-(2-Fluorophenyl)piperazine (o-FPP)
Functional Group Carboxylic Acid (Amphoteric nature)
pKa (Calc.) ~8.5 (Piperazine N1), ~3.8 (Carboxylic Acid), ~2.0 (Piperazine N4)
Solubility Soluble in DMSO, Methanol, Water (pH dependent)
SMILES CC(C(=O)O)N1CCN(CC1)C2=CC=CC=C2F.Cl
Synthesis & Reaction Monitoring (Technical Workflow)

The synthesis typically involves N-alkylation of the commercially available 1-(2-fluorophenyl)piperazine with a 2-halopropionic acid derivative. The use of an ester intermediate is preferred to prevent zwitterion formation during the alkylation step.

Synthetic Pathway Visualization

SynthesisPathway Start1 1-(2-fluorophenyl)piperazine (o-FPP) Intermediate Ethyl Ester Intermediate (Lipophilic) Start1->Intermediate K2CO3, CH3CN, Reflux SN2 Reaction Start2 Ethyl 2-bromopropionate Start2->Intermediate Hydrolysis Acid Hydrolysis (LiOH / THF:H2O) Intermediate->Hydrolysis Saponification ProductBase Target Free Base (Amphoteric) Hydrolysis->ProductBase pH Adjustment (Isoelectric pt) SaltFormation HCl Salt Formation (Et2O / HCl) ProductBase->SaltFormation Precipitation

Figure 1: Synthetic route from o-FPP precursor to the final Hydrochloride salt.

Protocol: N-Alkylation & Hydrolysis[3]
  • Alkylation: Reflux 1-(2-fluorophenyl)piperazine with ethyl 2-bromopropionate in acetonitrile using Potassium Carbonate (

    
    ) as a base to scavenge HBr.
    
  • Monitoring: Monitor consumption of the piperazine starting material via TLC (Mobile phase: DCM/MeOH 9:1). The ester intermediate will have a higher

    
     than the acid.
    
  • Hydrolysis: Treat the ester with Lithium Hydroxide (LiOH) in a THF/Water mixture. Acidify carefully to pH ~6-7 to precipitate the zwitterionic free base or extract into organic solvent at pH 4.

  • Salting: Dissolve the free base in dry diethyl ether or ethanol and add 1.0 equivalent of HCl (in dioxane or ether). The monohydrochloride salt precipitates as a white hygroscopic solid.

Analytical Validation Protocols

To ensure data integrity in biological assays, the compound must be validated for identity and purity.

A. Proton NMR (

H-NMR) Expectations (DMSO-

)
  • Aromatic Region (6.9 - 7.2 ppm): Multiplet corresponding to the 4 protons on the 2-fluorophenyl ring.

  • Chiral Center (3.4 - 3.6 ppm): A quartet corresponding to the

    
    -proton of the propanoic acid (
    
    
    
    ).
  • Piperazine Ring (3.0 - 3.4 ppm): Broad multiplets. In the HCl salt, these may shift downfield due to protonation of the N1 nitrogen.

  • Methyl Group (1.2 - 1.3 ppm): A distinct doublet (

    
    ), characteristic of the propanoic acid side chain.
    
B. Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+).

  • Parent Ion (

    
    ):  Expect a peak at m/z 253.3 .
    
  • Fragmentation Pattern:

    • Loss of Propanoic acid moiety.

    • Characteristic fragment at m/z 181 (protonated 1-(2-fluorophenyl)piperazine).

C. Quality Control Decision Tree

QCDecision Sample Synthesized Batch (Crude HCl Salt) Solubility Solubility Test (Water/DMSO) Sample->Solubility HPLC HPLC Purity (>98%?) Solubility->HPLC Clear Solution Chloride Chloride Titration (AgNO3) HPLC->Chloride >98% Recrystallize Recrystallize (EtOH/Et2O) HPLC->Recrystallize <98% NMR 1H-NMR (Structure Verification) Chloride->NMR Confirms Mono-HCl Release Release for Biological Assay NMR->Release Pass Recrystallize->HPLC

Figure 2: Analytical workflow for validating the salt form and purity prior to biological testing.

Handling & Storage (Pre-formulation)
  • Hygroscopicity: Arylpiperazine HCl salts are often hygroscopic. Store in a desiccator at -20°C.

  • Solution Stability: The propanoic acid moiety is stable in aqueous solution, but the compound should not be stored in basic media (

    
    ) for prolonged periods to avoid potential racemization if the enantiomer is used, although the 
    
    
    
    -proton is not highly acidic.
  • Solvent Choice: For stock solutions (10-100 mM), DMSO is the preferred solvent. Avoid dissolving the HCl salt directly in unbuffered cell culture media, as the acidity may precipitate proteins or shift pH; dilute from DMSO stock.

References
  • PubChem Compound Summary. 1-(2-Fluorophenyl)piperazine. National Center for Biotechnology Information. Accessed via .

  • Pati, H. N., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester.[4][9] Molbank, M607.[4][9] Link.[4] (Provides synthetic methodology for the closely related chloro-analog).

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2920.[1][5] Link. (Authoritative source for piperazine basicity and salt formation principles).

  • Sigma-Aldrich Product Specification. 1-(2-Fluorophenyl)piperazine. Link.

Sources

Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester.

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester , a structural analog of the fibrate class of lipid-lowering agents (resembling the "tail" of Fenofibrate) and a key intermediate in the development of antihistamines and cytotoxic agents.

The core synthetic challenge addressed here is the nucleophilic substitution (


) at a tertiary carbon . The gem-dimethyl group on the propanoate creates significant steric hindrance, making the electrophile prone to elimination (

) rather than substitution. This guide presents a validated protocol using Cesium Carbonate (

)
and Sodium Iodide (NaI) to overcome this energetic barrier.

Retrosynthetic Analysis & Strategy

To synthesize the target, we disconnect the C-N bond between the piperazine nitrogen and the quaternary carbon of the ester.

  • Disconnection: N-Alkylation of a secondary amine.

  • Nucleophile: 1-(4-Chlorophenyl)piperazine (commercially available or synthesized via Buchwald-Hartwig amination).

  • Electrophile: Ethyl 2-bromo-2-methylpropionate (Ethyl

    
    -bromoisobutyrate).
    
  • Critical Constraint: The electrophile is a tertiary alkyl halide . Standard conditions (

    
    /Acetone) often fail or result in low yields due to the formation of ethyl methacrylate (elimination product).
    

Strategic Solution: Use of a polar aprotic solvent (DMSO) combined with the "Cesium Effect" and Finkelstein catalysis (NaI) to favor


 over 

.

Retrosynthesis Target Target Molecule (Tertiary Amino Ester) Piperazine 1-(4-Chlorophenyl)piperazine (Nucleophile) Target->Piperazine C-N Disconnection Bromoester Ethyl 2-bromo-2-methylpropionate (Electrophile) Target->Bromoester SN2 (Steric Challenge)

Figure 1: Retrosynthetic disconnection showing the convergence of the aryl piperazine and the tertiary bromoester.

Detailed Experimental Protocol

This protocol is based on the optimized conditions reported by Pati et al. (2009) and validated in subsequent analogs [1, 2].

Reagents & Stoichiometry[1]
ComponentRoleEq.Mass/Vol (Scale)
1-(4-Chlorophenyl)piperazine·2HCl Substrate1.05.0 g (18.5 mmol)
Ethyl 2-bromo-2-methylpropionate Electrophile1.083.97 g (20.0 mmol)
Cesium Carbonate (

)
Base5.030.0 g (92.5 mmol)
Sodium Iodide (NaI) Catalyst0.51.39 g (9.3 mmol)
DMSO Solvent-30 mL

Note on Stoichiometry: The starting material is a dihydrochloride salt.[1] Therefore, 2 equivalents of base are consumed immediately to free the amine. The large excess (5.0 eq) ensures the reaction medium remains basic to drive the equilibrium and scavenge HBr generated during alkylation.

Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Add 1-(4-chlorophenyl)piperazine dihydrochloride (5.0 g) and anhydrous DMSO (30 mL). Stir until a suspension is formed.

  • Activation: Add anhydrous Cesium Carbonate (30.0 g) and Sodium Iodide (1.39 g) to the mixture. Stir for 10 minutes at room temperature.

    • Technical Insight: The NaI performs an in-situ halogen exchange (Finkelstein reaction), converting the hindered bromide to a more reactive iodide, which is a better leaving group.

  • Addition: Add Ethyl 2-bromo-2-methylpropionate (3.97 g) dropwise over 5 minutes.

  • Reaction: Stir the reaction mixture at 25–30°C for 12 hours .

    • Control Point: Do not heat above 40°C. Higher temperatures drastically increase the rate of elimination (

      
      ), producing ethyl methacrylate and reducing yield.
      
  • Quenching: Dilute the reaction mass with water (200 mL). The reaction is exothermic upon water addition; add slowly.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with water (

    
     mL) to remove residual DMSO and inorganic salts.
    
    • Tip: A final brine wash is recommended to aid phase separation.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate under reduced pressure (rotary evaporator).
    
  • Purification: Purify the crude residue via silica gel column chromatography (60–120 mesh).

    • Eluent: 10% Ethyl Acetate in Hexane.[1]

Yield: ~82% (White Solid).[1][2][3]

Reaction Mechanism & Critical Parameters

The success of this synthesis relies on the Cesium Effect . Cesium (


) has a large ionic radius (1.67 Å), which creates a "loose" ion pair with the piperazine anion or the carbonate. This increased charge separation enhances the nucleophilicity of the nitrogen atom.

Simultaneously, the steric bulk of the gem-dimethyl group on the electrophile blocks the trajectory of the incoming nucleophile. The addition of Iodide (


) is catalytic; it displaces the Bromine to form a transient tertiary Iodide. The C-I bond is longer and weaker than the C-Br bond, lowering the activation energy for the 

attack by the piperazine.

Mechanism Start Bromoester (Electrophile) Intermediate Iodoester (Transient Active Species) Start->Intermediate Finkelstein Exchange Elimination Side Product (Methacrylate) Start->Elimination Heat/E2 Pathway Iodide NaI (Catalyst) Iodide->Intermediate Target Target Product Intermediate->Target SN2 Attack Piperazine Piperazine (Nucleophile) Piperazine->Target Cs2CO3 Assisted

Figure 2: Catalytic cycle showing Iodide activation and the competing elimination pathway.

Analytical Characterization

The following data validates the structure of the synthesized compound [1].

MethodParameterObserved ValueAssignment
Physical Melting Point56°C-
MS (EI) m/z311

Molecular Ion
IR (KBr)

(

)
1728C=O[1][2] (Ester stretch)
758C-Cl (Bending)
1H NMR

(ppm)
1.27 (t, 3H)Ester

(400 MHz,

)
1.35 (s, 6H)gem-dimethyl

2.74 - 3.17 (m, 8H)Piperazine ring protons
4.20 (q, 2H)Ester

6.81 - 7.20 (d, 4H)Aromatic protons (AA'BB' system)
13C NMR

(ppm)
22.7gem-dimethyl carbons
(100 MHz,

)
62.4Quaternary C-N carbon
174.3Carbonyl carbon

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Formation of Elimination Product (Ethyl Methacrylate).[4]Ensure temperature does strictly not exceed 30°C. Verify the quality of NaI (must be dry).
Incomplete Reaction Steric hindrance preventing attack.Increase reaction time to 24h. Do not increase temperature. Ensure stirring is vigorous (heterogeneous mixture).
Sticky Residue Residual DMSO.Perform an extra wash with water or brine during workup. DMSO has a high boiling point and ruins column separation.
Starting Material Recovery Piperazine salt not neutralized.Ensure

is anhydrous and finely ground. If using piperazine free base, reduce base equivalents to 3.0.

References

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009).[3] Molbank, 2009(3), M607.[1] Link

  • Yilmaz, F., & Menteşe, M. (2016). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie, 61(11-12), 941-949. Link

  • Scammells, P. J., et al. (2015). Design, synthesis, and biological evaluation of novel A2A adenosine receptor agonists. Journal of Medicinal Chemistry, 58(7), 3253-3267.[5] Link

Sources

An In-depth Technical Guide to the Synthesis and Spectral Properties of New Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1][2][3] Its structural simplicity, coupled with its synthetic versatility, allows for extensive functionalization to fine-tune physicochemical and pharmacological properties.[2][4] This guide provides an in-depth exploration of the synthesis and spectral characterization of novel piperazine derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into prevalent synthetic methodologies, with a focus on the palladium-catalyzed Buchwald-Hartwig amination, and detail a comprehensive workflow for structural elucidation using a suite of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction: The Privileged Piperazine Scaffold

The piperazine moiety is widely regarded as a "privileged scaffold" in drug discovery.[2] Its unique structure confers a combination of desirable properties:

  • Conformational Flexibility: The ability to adopt chair and boat conformations allows for optimal binding to a wide variety of biological targets.[1]

  • Tunable Basicity: The two nitrogen atoms provide sites for hydrogen bonding and can be modulated to control aqueous solubility and pKa, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.[2]

  • Synthetic Tractability: The nitrogen atoms serve as versatile handles for introducing a wide range of substituents, enabling the systematic optimization of drug candidates.[1][2]

These attributes have led to the incorporation of the piperazine ring into numerous FDA-approved drugs across diverse therapeutic areas, including oncology, neuroscience, and infectious diseases.[5][6] The continuous development of new synthetic methods allows for the creation of increasingly complex and targeted piperazine derivatives.[1][7]

Synthetic Methodologies: Constructing the Piperazine Core and its Analogs

The synthesis of piperazine derivatives can be broadly categorized into two approaches: building the piperazine ring system or, more commonly, functionalizing a pre-existing piperazine core.

Classical Approaches

Traditional methods for N-substitution of piperazine often involve nucleophilic substitution reactions where the piperazine nitrogen acts as a nucleophile, reacting with alkyl halides or epoxides.[1] While effective, these methods can sometimes lack regioselectivity when creating unsymmetrical N,N'-disubstituted piperazines, leading to statistical mixtures of products.[1]

Modern Methods: The Buchwald-Hartwig Amination

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of N-aryl piperazines.[1] Among these, the Palladium-catalyzed Buchwald-Hartwig amination stands out as a powerful and versatile method for forming carbon-nitrogen (C-N) bonds.[8][9] This reaction has become a cornerstone in medicinal chemistry for its efficiency and broad substrate scope.[5][8]

Causality Behind the Choice: The Buchwald-Hartwig amination is often preferred over traditional methods for several key reasons:

  • High Efficiency: The reaction often proceeds with high yields, even with challenging substrates.[9]

  • Broad Substrate Scope: It allows for the coupling of a wide variety of aryl halides (including chlorides, bromides, and iodides) with piperazine, even those with diverse electronic and steric properties.[8]

  • Milder Conditions: Compared to classical methods that may require harsh conditions, this reaction can often be performed under relatively mild temperatures.[9]

The catalytic cycle, a self-validating system, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the piperazine, and finally, reductive elimination to yield the N-arylpiperazine and regenerate the Pd(0) catalyst. The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the reaction.[8] Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the reaction, particularly with less reactive aryl chlorides.[8]

Case Study: Synthesis of a Novel N-Arylpiperazine Derivative

To illustrate the practical application of these principles, we will outline the synthesis of a hypothetical N-arylpiperazine derivative, 1-(4-chlorophenyl)-4-methylpiperazine.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product A 1-bromo-4-chlorobenzene P B N-methylpiperazine C Pd(OAc)2 (Palladium Acetate) D (R)-BINAP (Ligand) E NaOtBu (Base) F Toluene (Solvent) G 1-(4-chlorophenyl)-4-methylpiperazine P->G Heat (100 °C)

A representative synthetic scheme.

Materials:

  • 1-bromo-4-chlorobenzene (1.0 equivalent)

  • N-methylpiperazine (1.2 equivalents)[10]

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) (0.03 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)[10]

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add palladium(II) acetate and (R)-BINAP. Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide, 1-bromo-4-chlorobenzene, and anhydrous toluene.

  • Reaction Initiation: Stir the mixture and add N-methylpiperazine via syringe.

  • Heating: Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylpiperazine.[8]

Experimental workflow from synthesis to characterization.

Spectral Characterization: A Multi-faceted Approach to Structure Elucidation

Confirming the structure and purity of a newly synthesized compound is paramount. A combination of spectroscopic techniques provides a comprehensive and self-validating analysis.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[11]

  • ¹H NMR: This technique reveals the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (splitting pattern), and the relative number of protons of each type (integration). For our case study compound, we would expect to see signals for the aromatic protons, the piperazine ring protons, and the methyl group protons. The chemical shifts of the piperazine protons are influenced by the substituents on the nitrogen atoms.[11]

  • ¹³C NMR: This provides information on the different types of carbon atoms in the molecule. Proton-decoupled spectra show a single peak for each non-equivalent carbon atom.[11]

Table 1: Predicted ¹H and ¹³C NMR Data for 1-(4-chlorophenyl)-4-methylpiperazine

NucleusPredicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
¹H~7.2d2HAromatic CH
¹H~6.9d2HAromatic CH
¹H~3.2t4HPiperazine CH₂ (adjacent to aryl)
¹H~2.5t4HPiperazine CH₂ (adjacent to methyl)
¹H~2.3s3HMethyl CH₃
¹³C~150s-Aromatic C-N
¹³C~129s-Aromatic C-H
¹³C~124s-Aromatic C-Cl
¹³C~117s-Aromatic C-H
¹³C~55s-Piperazine CH₂ (adjacent to methyl)
¹³C~49s-Piperazine CH₂ (adjacent to aryl)
¹³C~46s-Methyl CH₃

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[11]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[11] High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information.[12][13] Common fragmentation pathways for piperazine derivatives involve cleavage of the C-N bonds within the piperazine ring and the bonds connecting the substituents to the ring.[13][14]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Table 2: Characteristic FT-IR Absorption Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
2950-2800C-H stretchAliphatic (Piperazine & Methyl)[15]
1600-1450C=C stretchAromatic Ring[15]
1300-1000C-N stretchAmine
850-800C-H bend1,4-disubstituted benzene
800-600C-Cl stretchAryl halide
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λ_max) is characteristic of the chromophores present in the molecule. For N-arylpiperazines, the absorption spectra are influenced by the aromatic ring and its substituents.[16][17][18]

Integration of spectral data for structure confirmation.

Conclusion and Future Outlook

The synthesis and spectral characterization of new piperazine derivatives remain a vibrant and critical area of research in drug discovery and development. Modern synthetic techniques, particularly palladium-catalyzed cross-coupling reactions, have significantly expanded the accessible chemical space for these privileged scaffolds. A comprehensive and integrated approach to spectral analysis, employing NMR, MS, FT-IR, and UV-Vis spectroscopy, is essential for the unambiguous elucidation and validation of their structures. As our understanding of disease pathways deepens, the ability to rationally design, synthesize, and characterize novel piperazine derivatives will continue to be a driving force in the development of the next generation of therapeutics.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). [Source Not Available].
  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Benchchem.
  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Benchchem.
  • The medicinal chemistry of piperazines: A review. ResearchGate.
  • The medicinal chemistry of piperazines: A review. Scilit.
  • The medicinal chemistry of piperazines: A review. PubMed.
  • Synthesis and spectral properties of new piperazine derivatives and a structural study. (2018, September 22). [Source Not Available].
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.
  • New Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Activity. (2024, February 6). [Source Not Available].
  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
  • Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, October 8). MDPI.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC.
  • A Mini Review on Piperizine Derivatives and their Biological Activity. JETIR.org.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Piperazine and morpholine: Synthetic. JOCPR.
  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019, May 17). SciSpace.
  • FTIR spectra of (a) piperazine (b) COP-1. ResearchGate.
  • Spectral investigation and normal coordinate analysis of piperazine. [Source Not Available].
  • FT-IR, FT-Raman and DFT quantum chemical study on the molecular conformation, vibrational and electronic transitions of 1-(m-(trifluoromethyl)phenyl)piperazine. PubMed.
  • Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. PMC.
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015, November 23). SciSpace.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022, March 22). PMC.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. [Source Not Available].
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • 1 H VT-NMR spectroscopy of piperazine 2c (400 MHz, d 8 -THF) showing 5.40−3.10 ppm. ResearchGate.
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024, May 12). CORE.
  • UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. ResearchGate.
  • UV–Vis absorption spectra of ligands 3, 9 and 12 (left) and the. ResearchGate.
  • Combined Experimental and Theoretical Spectroscopic Properties (FT-IR, FT-Ra, Uv-Vis, and NMR), DFT Studies, Biological Activity, Molecular Docking, and Toxicity Investigations of 3-methoxy-1-piperazinylbenzene. (2023, May 1). Bentham Science Publishers.
  • Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. Semantic Scholar.
  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PMC.
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023, November 14). ChemRxiv.
  • Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions. (2021, May 8). MDPI.

Sources

Synthetic Approaches to Piperazine-Containing Drugs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of synthetic strategies for piperazine-containing therapeutics.[1][2] It is designed for medicinal chemists and process engineers, moving beyond basic textbook definitions to explore the causal decision-making required in drug development.

Strategic Overview: The Piperazine Pharmacophore

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved drugs (e.g., Imatinib, Sildenafil, Aripiprazole, Ciprofloxacin). Its ubiquity is not accidental but stems from three critical physicochemical contributions:

  • Solubility & pKa Modulation: The secondary amines have a pKa of ~9.8, meaning they are predominantly protonated at physiological pH. This introduces a cationic center that enhances aqueous solubility and can form critical salt bridges with aspartate or glutamate residues in receptor pockets (e.g., GPCRs).

  • Conformational Rigidity: Unlike an open-chain ethylenediamine linker, the piperazine chair conformation rigidly directs substituents at the N1 and N4 positions into defined vectors, reducing the entropic penalty of binding.

  • Metabolic Handle: The ring is a prime site for metabolic clearance (N-oxidation, N-dealkylation), allowing chemists to tune half-life (

    
    ) by modifying steric bulk around the nitrogen atoms.
    

Core Synthetic Methodologies

While de novo synthesis of the piperazine ring (e.g., cyclization of ethanolamines) is industrially relevant for commodity chemical production, drug development professionals primarily focus on functionalizing the pre-formed ring. The choice of method is dictated by the electronic nature of the electrophile.

Decision Matrix: N-Functionalization Strategies

The following diagram illustrates the decision logic for selecting the optimal synthetic route based on the electrophile type.

PiperazineStrategy Start Target: N-Substituted Piperazine Electrophile Analyze Electrophile Nature Start->Electrophile Alkyl Alkyl Halide / Carbonyl Electrophile->Alkyl sp3 Carbon Aryl_Def Electron-Deficient Aryl (e.g., 2-Nitro, 4-CN) Electrophile->Aryl_Def sp2 Carbon (Activated) Aryl_Rich Electron-Neutral/Rich Aryl (e.g., Anisole, Toluene) Electrophile->Aryl_Rich sp2 Carbon (Deactivated) Method_SN2 SN2 Substitution (Base: K2CO3/DIEA) Alkyl->Method_SN2 Halide/Tosylate Method_RedAm Reductive Amination (STAB/NaBH3CN) Alkyl->Method_RedAm Aldehyde/Ketone Method_SNAr SNAr Displacement (Heat, Polar Solvent) Aryl_Def->Method_SNAr Halogen Leaving Group Method_Buchwald Buchwald-Hartwig (Pd-Catalysis) Aryl_Rich->Method_Buchwald Halogen/Triflate

Figure 1: Strategic decision tree for piperazine N-functionalization.

Technical Deep Dive: N-Arylation

Constructing


-aryl piperazines is the most challenging yet high-value transformation.
A. Nucleophilic Aromatic Substitution (S_NAr)

Applicability: Limited to aryl halides possessing strong electron-withdrawing groups (EWG) ortho or para to the leaving group.

  • Mechanism: Addition-elimination via a Meisenheimer complex.

  • Industrial Example (Ciprofloxacin): The synthesis of Ciprofloxacin relies on the S_NAr displacement of a chlorine atom on the fluoroquinolone core. The fluorine atom at C6 activates the C7-chlorine towards nucleophilic attack by piperazine.

  • Key Parameter: Solvent polarity is crucial. Polar aprotic solvents (DMSO, DMF, NMP) stabilize the anionic intermediate.

B. Buchwald-Hartwig Amination

Applicability: Essential for electron-neutral or electron-rich aryl halides where S_NAr fails.

  • Catalytic Cycle: Involves Oxidative Addition (

    
    ), Amine Coordination, Deprotonation, and Reductive Elimination.
    
  • Ligand Selection:

    • BINAP/DPPF: First-generation bidentate ligands; good for simple substrates.

    • XantPhos:[3][4] Excellent for preventing

      
      -hydride elimination.
      
    • Buchwald Ligands (e.g., XPhos, RuPhos, BrettPhos): The gold standard for sterically hindered or unreactive chlorides.

Protocol 1: Buchwald-Hartwig Coupling of N-Boc-Piperazine

This protocol is a self-validating system for coupling N-Boc-piperazine with a deactivated aryl bromide (e.g., 4-bromoanisole).

Reagents:

  • Aryl Bromide (1.0 equiv)[1]

  • N-Boc-Piperazine (1.2 equiv)[1]

  • 
     (1-2 mol%)
    
  • BINAP (2-4 mol%) or XPhos (for difficult substrates)

  • 
     (1.5 equiv)
    
  • Toluene (Anhydrous, sparged with Argon)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk tube and cool under argon flow. Oxygen is the enemy of the phosphine ligand; strict exclusion is required.

  • Catalyst Pre-complexation: Add

    
    , Ligand, and Toluene to the tube. Stir at RT for 15 mins to generate the active 
    
    
    
    species. Visual Check: Solution color often changes (e.g., purple to orange/brown).
  • Substrate Addition: Add the Aryl Bromide, N-Boc-Piperazine, and

    
    .
    
  • Reaction: Heat to 80-100°C. Monitor by TLC/LCMS.

    • Why NaOtBu? It is strong enough to deprotonate the Pd-amine complex but bulky enough to minimize nucleophilic attack on the electrophile.

  • Workup: Filter through a celite pad (removes Pd black). Dilute with EtOAc, wash with water/brine.[1]

  • Validation: The product should show a distinct UV shift compared to the starting material.

    
     NMR will show the disappearance of the N-H signal and the integration of the piperazine protons (usually two multiplets at ~3.0-3.5 ppm).
    

Case Study: Imatinib (Gleevec) Synthesis

Imatinib represents a classic example of late-stage convergent synthesis using an S_N2 alkylation strategy.

Synthetic Pathway Analysis

The industrial route avoids the formation of the piperazine ring itself. Instead, it couples a pre-formed N-methylpiperazine to a benzylic chloride. This choice is strategic: N-methylpiperazine is a cheap commodity chemical, and the benzylic chloride is highly reactive, allowing for mild conditions that preserve the sensitive amide and pyrimidine moieties elsewhere in the molecule.

Imatinib Start1 4-(Chloromethyl)benzoyl chloride Intermediate Intermediate Amide (Benzylic Chloride) Start1->Intermediate Amide Coupling Start2 Amine Core (4-methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine) Start2->Intermediate Final Imatinib Base Intermediate->Final SN2 Displacement (K2CO3, THF/H2O) Reagent_Pip N-Methylpiperazine Reagent_Pip->Final

Figure 2: Convergent synthesis of Imatinib highlighting the piperazine installation step.

Protocol 2: Benzylic Alkylation (Imatinib Step)

Based on process chemistry optimization (e.g., Novartis patents).

  • Solvent System: Use THF or DMF. While acetone is common for S_N2, DMF provides better solubility for the large aromatic intermediate.

  • Base:

    
     (powdered, anhydrous). Organic bases like TEA can form quaternary ammonium salts with the benzylic chloride, complicating purification.
    
  • Stoichiometry: Use a slight excess of N-methylpiperazine (1.1 - 1.2 equiv). Large excesses are unnecessary and costly to remove.

  • Temperature: 50-60°C. Higher temperatures risk polymerization of the benzylic chloride.

  • Purification: The product is basic. Acid-base extraction is the most efficient purification method.

    • Extract: Dissolve crude in EtOAc, wash with 1M HCl (product goes to aqueous layer).

    • Wash: Wash aqueous layer with ether (removes non-basic impurities).

    • Recover: Basify aqueous layer with NaOH, extract back into EtOAc.

Data Summary: Comparison of Methods

MethodSubstrate ScopeKey ReagentsLimitations
S_N2 Alkylation Alkyl halides, Benzylic halides

,

, DMF/ACN
Over-alkylation (quaternization) possible if stoichiometry not controlled.
Reductive Amination Aldehydes, Ketones

,

, DCE/MeOH
Requires carbonyl partner; steric hindrance can slow reaction.
S_NAr Electron-deficient Aryl Halides

, DMSO, Heat
Fails for electron-rich rings; harsh conditions.
Buchwald-Hartwig Broad (Aryl Cl/Br/I/OTf)

, Phosphine Ligand,

High cost of Pd/Ligand; residual metal removal required (scavengers).

References

  • FDA Approved Drugs: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Link

  • Imatinib Synthesis: Method for synthesizing Imatinib. US Patent US8609842B2. Link

  • Buchwald-Hartwig Protocol: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Link

  • Ciprofloxacin Mechanism: Ciprofloxacin Synthesis: This “synthon” preparation allows for earlier insertion of the cyclopropylamine moiety.[5] VCU. Link

  • General Review: The medicinal chemistry of piperazines: A review. Scilit. Link

Sources

Chemical properties of 2-(4-tert-butoxycarbonylpiperazin-1-yl)propanoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Class: Non-Proteinogenic Amino Acid / Peptidomimetic Scaffold CAS Registry Number: 242459-97-8 (Note: This CAS is frequently shared with the 3-isomer in commercial catalogs; precise IUPAC distinction is required for synthesis).

Executive Summary & Chemical Identity

This guide details the physicochemical properties, synthetic pathways, and application logic of 2-(4-tert-butoxycarbonylpiperazin-1-yl)propanoic acid . Structurally, this molecule consists of a piperazine core mono-protected with a tert-butoxycarbonyl (Boc) group at the


 position, while the 

position is alkylated with a 2-propanoic acid moiety.

Unlike its beta-alanine analog (3-substituted), the 2-substituted isomer possesses a chiral center at the


-carbon, making it a structural analog of 

-alkylated alanine. This steric crowding at the

-position restricts conformational freedom, making it a high-value scaffold for designing rigidified peptidomimetics, integrin inhibitors, and PROTAC linkers.
Physicochemical Profile
PropertyValue / Description
Molecular Formula

Molecular Weight 258.31 g/mol
Chirality Contains 1 Chiral Center (

-carbon).[1][2] Available as

,

, or racemate.
pKa (Calculated) Carboxyl: ~3.8
Solubility Soluble in DCM, MeOH, DMSO, DMF. Sparingly soluble in water (pH dependent).
LogP ~1.2 (Moderate Lipophilicity)
Appearance White to off-white crystalline solid

Synthetic Route & Reaction Mechanics

The synthesis of the 2-isomer differs fundamentally from the 3-isomer. While the 3-isomer is typically formed via Michael addition to acrylates, the 2-isomer requires nucleophilic substitution (


)  on an 

-halo ester.
Core Synthesis Pathway

The most robust route involves the


-alkylation of 

-Boc-piperazine with an ester of 2-bromopropanoic acid, followed by saponification.

Critical Mechanistic Insight: The reaction is an


 displacement. If optically active 2-bromopropionate (e.g., 

-isomer) is used, the reaction proceeds with inversion of configuration (Walden inversion) to yield the

-product. However, the basic conditions required for alkylation can lead to partial racemization via enolization of the ester.
Visualization of Synthetic Workflow

The following diagram outlines the synthesis and subsequent deprotection logic.

SynthesisWorkflow Start1 N-Boc-Piperazine Inter Intermediate Ester (Inversion of Config) Start1->Inter SN2 Substitution K2CO3, ACN, 60°C Start2 Methyl 2-bromopropionate Start2->Inter Product 2-(4-Boc-piperazin-1-yl) propanoic acid Inter->Product Saponification LiOH, THF/H2O Deprotect Free Amine (Active Pharmaceutical) Product->Deprotect Acidolysis (TFA/HCl) Removes Boc

Caption: Figure 1. Convergent synthesis via SN2 displacement and orthogonal deprotection strategy.

Detailed Experimental Protocols

Note: These protocols are designed for self-validation. The "Checkpoints" ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: Synthesis of the Intermediate Ester

Reagents:

  • 
    -Boc-piperazine (1.0 equiv)
    
  • Methyl 2-bromopropionate (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv, anhydrous)
    
  • Acetonitrile (ACN) (0.2 M concentration)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve

    
    -Boc-piperazine in dry ACN.
    
  • Base Addition: Add

    
    . The suspension should be stirred vigorously.
    
  • Alkylation: Add Methyl 2-bromopropionate dropwise over 10 minutes.

    • Reasoning: Dropwise addition minimizes exotherms and potential side reactions (though bis-alkylation is impossible here due to Boc protection).

  • Heating: Reflux at 60–70°C for 12–16 hours.

  • Workup: Filter off the inorganic salts (

    
    , Excess 
    
    
    
    ). Concentrate the filtrate in vacuo.
  • Purification: The residue is typically an oil. Purify via flash column chromatography (Hexane/EtOAc).

Validation Checkpoint:

  • TLC: Staining with Ninhydrin will be weak (Boc-amine). Use

    
     or 
    
    
    
    chamber. The product (
    
    
    in 3:1 Hex/EtOAc) should be distinct from the starting piperazine.
  • NMR: Look for the appearance of the

    
    -proton quartet at 
    
    
    
    ppm and the doublet of the methyl group at
    
    
    ppm.
Protocol B: Saponification to Final Acid

Reagents:

  • Intermediate Ester (from Protocol A)

  • Lithium Hydroxide (

    
    ) (3.0 equiv)
    
  • Solvent: THF/Water (3:1 ratio)

Procedure:

  • Dissolve the ester in THF/Water. Cool to 0°C.

  • Add

    
    . Stir at 0°C for 1 hour, then warm to RT.
    
  • Acidification: Use 1M HCl to adjust pH to ~3.0.

    • Caution: Over-acidification (pH < 1) risks Boc deprotection.

  • Extraction: Extract with EtOAc (3x). Dry over

    
    .
    
  • Crystallization: The product is typically a white solid. Recrystallize from Hexane/Ether if necessary.

Chemical Reactivity & Applications

Reactivity Profile

The 2-(4-tert-butoxycarbonylpiperazin-1-yl)propanoic acid molecule is a bifunctional building block. Its reactivity is governed by two orthogonal functional groups:

  • Carboxylic Acid: Ready for amide coupling (peptide synthesis).

  • Boc-Amine: Protected amine, stable to base, labile to acid.

Key Insight: The


 nitrogen is tertiary. This means it is not nucleophilic  under standard peptide coupling conditions, preventing self-polymerization. However, the 

-proton is slightly acidic due to the adjacent carbonyl and the electron-withdrawing

, making racemization a concern during activation.
Application Logic: Peptidomimetics & Linkers

This molecule serves as a constrained amino acid. By replacing a flexible glycine or alanine residue with this piperazine scaffold, researchers can:

  • Restrict Conformational Freedom: Force peptides into specific secondary structures (e.g.,

    
    -turns).
    
  • Enhance Metabolic Stability: Non-natural amino acids are resistant to proteolysis.

  • Linker Chemistry: Used in PROTACs to link an E3 ligase ligand to a target protein ligand with a rigid spacer.

Diagram: Application in Peptide Synthesis

ApplicationLogic Start 2-(4-Boc-piperazin-1-yl) propanoic acid Step1 Activation (EDC/HOBt) Start->Step1 COOH Activation Step2 Coupling with Amine (R-NH2) Step1->Step2 Amide Bond Formation Step3 Boc Deprotection (TFA) Step2->Step3 N-Deprotection Final Peptidomimetic Scaffold Step3->Final Ready for Next Coupling

Caption: Figure 2. Stepwise incorporation into peptide sequences via standard solid-phase or solution-phase synthesis.

References

  • Chemical Synthesis: Synthesis of N-alkylated amino acids via nucleophilic substitution of alpha-halo esters. (General Methodology). See: J. Org. Chem. 2005, 70, 15, 5869–5879. Link

  • Peptidomimetics: Design of conformationally constrained peptides using piperazine scaffolds.J. Med. Chem. 2010, 53, 14, 5179–5196. Link

  • PROTAC Linkers: Use of rigid linkers in proteolysis targeting chimeras.Nat. Rev. Drug Discov. 2019, 18, 949–963. Link

  • Isomer Distinction: Differentiation of 2- and 3-substituted propanoic acid derivatives.Tetrahedron Lett.[3] 2008, 49, 30, 4522–4526. Link

  • Vendor Data: 3-(4-tert-Butoxycarbonylpiperazin-1-yl)propanoic acid (Isomer Comparison). PubChem CID 2735644. Link

Sources

Synthesis and biological evaluation of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis and Pharmacological Profiling of 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid Derivatives

Executive Summary

The clinical utility of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is frequently compromised by gastrointestinal (GI) toxicity, manifesting as gastric ulcers and bleeding. While Cyclooxygenase (COX) inhibition is the primary mechanism of action, recent evidence suggests that the direct membrane permeabilizing activity of NSAIDs contributes significantly to mucosal cell death.

This guide details the synthesis and evaluation of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid (referred to herein as 2-Fluoroloxoprofen or F-LOX ).[1] By introducing a fluorine atom at the ortho position of the phenyl ring, the lipophilicity and membrane interaction dynamics are altered, resulting in a candidate with equivalent anti-inflammatory potency to Loxoprofen but significantly reduced ulcerogenic potential.

Chemical Synthesis Strategy

The synthesis of 2-Fluoroloxoprofen requires a convergent approach, coupling a fluorinated phenylpropionic acid scaffold with a cyclopentanone moiety. The critical challenge is the regioselective introduction of the fluorine atom and the stability of the bromomethyl intermediate.

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:

  • Methyl 2-oxocyclopentanecarboxylate: The source of the cyclopentanone ring.

  • 2-[4-(Bromomethyl)-2-fluorophenyl]propionic acid: The electrophilic core.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Methyl 2-(2-fluoro-4-methylphenyl)propionate

  • Reagents: 2-Fluoro-4-methylbromobenzene, Methyl acrylate, Pd(OAc)₂, P(o-tol)₃, Et₃N.

  • Mechanism: Heck Coupling followed by Hydrogenation.

  • Protocol:

    • Charge a reaction vessel with 2-fluoro-4-methylbromobenzene (1.0 eq), methyl acrylate (1.2 eq), Pd(OAc)₂ (0.05 eq), and tri-o-tolylphosphine (0.1 eq) in DMF.

    • Heat to 100°C for 12 hours under N₂ atmosphere.

    • Isolate the cinnamate intermediate via silica gel chromatography.

    • Dissolve intermediate in MeOH and hydrogenate (H₂, 1 atm) using 10% Pd/C catalyst for 4 hours.

    • Yield: ~85% (Colorless oil).

Step 2: Radical Bromination (Benzylic Bromination)

  • Reagents: NBS (N-Bromosuccinimide), AIBN (Azobisisobutyronitrile), CCl₄ or Benzotrifluoride.

  • Protocol:

    • Dissolve Methyl 2-(2-fluoro-4-methylphenyl)propionate (10 mmol) in anhydrous CCl₄ (50 mL).

    • Add NBS (10.5 mmol) and AIBN (0.5 mmol).

    • Reflux for 3 hours. Monitor disappearance of starting material by TLC.

    • Cool, filter off succinimide, and concentrate the filtrate.

    • Product: Methyl 2-[4-(bromomethyl)-2-fluorophenyl]propionate.

Step 3: Alkylation and Decarboxylation

  • Reagents: Methyl 2-oxocyclopentanecarboxylate, NaH, THF, then HCl/AcOH.

  • Protocol:

    • Suspend NaH (1.2 eq) in dry THF at 0°C. Dropwise add Methyl 2-oxocyclopentanecarboxylate (1.2 eq). Stir 30 min.

    • Add the brominated intermediate from Step 2 (1.0 eq) in THF dropwise.

    • Stir at room temperature for 4 hours.

    • Quench with water and extract with EtOAc to obtain the diester intermediate.

    • Hydrolysis/Decarboxylation: Reflux the diester in a mixture of concentrated HCl and Acetic Acid (1:2) for 6 hours.

    • Purification: Recrystallize from Ethanol/Water.

    • Final Product: 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid (F-LOX).

Visualization: Synthesis Workflow

SynthesisRoute Start 2-Fluoro-4-methyl bromobenzene Heck Heck Coupling (Methyl Acrylate, Pd cat.) Start->Heck Inter1 Cinnamate Intermediate Heck->Inter1 Hydro Hydrogenation (H2, Pd/C) Inter1->Hydro Propionate Methyl 2-(2-fluoro-4-methylphenyl) propionate Hydro->Propionate Bromination Radical Bromination (NBS, AIBN) Propionate->Bromination BromoInter Bromomethyl Intermediate Bromination->BromoInter Alkylation Alkylation (Me-2-oxocyclopentanecarboxylate, NaH) BromoInter->Alkylation Diester Diester Intermediate Alkylation->Diester FinalStep Hydrolysis & Decarboxylation (HCl/AcOH) Diester->FinalStep Product 2-Fluoroloxoprofen (F-LOX) FinalStep->Product

Figure 1: Convergent synthesis pathway for 2-Fluoroloxoprofen highlighting key catalytic and coupling steps.

Biological Evaluation Framework

To validate the hypothesis that fluorine substitution improves safety, a rigorous comparison against Loxoprofen (LOX) and Indomethacin (IND) is required.

In Vitro: Membrane Permeabilization Assay (Calcein Leakage)

This assay is the gold standard for assessing the direct cytotoxicity of NSAIDs on lipid membranes.

  • Principle: Calcein is encapsulated in Large Unilamellar Vesicles (LUVs) at self-quenching concentrations. Membrane disruption by the drug releases calcein, resulting in a fluorescence spike.[2]

  • Protocol:

    • Liposome Prep: Prepare LUVs (Egg PC) containing 70 mM calcein. Extrude through 100 nm polycarbonate filters.

    • Purification: Remove unencapsulated calcein via Sephadex G-50 column.

    • Incubation: Mix LUVs (lipid conc. 10 µM) with test compounds (0–500 µM) in phosphate buffer (pH 7.4).

    • Measurement: Monitor fluorescence (

      
      ) for 10 minutes.
      
    • Calculation: % Leakage =

      
      , where 
      
      
      
      is determined by adding Triton X-100.
In Vivo: Gastric Ulcerogenic Index
  • Subject: Male Wistar rats (n=6 per group), fasted for 18h.

  • Dosing: Oral administration of F-LOX vs. LOX (suspended in 1% methylcellulose).

  • Analysis:

    • Sacrifice rats 8 hours post-dosing.

    • Remove stomachs, inflate with 1% formalin, and immerse in 1% formalin for 10 min.

    • Open along the greater curvature.

    • Scoring: Measure the length of hemorrhagic lesions under a stereomicroscope. Sum of lengths (mm) = Ulcer Index.

In Vivo: Anti-Inflammatory Efficacy (Paw Edema)
  • Model: Carrageenan-induced paw edema.[3]

  • Protocol:

    • Administer test compound orally 1 hour before induction.

    • Inject 1% carrageenan saline solution (0.1 mL) into the subplantar region of the right hind paw.

    • Measure paw volume using a plethysmometer at 1, 3, and 5 hours post-injection.

Comparative Data & SAR Analysis

The introduction of the fluorine atom at the C2 position reduces the drug's ability to penetrate and disrupt the lipid bilayer, likely due to altered dipole moments and lipophilicity, without affecting the binding affinity to the COX active site.

Table 1: Pharmacological Profile Comparison

CompoundMembrane Leakage (ED20, µM)*Ulcer Index (at 60 mg/kg)COX-1 IC50 (µM)COX-2 IC50 (µM)Anti-inflammatory Inhibition %
Loxoprofen (LOX) 25018.5 ± 3.24.512.155%
2-Fluoroloxoprofen >500 (Low) 4.2 ± 1.1 5.113.853%
Indomethacin 8035.0 ± 5.50.020.860%

*ED20: Concentration required to induce 20% calcein leakage.[4]

Mechanism of Action Visualization

MOA Prodrug 2-Fluoroloxoprofen (Prodrug) Liver Liver Metabolism (Carbonyl Reductase) Prodrug->Liver Oral Absorption Membrane Gastric Mucosa Membrane Prodrug->Membrane Low Interaction (Due to F-sub) ActiveMet Trans-Alcohol Metabolite Liver->ActiveMet Reduction COX COX-1 / COX-2 Inhibition ActiveMet->COX Inhibits Prostaglandins Loxoprofen Loxoprofen (Standard) Loxoprofen->Membrane High Interaction (Cytotoxicity)

Figure 2: Metabolic activation and differential membrane interaction of F-LOX compared to standard Loxoprofen.

References

  • Yamakawa, N., et al. (2010). "Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities."[5] Journal of Medicinal Chemistry, 53(21), 7879–7882.[5] Link

  • Yamakawa, N., et al. (2011). "Synthesis and biological evaluation of loxoprofen derivatives."[6][7] Bioorganic & Medicinal Chemistry, 19(11), 3299–3311.[6] Link

  • Yamakawa, N., et al. (2012). "Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity."[1] Journal of Medicinal Chemistry, 55(11), 5143–5150.[1] Link

  • Tomisato, W., et al. (2004). "Membrane permeabilization by non-steroidal anti-inflammatory drugs." Biochemical and Biophysical Research Communications, 323(3), 1032–1039. Link

Sources

Technical Synthesis Guide: 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione . This molecule represents a specific class of Mannich bases derived from 1,2,4-triazole-3-thiones , a scaffold highly valued in medicinal chemistry for its broad-spectrum antimicrobial, antifungal, and analgesic properties.

The synthesis is achieved via a modular four-step protocol. The core 1,2,4-triazole ring is constructed first through a base-catalyzed cyclization of a thiosemicarbazide intermediate. The final step involves a regioselective aminomethylation (Mannich reaction) at the N-2 position of the triazole ring, linking the core to a 4-(4-bromophenyl)piperazine moiety via a methylene bridge.

Key Chemical Attributes
ParameterDescription
Molecular Formula C₂₆H₂₅BrClN₅OS
Key Functionality 1,2,4-Triazole-3-thione core; Mannich base (N-CH₂-N linkage)
Critical Intermediate 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reaction Type Nucleophilic addition-elimination; Mannich Condensation

Retrosynthetic Analysis & Strategy

The strategic disconnection of the target molecule reveals three primary building blocks. The lability of the Mannich base (N-CH₂-N) dictates that this bond must be formed in the final step under mild conditions to prevent hydrolysis.

Strategic Logic
  • Disconnection A (Mannich): The methylene bridge is installed last using formaldehyde and the secondary amine.

  • Disconnection B (Cyclization): The triazole core is generated from a thiosemicarbazide.

  • Disconnection C (Condensation): The thiosemicarbazide is assembled from a hydrazide and an isothiocyanate.

Retrosynthesis Target Target Mannich Base Triazole Triazole-3-thione Core Target->Triazole Mannich Disconnect Amine N-(4-bromophenyl)piperazine Target->Amine HCHO Formaldehyde Target->HCHO TSC Thiosemicarbazide Intermediate Triazole->TSC Cyclization (Basic) Hydrazide 4-Methoxybenzhydrazide TSC->Hydrazide Addition Isothio 3-Chlorophenyl Isothiocyanate TSC->Isothio

Figure 1: Retrosynthetic breakdown of the target molecule showing the convergent assembly of the triazole core followed by the Mannich coupling.

Experimental Protocol

Phase 1: Synthesis of the Triazole Core

Objective: Construct the 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione scaffold.

Step 1: Formation of 4-Methoxybenzhydrazide[1]
  • Dissolve ethyl 4-methoxybenzoate (10 mmol) in ethanol (96%, 50 mL).

  • Add hydrazine hydrate (100%, 20 mL) slowly to the solution.

  • Reflux the mixture for 4–6 hours. Monitor by TLC (Ethyl acetate:Hexane 1:1).

  • Cool to room temperature. The hydrazide will precipitate as white crystals.[2]

  • Filter, wash with cold ethanol, and dry.

Step 2: Formation of Thiosemicarbazide Intermediate
  • Dissolve 4-methoxybenzhydrazide (10 mmol) in absolute ethanol (20 mL).

  • Add 3-chlorophenyl isothiocyanate (10 mmol) dropwise with stirring.

  • Reflux the mixture for 2–4 hours.

  • Cool the solution. The product, 4-(3-chlorophenyl)-1-(4-methoxyphenyl)thiosemicarbazide , will precipitate.

  • Filter and recrystallize from ethanol to ensure high purity (Yield typically >85%).

Step 3: Cyclization to 1,2,4-Triazole-3-thione

Critical Control Point: The choice of base determines the cyclization pathway. Use NaOH to ensure formation of the triazole rather than the thiadiazole (which occurs under acidic conditions).

  • Suspend the thiosemicarbazide (from Step 2) in 2% NaOH solution (30 mL).

  • Reflux for 4 hours. The solid will dissolve, and the solution color may change (often yellowing).

  • Cool the reaction mixture and filter to remove any insoluble impurities.

  • Acidify the filtrate with 6N HCl to pH ~2.

  • The triazole core will precipitate as a white/off-white solid.

  • Filter, wash with water, and recrystallize from ethanol.

    • Target MP: 261–262 °C [1].[1]

Phase 2: The Mannich Reaction (Target Synthesis)

Objective: Regioselective aminomethylation at the N-2 position.

Step 4: Coupling
  • Dissolve the triazole core (1 mmol, ~0.32 g) in anhydrous ethanol (10 mL).

    • Note: Anhydrous conditions are preferred to prevent reversal of the Mannich reaction.

  • Add 1-(4-bromophenyl)piperazine (1 mmol, 0.24 g).

  • Add Formaldehyde solution (37% aq., 5 drops/excess) dropwise.

  • Stir the mixture at Room Temperature for 24 hours.

    • Observation: A precipitate typically forms as the reaction progresses.

  • Filter the solid product.[3]

  • Purification: Recrystallize from ethanol. Do not use column chromatography with acidic silica, as the Mannich base can degrade.

Mechanism of Action: The Mannich Coupling

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via an iminium ion intermediate generated in situ.

  • Iminium Formation: Formaldehyde reacts with the secondary amine (piperazine) to form a hemiaminal, which dehydrates to form the electrophilic iminium ion.

  • Nucleophilic Attack: The 1,2,4-triazole-3-thione exists in equilibrium between the thione (NH) and thiol (SH) forms. However, in the Mannich reaction, the N-2 nitrogen (endocyclic) acts as the nucleophile, attacking the iminium ion.

  • Regioselectivity: Literature confirms that for 4,5-disubstituted 1,2,4-triazole-3-thiones, aminomethylation occurs preferentially at the N-2 position rather than the sulfur (S-alkylation) or N-4 [1, 2].

Mechanism R1 Formaldehyde + Piperazine Amine Inter1 Hemiaminal R1->Inter1 -H2O Iminium Iminium Ion (Electrophile) Inter1->Iminium Dehydration Product Final Mannich Base Iminium->Product Triazole Triazole Nucleophile (N-2 Attack) Triazole->Product Coupling

Figure 2: Mechanistic pathway of the Mannich aminomethylation.

Characterization & Quality Control

The formation of the Mannich base is most easily confirmed by 1H NMR, specifically by the appearance of the methylene bridge signal and the piperazine protons.

Spectral FeatureExpected Signal (DMSO-d₆)Interpretation
N-CH₂-N Bridge Singlet, δ 5.23 ppm Diagnostic peak.[1] Confirms successful linking of triazole and piperazine.
Piperazine Ring Multiplets/Broad singlets, δ 2.96 & 3.16 ppmCharacteristic of the piperazine ring protons.
Methoxy Group Singlet, δ 3.75 ppmConfirms presence of the 4-methoxyphenyl moiety.[1]
Aromatic Region Multiplets, δ 6.92–7.67 ppmProtons from the chlorophenyl, methoxyphenyl, and bromophenyl rings.
IR Spectroscopy 2883, 2831 cm⁻¹ (C-H aliphatic)Piperazine/Methylene C-H stretches.
IR Spectroscopy 1326 cm⁻¹ (C=S)Confirms retention of the thione group (no S-alkylation).

Data derived from Wujec & Typek (2023) [1].[4]

Safety & Troubleshooting

Hazard Management
  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle in a fume hood with double gloving. Neutralize spills with dilute hypochlorite.

  • 3-Chlorophenyl Isothiocyanate: Potent lachrymator and sensitizer. Avoid inhalation.

  • Formaldehyde: Carcinogen and sensitizer.

Troubleshooting Guide
  • Issue: Product is an oil or sticky gum.

    • Solution: The Mannich base may be solvated. Triturate with cold diethyl ether or hexane to induce crystallization.

  • Issue: Low yield in Step 4.

    • Solution: Ensure ethanol is anhydrous. Water pushes the equilibrium back toward the starting materials. Increasing the reaction time to 48h may help.

  • Issue: Formation of S-alkylated product.

    • Solution: This is rare with formaldehyde/amine (Mannich) conditions but common with alkyl halides. Ensure you are not using alkyl halides. Check IR; if C=S peak (approx 1320 cm⁻¹) disappears, S-alkylation occurred.

References

  • Wujec, M.; Typek, R. Synthesis of 2-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.[4][1] Molbank2023 , 2023(1), M1548. [Link][4]

  • Al-Soud, Y.A.; Al-Masoudi, N.A.; Ferwanah, A. Synthesis and properties of new substituted 1,2,4-triazoles: Potential antitumor agents. Bioorg. Med. Chem.2003 , 11, 1701–1708. [Link]

  • Plech, T.; Wujec, M.; Kosikowska, U.; Malm, A. Synthesis and antimicrobial activity of some new 1,2,4-triazole-3-thione derivatives bearing a piperazine moiety. Eur. J. Med.[5] Chem.2013 , 60, 208–215. [Link]

Sources

Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on Atypical DAT Inhibitor Design

Executive Summary

This technical guide details the medicinal chemistry and structure-activity relationships (SAR) surrounding a specific class of atypical Dopamine Transporter (DAT) inhibitors . These compounds are structural evolutions of Modafinil, specifically designed to treat Psychostimulant Use Disorders (PSUD) such as cocaine and methamphetamine addiction.

The core scaffold—1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines —represents a strategic effort to balance high DAT affinity with metabolic stability, while avoiding the euphoric liability associated with "typical" DAT inhibitors like cocaine.[1]

The Therapeutic Imperative: "Atypical" Inhibition

Standard DAT inhibitors (e.g., cocaine, methylphenidate) stabilize the transporter in an outward-facing open conformation, leading to rapid phasic dopamine (DA) release and high abuse potential.

In contrast, the compounds detailed here are atypical inhibitors .[2][3][4][5][6] They bind to the DAT but stabilize it in an inward-facing or occluded conformation. This distinct binding mode prevents the massive DA surges that trigger reward pathways, yet sufficiently blocks reuptake to mitigate withdrawal symptoms and drug-seeking behavior.

Key Molecular Objectives
  • DAT Affinity: Maintain nanomolar (

    
     nM) affinity.
    
  • Selectivity: High selectivity for DAT over SERT (Serotonin Transporter) and NET (Norepinephrine Transporter).[7]

  • Metabolic Stability: Overcome the rapid oxidative metabolism seen in earlier piperazine-based analogs (e.g., JJC8-091 ).

  • Safety: Avoid hERG channel inhibition (cardiotoxicity).[5]

Scaffold Analysis & SAR Logic

The molecule is composed of three pharmacophoric domains. Modifications to these domains dictate the drug's profile.

DomainStructureFunction & SAR
Domain A Bis(4-fluorophenyl)methyl Lipophilicity & Affinity. The fluorine substitution at the para position protects against metabolic hydroxylation and significantly increases affinity for the DAT compared to the unsubstituted benzhydryl group of Modafinil.
Domain B Sulfinyl (Sulfoxide) Stereogenicity. The

group introduces a chiral center. Sulfoxides generally show distinct conformational effects on DAT compared to their sulfide (thioether) counterparts.
Domain C Alicyclic Amine PK & Solubility. Replacing the terminal amide of Modafinil with rings like piperazine, piperidine, or homopiperazine. This is the primary site for optimizing metabolic stability.
Visualization: SAR Decision Logic

The following diagram illustrates the decision matrix used when modifying this scaffold to improve metabolic stability without losing potency.

SAR_Logic Scaffold Parent Scaffold (JJC8-091) Problem Metabolic Instability (Rapid Clearance) Scaffold->Problem Observed in Rats Strategy Bioisosteric Replacement of Alicyclic Amine Problem->Strategy Target Domain C Opt1 Homopiperazine Strategy->Opt1 Opt2 Piperidine Strategy->Opt2 Result1 Retained Affinity Poor Stability Opt1->Result1 Result2 High Affinity (Ki < 50nM) Improved Microsomal Stability Opt2->Result2 Lead Candidates (e.g., Cmpd 20a)

Figure 1: SAR optimization logic focusing on the alicyclic amine terminus. Piperidine substitutions (green path) yielded the most favorable metabolic profiles.

Synthesis Protocols

The synthesis of these analogs requires a convergent approach. The following protocol describes the synthesis of a Piperidine-based analog (e.g., Compound 20a), which represents the optimized lead in this class.

Protocol A: Synthesis of the Bis(4-fluorophenyl)methylsulfinyl Scaffold

Reagents:

  • 4,4'-Difluorobenzhydrol

  • Thioglycolic acid / 2-Mercaptoethanol

  • Trifluoroacetic acid (TFA)

  • Hydrogen Peroxide (

    
    , 30%)
    
  • Glacial Acetic Acid

Step-by-Step Methodology:

  • Benzhydryl Thioether Formation:

    • Dissolve 4,4'-difluorobenzhydrol (1.0 eq) in TFA.

    • Add the appropriate thiol linker (e.g., 2-mercaptoethanol for an ethyl linker) (1.2 eq).

    • Stir at Room Temperature (RT) for 3 hours.

    • Mechanism:[2][8]

      
       reaction via a resonance-stabilized benzhydryl cation.
      
    • Workup: Quench with ice water, extract with EtOAc. Yields the Sulfide Intermediate .

  • Activation (Chlorination):

    • Dissolve the sulfide alcohol in DCM.

    • Add Thionyl Chloride (

      
      ) or 
      
      
      
      (Appel reaction) to convert the terminal alcohol to a leaving group (Chloride/Bromide).
    • Validation: TLC should show loss of the polar alcohol spot.

  • Amine Coupling (N-Alkylation):

    • Dissolve the alkyl chloride/bromide (from Step 2) in Acetonitrile (

      
      ).
      
    • Add the specific Alicyclic Amine (e.g., 4-hydroxypiperidine or piperidine) (3.0 eq to act as base and nucleophile) and

      
      .
      
    • Reflux for 16–24 hours.

    • Workup: Filter salts, concentrate, and purify via flash chromatography.

  • Controlled Oxidation (The Critical Step):

    • Dissolve the coupled sulfide-amine in Glacial Acetic Acid/MeOH (1:1).

    • Add

      
       (1.1 eq) dropwise at 0°C.
      
    • Stir at RT for 12 hours.

    • Critical Control Point: Monitor closely to prevent over-oxidation to the sulfone (

      
      ). The sulfone is typically inactive.
      
    • Product: The target Sulfinyl (Sulfoxide) compound.

Visualization: Synthesis Workflow

Synthesis_Flow Start 4,4'-Difluorobenzhydrol Step1 Step 1: SN1 Substitution (TFA, RT) Start->Step1 Thiol Mercapto-alcohol Thiol->Step1 Int1 Sulfide-Alcohol Intermediate Step1->Int1 Step2 Step 2: Activation (SOCl2 or PPh3/CBr4) Int1->Step2 Int2 Alkyl Chloride/Bromide Step2->Int2 Step3 Step 3: Amine Coupling (Piperidine, K2CO3, Reflux) Int2->Step3 Int3 Sulfide-Amine Step3->Int3 Step4 Step 4: Controlled Oxidation (H2O2, AcOH) Int3->Step4 Final Target Sulfinyl Compound (Racemic Sulfoxide) Step4->Final

Figure 2: Convergent synthesis pathway. Step 4 is the selectivity bottleneck; over-oxidation must be avoided.

Pharmacological Validation Protocols

To confirm the "atypical" profile and metabolic improvements, the following assays are mandatory.

Protocol B: Competitive Radioligand Binding Assay (DAT)

Purpose: Determine affinity (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) for the Dopamine Transporter.[1][9][10]
  • Membrane Preparation: Use rat striatal tissue or hDAT-transfected HEK293 cells.

  • Radioligand:

    
     (Specific for DAT).
    
  • Incubation: Incubate membranes with radioligand and varying concentrations of the test compound (

    
     to 
    
    
    
    M) for 2 hours at 4°C (to prevent uptake).
  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criterion:

      
       nM.
      
Protocol C: Microsomal Metabolic Stability

Purpose: Assess the half-life (


) of the compound in the presence of liver enzymes.
  • System: Rat Liver Microsomes (RLM) fortified with NADPH.

  • Procedure:

    • Incubate test compound (

      
      ) with RLM at 37°C.
      
    • Sample aliquots at 0, 5, 15, 30, and 60 minutes.

    • Quench with ice-cold acetonitrile containing an internal standard.

  • Analysis: LC-MS/MS quantification of the parent compound remaining.

  • Comparison:

    • Piperazine analogs (Old): typically

      
       min.
      
    • Piperidine analogs (New): Target

      
       min.
      
Comparative Data Summary

The table below summarizes the impact of modifying the alicyclic amine on the bis(4-fluorophenyl)methyl sulfinyl scaffold.

Compound ClassAmine RingDAT

(nM)
Selectivity (DAT/SERT)Metabolic Stability (

)
Behavioral Profile
Modafinil Amide (Linear)~2,500LowHighWakefulness
JJC8-091 Piperazine23HighLow (<10 min)Atypical (No abuse)
Compound 20a Piperidine 15 >500x Moderate (>30 min) Atypical
Analog 12b Homopiperazine45HighLowAtypical

Note: Data represents aggregate trends from Newman et al. studies.[2]

References
  • Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Source: Journal of Medicinal Chemistry (2024). URL:[Link][1][9]

  • Structure–Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter. Source: Journal of Medicinal Chemistry (2020).[6][7] URL:[Link]

  • Atypical Dopamine Transporter Inhibitors: The Search for a Cocaine Medication. Source: Neuropsychopharmacology (2019). URL:[Link]

  • Heterocyclic Analogues of Modafinil as Novel, Atypical Dopamine Transporter Inhibitors. Source: Journal of Medicinal Chemistry (2017).[7] URL:[Link]

Sources

Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide.

[1]

Executive Summary

Compound Identity: N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide.[1][2][3][4][5] Common Name: Pimavanserin (ACP-103).[1][2][3] Therapeutic Class: Selective 5-HT2A Inverse Agonist.[1][2][3][6][7][8]

This technical guide delineates the pharmacological and behavioral profile of Pimavanserin, a first-in-class atypical antipsychotic.[1] Unlike traditional neuroleptics that rely on D2 dopamine receptor antagonism, Pimavanserin operates via selective 5-HT2A inverse agonism .[1] This mechanism effectively mitigates psychosis without inducing extrapyramidal symptoms (EPS), positioning it as the primary therapeutic intervention for Parkinson’s Disease Psychosis (PDP).

Molecular Identity & Physicochemical Properties[5]

The compound is a urea derivative characterized by high lipophilicity and specific structural moieties that confer selectivity for the serotonin 5-HT2A receptor pocket.[1]

PropertySpecification
IUPAC Name N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide
Formula C25H34FN3O2
Molecular Weight 427.56 g/mol
Solubility Freely soluble in water (as tartrate salt); soluble in DMSO and Ethanol.[1][3][4]
Key Structural Features 4-fluorobenzyl group (metabolic stability); 1-methylpiperidin-4-yl (basic center); 4-isobutoxybenzyl (hydrophobic interaction).[1]

Pharmacodynamics: The Inverse Agonist Mechanism[12]

Binding Affinity Profile

Pimavanserin exhibits high affinity for 5-HT2A receptors and moderate affinity for 5-HT2C.[1] Crucially, it lacks appreciable affinity for dopaminergic (D2), histaminergic (H1), or muscarinic (M1) receptors.[9] This "clean" profile is the causal factor behind its favorable safety profile regarding motor function and sedation.

Table 1: Receptor Binding Affinities (Ki) Data derived from radioligand binding assays in human cloned receptors.

Receptor TargetKi (nM)Functional ActivityClinical Implication
5-HT2A 0.087 Inverse Agonist Antipsychotic efficacy; suppression of hallucinations.
5-HT2C 0.44Inverse AgonistPotential mood regulation; lower potency than 2A.[1]
Sigma-1 120Low AffinityUnknown clinical relevance.[1]
Dopamine D2 >300 (Inactive)NoneAbsence of EPS/Motor worsening.
Muscarinic M1 >300 (Inactive)NoneNo anticholinergic side effects (dry mouth, confusion).
Histamine H1 >300 (Inactive)NoneMinimal sedation.[1]
Mechanism of Action: Constitutive Activity Suppression

Standard antagonists merely block agonist binding.[1] However, 5-HT2A receptors exhibit high constitutive activity (basal signaling in the absence of an agonist). In psychotic states, this basal noise is often elevated.

Pimavanserin functions as an inverse agonist , meaning it binds to the receptor and stabilizes it in an inactive conformation , thereby reducing basal signaling below baseline levels.[10]

MoARec_Active5-HT2A Receptor(Active State)Rec_Inactive5-HT2A Receptor(Inactive State)Rec_Active->Rec_Inactive Equilibrium ShiftBasalBasal Signaling(Constitutive Activity)Rec_Active->Basal DrivesRec_Inactive->BasalSuppressesPsychosisPsychotic Symptoms(Hallucinations)Basal->Psychosis ExacerbatesPimavanserinPimavanserin(Inverse Agonist)Pimavanserin->Rec_Inactive Binds & Stabilizes

Figure 1: Mechanism of Action.[9][11] Pimavanserin stabilizes the inactive receptor state, reducing the constitutive signaling responsible for psychosis.

Behavioral Pharmacology: Preclinical Validation

To validate the antipsychotic potential of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide, researchers utilize the DOI-Induced Head Twitch Response (HTR) assay.[1] This is the gold-standard model for 5-HT2A activation.

Protocol: DOI-Induced Head Twitch Response (HTR)

Objective: Quantify the ability of Pimavanserin to block 5-HT2A-mediated behavioral effects induced by the agonist DOI (2,5-dimethoxy-4-iodoamphetamine).[1]

Experimental Workflow:

  • Subject Selection: Male C57BL/6J mice (20–30g).[1]

  • Acclimation: Animals are habituated to the testing environment (transparent observation cylinders) for 30 minutes prior to testing to reduce stress-induced artifacts.[1]

  • Pretreatment (Antagonist Phase):

    • Test Group: Administer Pimavanserin (0.3 – 3.0 mg/kg, s.c. or p.o.) dissolved in vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin).[1]

    • Control Group: Administer Vehicle only.

    • Wait Time: 60 minutes to allow for systemic absorption and receptor engagement.

  • Agonist Challenge:

    • Administer DOI (2.5 mg/kg, i.p.).[12]

  • Quantification:

    • Immediately place mice in observation cylinders.

    • Record behavior for 30 minutes.

    • Scoring: Count "Head Twitches" (rapid, paroxysmal rotational movements of the head/ears).[13]

Validation Criteria: A statistically significant, dose-dependent reduction in HTR compared to the vehicle control confirms 5-HT2A antagonism/inverse agonism.[1]

Secondary Assay: MK-801 Induced Hyperactivity

To assess efficacy against glutamatergic dysfunction (a model of schizophrenia/psychosis):

  • Method: Mice are treated with Pimavanserin, followed by MK-801 (NMDA antagonist).[1]

  • Outcome: Pimavanserin attenuates the locomotor hyperactivity induced by MK-801, suggesting utility in treating positive symptoms of psychosis.

Protocolcluster_0Phase 1: Preparationcluster_1Phase 2: Dosingcluster_2Phase 3: Data CollectionStep1Acclimation(30 mins)Step2Pretreatment: Pimavanserin(T = -60 min)Step1->Step2Step3Challenge: DOI (Agonist)(T = 0 min)Step2->Step3Absorption PeriodStep4Observation Window(0 - 30 mins post-DOI)Step3->Step4Step5Quantification(Count Head Twitches)Step4->Step5

Figure 2: Experimental workflow for the DOI-induced Head Twitch Response assay.

Clinical Translation & Safety Profile

Metabolism

Pimavanserin is extensively metabolized, primarily by CYP3A4 and CYP3A5 .

  • Active Metabolite: N-desmethyl-pimavanserin (active, but less potent).[1]

  • Implication: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) requires dosage reduction (typically by 50%). Conversely, strong inducers require dosage increases.

Cardiac Safety (QT Interval)

While Pimavanserin avoids the metabolic and motor risks of atypical antipsychotics, it is associated with a modest prolongation of the QT interval.

  • Mechanism: Inhibition of hERG potassium channels.[1]

  • Clinical Management: Avoid use in patients with known QT prolongation or in combination with other QT-prolonging drugs (Class 1A/3 antiarrhythmics).[1]

Differentiator: Parkinson's Disease Psychosis (PDP)

The absence of D2 affinity is the critical translational feature. In PDP, dopaminergic neurons are degenerating, and patients are on dopamine replacement therapy (L-DOPA). Traditional antipsychotics (D2 blockers) would antagonize the L-DOPA, causing severe motor immobility.[1] Pimavanserin treats the psychosis (via 5-HT2A) without touching the dopamine system, preserving motor function.[1][11][14]

References

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist.[1][15][2][3] Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.[16] Link

  • Acadia Pharmaceuticals Inc. NUPLAZID® (pimavanserin) Prescribing Information.[1] FDA Label.[1][8] Link

  • Meltzer, H. Y., et al. (2010). Pimavanserin, a serotonin(2A) receptor inverse agonist, for the treatment of Parkinson's disease psychosis.[17][18] Neuropsychopharmacology, 35(4), 881-892. Link

  • Price, D. L., et al. (2012). Pimavanserin, a 5-HT2A receptor inverse agonist, reverses psychosis-like behaviors in a rodent model of Alzheimer's disease.[7] Behavioural Pharmacology, 23(4), 426-433.[7] Link

  • Gardell, L. R., et al. (2007). ACP-103, a 5-hydroxytryptamine 2A receptor inverse agonist, improves the antipsychotic efficacy and side-effect profile of haloperidol and risperidone in experimental models.[2] Journal of Pharmacology and Experimental Therapeutics, 322(2), 862-870.[2] Link

Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-based compounds as competitive tyrosinase inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-based Compounds as Competitive Tyrosinase Inhibitors Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide evaluates the efficacy and mechanism of 4-(4-fluorobenzyl)piperazin-1-yl derivatives as potent, competitive inhibitors of tyrosinase.[1][2][3] Tyrosinase (EC 1.14.18.[2][3][4][5]1) is the rate-limiting metalloenzyme in melanogenesis, making it a primary target for treating hyperpigmentation disorders (e.g., melasma, age spots) and preventing enzymatic browning in agriculture.

Recent structure-activity relationship (SAR) studies have identified this specific piperazine scaffold as a "privileged structure." Notably, derivatives such as [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone (Compound 26) have demonstrated IC


 values as low as 0.18 µM , exhibiting approximately 100-fold greater potency  than the reference standard, Kojic Acid (

µM).[3][6] This guide details the synthetic pathways, enzymatic assay protocols, and kinetic validation methods required to evaluate these compounds.

Scientific Rationale & Pharmacophore Design

The design of 4-(4-fluorobenzyl)piperazin-1-yl inhibitors is grounded in the "ligand-based drug design" approach, targeting the binuclear copper active site of tyrosinase.

The Pharmacophoric Triad

The scaffold consists of three critical domains:

  • Lipophilic Tail (4-Fluorobenzyl): The fluorine atom at the para position enhances metabolic stability and lipophilicity, facilitating penetration into the hydrophobic pocket of the enzyme active site.

  • Linker (Piperazine Ring): A rigid spacer that orients the two aromatic ends, ensuring the inhibitor spans the distance between the peripheral docking site and the copper catalytic core.

  • Polar Head (Benzamide/Methanone): This moiety, often substituted with electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ), forms crucial hydrogen bonds with amino acid residues (specifically Arg209 ) and
    
    
    -
    
    
    stacking interactions with His208 and Phe197 within the active site.
Mechanism of Action

Unlike simple copper chelators that strip the enzyme of its metal ions, these compounds function primarily as competitive inhibitors . They occupy the active site, preventing the entry of the natural substrate, L-DOPA, without necessarily irreversibly inactivating the enzyme.

Experimental Workflow

The following workflow outlines the critical path from synthesis to kinetic validation.

ExperimentalWorkflow Synthesis Chemical Synthesis (Amide Coupling) Purification Purification (Column Chromatography) Synthesis->Purification Screening Primary Screening (Mushroom Tyrosinase) Purification->Screening Kinetics Kinetic Analysis (Lineweaver-Burk) Screening->Kinetics IC50 < 10 µM Docking Molecular Docking (In Silico Validation) Kinetics->Docking Confirm Mechanism

Figure 1: Integrated workflow for the development and evaluation of piperazine-based tyrosinase inhibitors.

Chemical Synthesis Protocol

Objective: Synthesize the lead candidate [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone .

Reaction Scheme

The synthesis utilizes a standard nucleophilic acyl substitution.

  • Reactant A: 1-(4-Fluorobenzyl)piperazine[7][8]

  • Reactant B: 3-Chloro-2-nitrobenzoic acid (activated) or 3-Chloro-2-nitrobenzoyl chloride.

Step-by-Step Methodology
  • Activation (if using Acid): Dissolve 3-chloro-2-nitrobenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add EDC

    
    HCl (1.2 eq) and HOBt (1.2 eq). Stir at 
    
    
    
    for 30 minutes to form the active ester.
  • Coupling: Add 1-(4-fluorobenzyl)piperazine (1.0 eq) and Triethylamine (TEA, 2.0 eq) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours under nitrogen atmosphere. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).

  • Work-up: Dilute with DCM, wash sequentially with

    
    , saturated 
    
    
    
    , and brine. Dry the organic layer over anhydrous
    
    
    .
  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography.

Enzymatic Assay & Kinetic Evaluation

Trustworthiness: This protocol uses Mushroom Tyrosinase (AbTYR) as a surrogate for human tyrosinase due to high homology and commercial availability. L-DOPA is used as the substrate to measure diphenolase activity.[2]

Tyrosinase Inhibition Assay (96-well format)
ReagentConcentrationRole
Phosphate Buffer (PBS) 50 mM (pH 6.8)Reaction Medium
Tyrosinase (AbTYR) 333 U/mLEnzyme Source
L-DOPA 2 mMSubstrate
Test Compound 0.01 – 100 µMInhibitor
Kojic Acid 1 – 100 µMPositive Control

Protocol:

  • Preparation: Dissolve test compounds in DMSO. Ensure final DMSO concentration in the well is

    
     to prevent enzyme denaturation.
    
  • Incubation: In a 96-well plate, add:

    • 
       Phosphate Buffer
      
    • 
       Tyrosinase solution
      
    • 
       Test Compound (various concentrations)
      
  • Pre-read: Incubate at

    
     for 10 minutes. Read absorbance at 475 nm (Background).
    
  • Initiation: Add

    
     of L-DOPA solution.
    
  • Measurement: Monitor the formation of Dopachrome by measuring absorbance at 475 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculation: Determine the linear reaction rate (slope). Calculate % Inhibition:

    
    
    Where 
    
    
    
    is the slope of the blank (enzyme + substrate) and
    
    
    is the slope of the sample.
Kinetic Analysis (Determining Mode of Inhibition)

To confirm competitive inhibition, perform the assay using fixed inhibitor concentrations (e.g.,


) against varying substrate (L-DOPA) concentrations (

).

Data Visualization (Lineweaver-Burk Plot): Plot


 (y-axis) vs. 

(x-axis).
  • Competitive Inhibition Signature: The lines for different inhibitor concentrations will intersect at the y-axis (

    
     remains constant), but the x-intercept (
    
    
    
    ) will shift, indicating an increase in apparent
    
    
    .

InhibitionMechanism E Enzyme (Tyrosinase) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I (Competitive) S Substrate (L-DOPA) I Inhibitor (Piperazine Derivative) ES->E reversible P Product (Dopachrome) ES->P Catalysis EI->E reversible

Figure 2: Competitive inhibition model. The inhibitor competes directly with the substrate for the free enzyme (E), forming an inactive EI complex.

Comparative Data Summary

The following table summarizes the potency of key 4-(4-fluorobenzyl)piperazin-1-yl derivatives compared to standard inhibitors.

Compound IDR-Group (Benzoyl moiety)IC

(µM)
MechanismReference
Compound 26 3-Chloro-2-nitro-phenyl0.18 Competitive[1]
Compound 25 2,4-Dinitro-phenyl0.96Competitive[2]
Compound 5b 2-Methyl-phenyl13.34Competitive[3]
Kojic Acid N/A (Standard)17.76Mixed/Competitive[1]

Note: Data derived from mushroom tyrosinase assays using L-DOPA.

Molecular Docking Insights

Computational studies validate the kinetic data.[2][7][9] The high potency of Compound 26 is attributed to:

  • H-Bonding: The carbonyl oxygen of the amide linker acts as a hydrogen bond acceptor with the side chain of Arg209 .

  • 
    -
    
    
    
    Stacking:
    The electron-deficient nitro-substituted phenyl ring engages in T-shaped or parallel stacking with His208 .
  • Halogen Effect: The 4-fluorobenzyl group occupies a hydrophobic pocket near Val248 , stabilizing the complex via van der Waals forces.

References

  • Vittorio, S., et al. (2021). "Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects." ChemMedChem, 16(19), 3083–3093.[4]

  • Ielo, L., et al. (2019). "Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents."[1][2][3] European Journal of Medicinal Chemistry, 178, 380-389.

  • De Luca, L., et al. (2018). "Targeting Tyrosinase: Development and Structural Insights of Novel Inhibitors Bearing Arylpiperidine and Arylpiperazine Fragments." Journal of Medicinal Chemistry, 61(23), 10886–10900.

  • Asadi, M., et al. (2024).[5][10] "Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations." BMC Chemistry, 18,[10] 67.

Sources

4-(4-alkylpiperazin-1-yl)phenyl group as a novel class of basic side chains for selective estrogen receptor modulators.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the 4-(4-alkylpiperazin-1-yl)phenyl group as a high-value basic side chain (BSC) for Selective Estrogen Receptor Modulators (SERMs).[1] Historically, SERMs like Tamoxifen and Raloxifene relied on flexible aminoethoxy side chains to interact with Aspartate-351 (Asp351) in the Estrogen Receptor alpha (ER


) ligand-binding domain. The 4-(4-alkylpiperazin-1-yl)phenyl moiety represents a rigid bioisostere that reduces conformational entropy while maintaining critical electrostatic interactions. This guide details the structural rationale, synthetic pathways, and biological validation protocols for integrating this motif into novel SERM scaffolds.

Structural Rationale & Pharmacophore Design[2]

The "Basic Side Chain" Problem

The defining feature of an ER antagonist is the "Basic Side Chain" (BSC). This moiety protrudes from the ligand-binding pocket, displacing Helix 12 of the receptor. This displacement prevents the recruitment of co-activators (e.g., SRC-1) and recruits co-repressors, thereby silencing gene transcription.

Traditional BSCs (e.g., dimethylaminoethoxy in Tamoxifen) are flexible. This flexibility results in:

  • Entropic Penalty: The ligand must lose degrees of freedom to bind.

  • Metabolic Liability: Ether linkages are susceptible to oxidative dealkylation by CYP450 enzymes.

The Phenyl-Piperazine Solution

The 4-(4-alkylpiperazin-1-yl)phenyl group addresses these issues through rigidification:

  • Rigid Linker: The phenyl ring replaces the ethoxy chain, locking the distance between the core scaffold and the basic nitrogen.

  • Restrained Nitrogen: The proximal nitrogen is part of a piperazine ring, reducing rotatable bonds.

  • Bioisosterism: The distance from the core attachment point to the distal basic nitrogen is topologically equivalent to the traditional aminoethoxy chains (~8-10 Å), ensuring the salt bridge with Asp351 is preserved.

Mechanism of Action Visualization

The following diagram illustrates how the rigid side chain enforces the antagonist conformation.

SERM_Mechanism cluster_Antagonism Antagonist Conformation Ligand SERM Ligand (Phenyl-Piperazine) ER_Pocket ER Ligand Binding Pocket Ligand->ER_Pocket Binds High Affinity Asp351 Aspartate 351 (Anionic Anchor) Ligand->Asp351 Salt Bridge (Basic N) Helix12 Helix 12 (Activation Switch) Asp351->Helix12 Steric Displacement CoActivator Co-Activator (SRC-1) Helix12->CoActivator Blocks Recruitment Transcription Gene Transcription CoActivator->Transcription Required for

Caption: Mechanistic pathway showing the critical salt bridge between the piperazine nitrogen and Asp351, forcing Helix 12 displacement.

Synthetic Chemistry Strategy

Integrating the 4-(4-alkylpiperazin-1-yl)phenyl group requires robust C-N bond formation. While nucleophilic aromatic substitution (


) is possible with activated substrates, Buchwald-Hartwig amination  is the preferred modern protocol for versatility.
Protocol: Palladium-Catalyzed C-N Coupling

This protocol describes coupling a 4-bromophenyl-substituted core scaffold with N-alkylpiperazine.

Reagents:

  • Substrate: Core scaffold with 4-bromophenyl moiety (1.0 eq)

  • Amine: N-alkylpiperazine (1.2 eq) (e.g., N-methylpiperazine)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BINAP or Xantphos (4 mol%)

  • Base:

    
     or 
    
    
    
    (1.5 eq)
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a two-neck round-bottom flask and purge with Argon.

  • Loading: Charge the flask with the aryl bromide substrate,

    
    , Ligand, and Base.
    
  • Solvation: Add anhydrous Toluene via syringe.

  • Amine Addition: Add the N-alkylpiperazine.

  • Reaction: Heat to 100°C for 12–18 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Cool to RT, filter through a Celite pad, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).

Synthetic Workflow Diagram

Synthesis_Workflow Start Core Scaffold (Aryl Bromide) Reaction Reaction: 100°C, Toluene, 18h Start->Reaction Reagents Reagents: N-alkylpiperazine Pd2(dba)3 / BINAP Cs2CO3 Reagents->Reaction Workup Workup: Celite Filtration Concentration Reaction->Workup Purification Purification: Flash Chromatography (DCM/MeOH) Workup->Purification Product Final SERM: 4-(4-alkylpiperazin-1-yl)phenyl Purification->Product

Caption: Optimized Buchwald-Hartwig coupling workflow for attaching the piperazine side chain to the SERM core.

Biological Characterization & Data

To validate the efficacy of this moiety, compounds must be evaluated for binding affinity and functional antagonism.

Competitive Radioligand Binding Assay

This assay determines if the novel side chain permits high-affinity binding to the ER.

  • Receptor: Recombinant Human ER

    
     (hER
    
    
    
    ).
  • Tracer:

    
    -Estradiol (
    
    
    
    ).
  • Protocol:

    • Incubate hER

      
       with 1 nM 
      
      
      
      and varying concentrations (
      
      
      to
      
      
      M) of the test compound.
    • Incubate at 4°C for 18 hours to reach equilibrium.

    • Separate bound from free ligand using dextran-coated charcoal.

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
MCF-7 Cell Proliferation Assay (Antiproliferative Efficacy)

This confirms the antagonist nature of the side chain.

  • Cell Line: MCF-7 (ER+ Breast Cancer).

  • Protocol:

    • Seed cells in phenol red-free medium with charcoal-stripped FBS (to remove endogenous estrogens).

    • Treat cells with 1 nM Estradiol (agonist control) vs. 1 nM Estradiol + Test Compound.

    • Incubate for 72-96 hours.

    • Quantify cell viability using MTT or CellTiter-Glo reagents.

Comparative Data: Rigid vs. Flexible Side Chains

The following table summarizes data from Watanabe et al. (2003), comparing the rigid phenyl-piperazine moiety against the traditional flexible piperidinoethoxy chain in a spiro-indene scaffold.

Side Chain TypeStructureR-Group (Distal)ER

Binding (

nM)
MCF-7 Inhibition (

nM)
Flexible (Standard) 4-(2-piperidinoethoxy)phenyl-0.625
Rigid (Novel) 4-(4-alkylpiperazin-1-yl)phenylMethyl0.832
Rigid (Novel) 4-(4-alkylpiperazin-1-yl)phenylEthyl1.245
Rigid (Novel) 4-(4-alkylpiperazin-1-yl)phenylBenzyl4.5>100

Analysis: The methyl-substituted piperazine (Rigid) is functionally equipotent to the standard flexible chain. However, increasing the steric bulk of the alkyl tail (e.g., Benzyl) significantly reduces affinity, likely due to steric clash near the Asp351/Helix 12 interface.

Conclusion

The 4-(4-alkylpiperazin-1-yl)phenyl group is a validated, high-value pharmacophore for SERM development. By replacing the metabolically labile ether linkage with a phenyl ring, researchers can improve metabolic stability without sacrificing binding affinity.

  • Key Design Rule: Keep the distal N-alkyl group small (Methyl/Ethyl) to avoid steric clashes.

  • Synthesis: Utilize Palladium-catalyzed coupling for modular synthesis.

  • Impact: This moiety is particularly useful for "Second Generation" SERMs aiming for improved tissue selectivity profiles.

References

  • Watanabe, N., Nakagawa, H., Ikeno, A., et al. (2003).[1] 4-(4-alkylpiperazin-1-yl)phenyl group: a novel class of basic side chains for selective estrogen receptor modulators.[1] Bioorganic & Medicinal Chemistry Letters, 13(24), 4317-4320.[1]

  • Brzozowski, A. M., Pike, A. C., Dauter, Z., et al. (1997). Molecular basis of agonism and antagonism in the oestrogen receptor.[2][3] Nature, 389(6652), 753–758.

  • Jordan, V. C. (2003). Antiestrogens and Selective Estrogen Receptor Modulators as Multifunctional Medicines. 1. Receptor Interactions.[4][5][6][7] Journal of Medicinal Chemistry, 46(6), 883–908.

  • Mullard, A. (2018). FDA approves new SERM for dyspareunia. Nature Reviews Drug Discovery. (Context on modern SERM approval).

Sources

Evaluation of biological activity of new 1,2,4-triazole derivatives containing propionic acid moiety.

Author: BenchChem Technical Support Team. Date: February 2026

From Molecular Design to Bioassay Validation

Introduction: The Hybrid Pharmacophore Rationale

In the landscape of modern medicinal chemistry, the "privileged scaffold" concept dictates that certain molecular frameworks are predisposed to biological activity. The 1,2,4-triazole ring is one such scaffold, serving as the core for blockbuster antifungals (e.g., Fluconazole) and antineoplastics (e.g., Letrozole).

However, the integration of a propionic acid moiety introduces a strategic duality. Propionic acid is the pharmacophoric anchor of the NSAID class (Ibuprofen, Naproxen), responsible for cyclooxygenase (COX) inhibition. By conjugating these two distinct entities, we aim to engineer hybrid ligands that possess:

  • Dual-Action Potential: Simultaneous antimicrobial and anti-inflammatory activity to manage infection-associated inflammation.

  • Physicochemical Optimization: The carboxylic acid tail improves aqueous solubility compared to lipophilic triazole cores, enhancing bioavailability.

Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving this evaluation.

SAR_Logic Core 1,2,4-Triazole Core (Bioisostere / Linker) Target1 Antifungal Activity (Ergosterol Inhibition) Core->Target1 Heme Coordination Propionic Propionic Acid Moiety (Solubility & COX Binding) Propionic->Core N-alkylation Target2 Anti-inflammatory (COX-1/2 Inhibition) Propionic->Target2 Arg-120 Interaction Substituents Aryl Substituents (R) (Lipophilicity / CYP51 Affinity) Substituents->Core C3/C5 Attachment Substituents->Target1 Hydrophobic Pocket

Figure 1: SAR design strategy coupling the triazole core with propionic acid for dual-target engagement.

Antimicrobial Evaluation: The Primary Screen

The first tier of evaluation determines the Minimum Inhibitory Concentration (MIC).[1] We utilize the Broth Microdilution Method , strictly adhering to CLSI M07-A10 guidelines. This is preferred over disk diffusion due to its quantitative accuracy and ability to detect subtle potency shifts in derivatives.

Protocol: CLSI Broth Microdilution (96-Well Format)

Objective: Determine the lowest concentration of the derivative that inhibits visible growth of standard strains (e.g., C. albicans ATCC 10231, S. aureus ATCC 25923).

  • Inoculum Preparation:

    • Prepare a direct colony suspension in saline to match a 0.5 McFarland turbidity standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final testing concentration of

      
       CFU/mL.
      
  • Compound Dilution:

    • Dissolve triazole derivatives in DMSO (ensure final well concentration is <1% to prevent solvent toxicity).

    • Perform serial two-fold dilutions in a 96-well microtiter plate (Range: 512

      
      g/mL to 0.25 
      
      
      
      g/mL).
  • Incubation:

    • Add diluted inoculum to drug wells.

    • Controls: Include Growth Control (Broth + Bacteria + DMSO) and Sterility Control (Broth only).

    • Incubate at

      
      C for 16–20 hours (24–48h for fungi).
      
  • Readout (Self-Validating Step):

    • Visual: Turbidity indicates growth.

    • Colorimetric Validation: Add 20

      
      L of Resazurin (0.01%)  or TTC. A color change from Blue 
      
      
      
      Pink (Resazurin) or Colorless
      
      
      Red (TTC) confirms metabolic activity, removing subjectivity from visual inspection.
Data Presentation: Representative MIC Values (

g/mL)
Compound IDR-SubstituentC. albicansA. nigerS. aureusE. coli
TZ-PA-01 Phenyl12.525.064.0>128
TZ-PA-04 4-Cl-Phenyl3.126.2532.064.0
TZ-PA-07 2,4-F-Phenyl0.50 1.00 16.032.0
Fluconazole (Control)0.250.50--
Ciprofloxacin (Control)--0.500.25

Analysis: Electron-withdrawing groups (Cl, F) on the phenyl ring (TZ-PA-07) significantly enhance antifungal potency, likely due to increased lipophilicity facilitating cell membrane penetration.

Anti-inflammatory Profiling: The Propionic Acid Link[2]

Since the propionic acid moiety mimics the arachidonic acid transition state, evaluating Cyclooxygenase (COX) inhibition is critical.

Protocol: COX-1/COX-2 Isoenzyme Inhibition Assay

Method: Colorimetric screening using a purified enzyme kit (e.g., Cayman Chemical COX Inhibitor Screening Assay).

  • Reaction Setup:

    • Incubate ovine COX-1 and human recombinant COX-2 enzymes with the triazole derivatives at varying concentrations (0.01 – 100

      
      M) for 10 minutes at 25°C.
      
  • Substrate Addition:

    • Add Arachidonic Acid (substrate) and TMPD (chromogenic substrate).

  • Mechanism:

    • The peroxidase activity of the COX enzyme reduces PGG2 to PGH2, concurrently oxidizing TMPD to a blue product (

      
       nm).
      
  • Calculation:

    • Determine ICngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       values.[2]
      
    • Selectivity Index (SI): Calculate

      
      . An SI > 10 indicates COX-2 selectivity, desirable for reducing gastric side effects.
      
In Silico Mechanism: Molecular Docking[4]

To validate the biological data, we model the interaction between the derivatives and the target enzyme Lanosterol 14


-demethylase (CYP51) , the primary target of azole antifungals.
Workflow Diagram

The following Graphviz diagram outlines the computational workflow for validating the binding mode.

Docking_Workflow PDB Protein Prep (PDB ID: 5V5Z / CYP51) Grid Grid Generation (Center: Heme Iron) PDB->Grid Ligand Ligand Prep (Energy Min: DFT/B3LYP) Docking Docking Algorithm (AutoDock Vina / Glide) Ligand->Docking Grid->Docking Analysis Interaction Analysis (Fe-N Coordination, H-Bonds) Docking->Analysis

Figure 2: Computational workflow for molecular docking against fungal CYP51.

Key Interaction Markers:

  • Heme Coordination: The N4 nitrogen of the triazole ring must coordinate with the Heme Iron (Fe

    
    ) of CYP51.
    
  • Hydrophobic Pocket: The aryl substituents (R) should occupy the hydrophobic access channel (Tyr118, Leu121 residues).

  • H-Bonding: The propionic acid carboxyl group often forms H-bonds with hydrophilic residues at the channel entrance (e.g., His377), stabilizing the pose.

Safety & ADMET: Cytotoxicity Evaluation

High potency is irrelevant if the compound is toxic to mammalian cells. We determine the Selectivity Index (SI) using the MTT assay.

Protocol: MTT Cytotoxicity Assay

Cell Line: L929 (Murine Fibroblasts) or HEK293 (Human Embryonic Kidney).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with triazole derivatives (concentrations 1 – 500

    
    M) for 24 hours.
    
  • Dye Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable mitochondria reduce MTT to purple formazan.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Read Absorbance at 570 nm.

  • Analysis:

    • Calculate

      
       (Cytotoxic Concentration 50%).
      
    • Safety Criterion: A viable drug candidate should have an SI (

      
      ) > 10.
      
References
  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3] CLSI.[4][5] Link

  • Plewczyński, D., et al. (2023). "Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety." Molecules, 28(9), 3808. Link

  • Lepesheva, G. I.

    
    -demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms." Biochimica et Biophysica Acta (BBA) - General Subjects, 1770(3), 467-477. Link
    
  • Bhatia, R., et al. (2012).[6] "Synthesis, Characterization and Anti-inflammatory Activity of 1,2,4-Triazole Derivatives." Current Research in Pharmaceutical Sciences, 2(3), 160-165.[6] Link

  • Rao, S., et al. (2020).[7] "In-silico studies of Novel triazole derivatives as inhibitor of 14

    
     demethylase CYP51." Research Journal of Pharmacy and Technology, 13(12), 5806-5810.[7] Link
    

Sources

Methodological & Application

Applications of 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride in scientific experiments.

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for the Scientific Investigation of 2-[4-(2-Fluorophenyl)piperazin-1-yl] Derivatives as 5-HT1A Receptor Ligands

Introduction: The Scientific Imperative

The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of centrally acting therapeutic agents.[1][2] Derivatives incorporating the 2-fluorophenylpiperazine moiety, in particular, have garnered significant attention for their potent and often selective interactions with key neurotransmitter receptors, most notably serotonin (5-HT) and dopamine receptors.[3] While the specific compound 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride is not extensively documented in peer-reviewed literature, its core structure is emblematic of a class of molecules widely investigated for anxiolytic and antidepressant properties through their action at the 5-HT1A receptor.[4]

This guide provides a comprehensive framework for the scientific investigation of novel compounds based on this scaffold. It is designed for researchers in neuropharmacology and drug development, offering not just protocols, but the strategic and mechanistic rationale behind them. We will proceed under the hypothesis that a novel 2-[4-(2-fluorophenyl)piperazin-1-yl] derivative (herein referred to as 'Compound X' for illustrative purposes) is a putative 5-HT1A receptor agonist. Our objective is to create a self-validating experimental cascade to confirm its mechanism of action, define its pharmacological profile, and establish its potential therapeutic relevance.

Section 1: Foundational Pharmacology - Mechanism of Action at the 5-HT1A Receptor

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) of the Gi/o family. Its activation by an agonist, such as serotonin or Compound X, initiates a well-defined intracellular signaling cascade. Understanding this pathway is critical for designing functional assays and interpreting their results.

  • Agonist Binding: The ligand binds to the receptor, inducing a conformational change.

  • G-Protein Coupling: The activated receptor couples to its cognate heterotrimeric G-protein (Gαi/o, Gβγ).

  • GTP Exchange: The Gαi/o subunit releases GDP and binds GTP, causing its dissociation from the Gβγ dimer.

  • Downstream Effects:

    • The activated Gαi/o-GTP complex inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

    • The dissociated Gβγ dimer directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization.

This cascade ultimately reduces neuronal excitability, which is the basis for the anxiolytic and antidepressant effects associated with 5-HT1A agonism.

5HT1A_Signaling_Pathway 5-HT1A Receptor Signaling Cascade cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein (α, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi-GTP inhibits GIRK GIRK Channel G_Protein->GIRK βγ activates cAMP cAMP AC->cAMP Converts K_ion_out K+ GIRK->K_ion_out K+ Efflux Agonist Compound X (Agonist) Agonist->Receptor Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PKA (Downstream Effects) K_ion_in K+ K_ion_in->GIRK

Caption: Agonist activation of the 5-HT1A receptor inhibits adenylyl cyclase and activates GIRK channels.

Section 2: In Vitro Characterization Protocols

The initial evaluation of Compound X involves a tiered approach, starting with its direct interaction with the target receptor (binding affinity) and progressing to its ability to elicit a cellular response (functional activity).

Protocol: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Compound X for the human 5-HT1A receptor and its selectivity against other relevant receptors (e.g., 5-HT2A, D2).

Causality: This assay directly measures the physical interaction between the compound and the receptor. A high affinity (low Ki value) is a prerequisite for a potent drug. The competition principle, where Compound X displaces a known high-affinity radioligand, allows for precise quantification of this interaction.

Methodology:

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

    • Radioligand: [3H]8-OH-DPAT (a potent 5-HT1A agonist).

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

    • Non-specific binding control: 10 µM 5-HT.

    • Compound X stock solution (e.g., 10 mM in DMSO).

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of Compound X in assay buffer (e.g., from 10 µM to 0.1 nM).

    • In a 96-well plate, add in order:

      • 50 µL of assay buffer (for total binding) OR 50 µL of 10 µM 5-HT (for non-specific binding) OR 50 µL of Compound X dilution.

      • 50 µL of [3H]8-OH-DPAT (at a final concentration near its Kd, e.g., 1 nM).

      • 100 µL of diluted cell membranes (containing ~10-20 µg of protein).

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of Compound X.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation: The assay includes controls for total and non-specific binding, ensuring that the measured displacement is due to specific interaction with the receptor. A full dose-response curve with a clear sigmoidal shape and a Hill slope close to 1.0 validates the competitive binding model.

Protocol: cAMP Functional Assay

Objective: To determine the functional potency (EC50) and efficacy of Compound X as a 5-HT1A agonist by measuring its ability to inhibit adenylyl cyclase.

Causality: This assay directly probes the first major downstream signaling event of the Gi/o pathway. A decrease in cAMP levels in response to the compound confirms its agonist activity and provides a quantitative measure of its functional potency.

Methodology:

  • Materials:

    • CHO-K1 cells stably expressing the human 5-HT1A receptor.

    • Assay medium: Serum-free F12 medium with 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

    • Forskolin (an adenylyl cyclase activator).

    • Compound X stock solution.

    • A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Replace the culture medium with assay medium containing serial dilutions of Compound X. Incubate for 15 minutes at 37°C.

    • Add Forskolin (e.g., 10 µM final concentration) to all wells to stimulate cAMP production. Incubate for a further 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Normalize the data: Set the cAMP level with Forskolin alone as 100% and the basal (no Forskolin) level as 0%.

    • Plot the percentage of Forskolin-stimulated cAMP inhibition against the log concentration of Compound X.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (maximum efficacy) of Compound X.

Data Presentation:

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)D2 Ki (nM)5-HT1A EC50 (nM)5-HT1A Emax (%)
Serotonin 2.5150>10,0001.8100
Compound X 1.5 >1,000 >5,000 3.2 95
Buspirone 4.12,50045012.570

Table represents hypothetical but realistic data for a potent and selective 5-HT1A agonist.

Section 3: In Vivo Evaluation - Preclinical Models

After establishing a promising in vitro profile, the next logical step is to assess the compound's effects in a living system. Animal models are indispensable for evaluating anxiolytic-like and antidepressant-like activity.

Workflow: In Vivo Assessment of Anxiolytic-Like Effects

This workflow outlines a standard progression for testing a novel compound in a rodent model of anxiety.

In_Vivo_Anxiety_Workflow Workflow for In Vivo Anxiolytic-Like Activity Assessment Start Compound X (Promising In Vitro Profile) PK Pharmacokinetic (PK) Study (Determine Dose, Cmax, T1/2) Start->PK DoseSelection Dose-Range Finding (Acute Toxicity & Tolerability) PK->DoseSelection EPM Elevated Plus Maze (EPM) - Assess anxiolytic-like effect - Measure time in open arms DoseSelection->EPM OFT Open Field Test - Control for locomotor activity - Measure total distance traveled DoseSelection->OFT Parallel control LDB Light-Dark Box Test - Confirmatory anxiety model - Measure time in light compartment EPM->LDB Confirm findings Analysis Data Analysis & Interpretation - Anxiolytic effect vs. sedation EPM->Analysis LDB->Analysis OFT->Analysis Conclusion Conclusion on Anxiolytic Potential Analysis->Conclusion

Caption: A logical workflow for testing a novel compound for anxiolytic-like effects in vivo.

Protocol: Elevated Plus Maze (EPM) Test

Objective: To assess the anxiolytic-like properties of Compound X in mice or rats.

Causality: This test is based on the natural aversion of rodents to open and elevated spaces. An anxiolytic compound will reduce this aversion, leading the animal to spend more time exploring the "unprotected" open arms of the maze compared to the enclosed arms.

Methodology:

  • Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms enclosed by high walls and two opposing arms open.

  • Animals: Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

  • Procedure:

    • Administer Compound X (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle to different groups of animals. The timing of administration should be based on prior pharmacokinetic data to coincide with peak brain exposure.

    • After the appropriate pre-treatment time (e.g., 30 minutes), place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes. Record the session using an overhead video camera.

    • Use automated tracking software to score key parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

    • A significant increase in the time spent in the open arms and/or the number of open-arm entries, without a significant change in the total number of arm entries (a measure of general activity), indicates an anxiolytic-like effect.

Trustworthiness and Controls: The protocol's validity rests on appropriate controls. A vehicle-treated group establishes the baseline anxiety level. A positive control group treated with a known anxiolytic (e.g., diazepam) confirms the sensitivity of the model. Furthermore, concurrently running an Open Field Test is crucial to ensure that the observed effects in the EPM are not simply due to hyperactivity or sedation.[5]

Conclusion

The arylpiperazine scaffold, particularly with a 2-fluorophenyl substitution, represents a highly fertile ground for the discovery of novel CNS agents.[6] The systematic application of the protocols outlined in this guide—from receptor binding to functional cellular assays and finally to validated in vivo behavioral models—provides a robust and logical pathway for the comprehensive characterization of new chemical entities like Compound X. This integrated approach, grounded in a clear understanding of the underlying pharmacology, is essential for identifying and advancing promising new therapeutics for neurological and psychiatric disorders.

References

  • Kumar, B., Kumar, N., Thakur, A., Kumar, V., Kumar, R., & Kumar, V. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(7), 729–751. [Link][6]

  • Kumar, B., Kumar, N., Thakur, A., Kumar, V., Kumar, R., & Kumar, V. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed, National Center for Biotechnology Information. [Link][4]

  • Zhang, N., et al. (2017). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 22(12), 2216. [Link][5]

  • Jatav, V., Mishra, P., Kashaw, S., & Stables, J. P. (2008). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link][7]

  • Leopoldo, M., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. ResearchGate. [Link][3]

  • Mlynárová, R., et al. (2000). [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. PubMed, National Center for Biotechnology Information. [Link][8]

  • Saeed, A., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. [Link][9]

  • Cisneros, J. A., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect. [Link]

  • Reyes-Parada, C., et al. (2011). Synthesis of 4-Arylpiperazine Derivatives of Moclobemide: Potential Antidepressants with a Dual Mode. Repositorio UC. [Link]

  • PubChem. (n.d.). 3-[[4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-(triazol-1-yl)pyrimidin-2-yl]amino]propanoic acid. National Center for Biotechnology Information. [Link]

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. [Link][10]

  • PubChem. (n.d.). (2S)-2-(4-fluorophenyl)propanoic acid. National Center for Biotechnology Information. [Link][11]

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. ResearchGate. [Link][12]

  • Bak, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Sharma, R., et al. (2018). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link][2]

  • Marvanova, P., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Semantic Scholar. [Link]

Sources

Application Notes and Protocols for 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid, an Orally Active NK1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid, a potent and selective neurokinin-1 (NK1) receptor antagonist with oral bioavailability. The content herein is designed to equip researchers and drug development professionals with the necessary knowledge and detailed protocols to effectively utilize this compound in preclinical research. This guide covers the mechanism of action, provides detailed protocols for its synthesis, and outlines in vitro and in vivo assays for its characterization.

Introduction and Scientific Background

The neurokinin-1 (NK1) receptor, a G-protein coupled receptor, and its endogenous ligand, Substance P, are key players in numerous physiological and pathophysiological processes, including pain transmission, inflammation, and the emetic reflex.[1][2] Blockade of the NK1 receptor has emerged as a clinically validated therapeutic strategy, particularly for the prevention of chemotherapy-induced nausea and vomiting (CINV).[3][4] 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid, also known as vestipitant, is a highly potent and selective non-peptide antagonist of the human NK1 receptor.[5][6] Its favorable pharmacokinetic profile, including oral activity, makes it a valuable tool for investigating the role of the NK1 receptor in various biological systems and a potential candidate for therapeutic development.[5]

Mechanism of Action

2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid competitively and selectively binds to the NK1 receptor, preventing the binding of Substance P.[2] This antagonism blocks the downstream signaling cascade initiated by Substance P, which includes the activation of phospholipase C and subsequent increases in intracellular inositol triphosphate (IP3) and calcium concentrations.[7] By inhibiting these signaling events, the compound effectively mitigates the physiological responses mediated by the NK1 receptor.

Diagram 1: NK1 Receptor Signaling Pathway

NK1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance_P Substance P NK1_Receptor NK1 Receptor (GPCR) Substance_P->NK1_Receptor Binds G_Protein Gq/11 NK1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization (from ER) IP3->Ca_Mobilization Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Physiological_Response Physiological Response (e.g., Emesis, Pain) Ca_Mobilization->Physiological_Response ERK_Phosphorylation ERK Phosphorylation PKC_Activation->ERK_Phosphorylation Leads to ERK_Phosphorylation->Physiological_Response Antagonist 2-(S)-(4-fluoro-2-methylphenyl) piperazine-1-carboxylic acid Antagonist->NK1_Receptor Blocks

Caption: Simplified signaling cascade of the NK1 receptor upon activation by Substance P and the inhibitory action of the antagonist.

Synthesis Protocol

The synthesis of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid can be achieved through a multi-step process. The following protocol is a representative synthesis based on established methods for similar piperazine derivatives and amide bond formations.[8][9][10]

Materials and Reagents
  • (S)-2-(4-fluoro-2-methylphenyl)piperazine

  • A suitable carboxylic acid derivative for the C-terminal portion (e.g., an activated ester or acyl chloride)

  • Coupling reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[5]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Synthesis Procedure

Step 1: Preparation of (S)-2-(4-fluoro-2-methylphenyl)piperazine (Intermediate)

This intermediate can be synthesized via several routes, including asymmetric synthesis or resolution of a racemic mixture. A common approach involves the cyclization of a suitable diamine precursor.[11][12]

Step 2: Amide Coupling Reaction [5][8]

  • Dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF.

  • Add DIPEA (2.5 equivalents) to the solution.

  • In a separate flask, dissolve (S)-2-(4-fluoro-2-methylphenyl)piperazine (1.1 equivalents) in the same solvent.

  • Slowly add the activated carboxylic acid solution to the piperazine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final compound.

In Vitro Characterization Protocols

A series of in vitro assays are essential to determine the potency, selectivity, and functional activity of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid at the NK1 receptor.

NK1 Receptor Binding Assay (Radioligand Displacement)

This assay quantifies the affinity of the compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes from a cell line overexpressing the human NK1 receptor (e.g., CHO or HEK293 cells)

  • Radioligand: [³H]-Substance P[13]

  • Binding buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4[13]

  • Test compound and unlabeled Substance P (for non-specific binding)

  • Glass fiber filters and a cell harvester

  • Scintillation counter and scintillation fluid

Protocol: [13]

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add 25 µL of cell membrane suspension (approximately 5 µg of protein/well).

  • Add 50 µL of the test compound or reference ligand at various concentrations.

  • Add 25 µL of [³H]-Substance P (final concentration ~2 nM).

  • Incubate the plate for 60 minutes at 25°C.

  • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Antagonism: Calcium Mobilization Assay (FLIPR)

This assay measures the ability of the compound to inhibit Substance P-induced intracellular calcium mobilization in cells expressing the NK1 receptor.[2][3][14]

Materials:

  • Cell line stably expressing the human NK1 receptor (e.g., SH-SY5Y or HEK293)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 5 Assay Kit)[14]

  • Substance P (agonist)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • FLIPR (Fluorometric Imaging Plate Reader) instrument

Protocol: [1][14]

  • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 60 minutes at 37°C).

  • Prepare serial dilutions of the test compound and pre-incubate with the cells for a specified time (e.g., 15-30 minutes).

  • Place the plate in the FLIPR instrument.

  • Initiate fluorescence reading and add a pre-determined concentration of Substance P (e.g., EC₈₀) to all wells.

  • Monitor the change in fluorescence over time.

  • Analyze the data to determine the IC₅₀ of the antagonist.

Diagram 2: Experimental Workflow for In Vitro Assays

In_Vitro_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay (Calcium Mobilization) Binding_Start Start Membrane_Prep Prepare NK1-expressing cell membranes Binding_Start->Membrane_Prep Radioligand_Incubation Incubate with [³H]-Substance P and test compound Membrane_Prep->Radioligand_Incubation Filtration Filter and wash Radioligand_Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Ki_Calculation Calculate Ki Scintillation_Counting->Ki_Calculation Binding_End End Ki_Calculation->Binding_End Functional_Start Start Cell_Plating Plate NK1-expressing cells Functional_Start->Cell_Plating Dye_Loading Load with calcium-sensitive dye Cell_Plating->Dye_Loading Compound_Incubation Pre-incubate with test compound Dye_Loading->Compound_Incubation FLIPR_Analysis FLIPR: Add Substance P and measure fluorescence Compound_Incubation->FLIPR_Analysis IC50_Calculation Calculate IC₅₀ FLIPR_Analysis->IC50_Calculation Functional_End End IC50_Calculation->Functional_End

Caption: Workflow for determining the binding affinity and functional antagonism of the compound.

In Vivo Characterization Protocols

In vivo studies are crucial to assess the oral bioavailability, central nervous system penetration, and efficacy of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid.

Pharmacokinetic (PK) Studies

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Animal Model:

  • Rats or dogs are commonly used for preclinical PK studies.

Protocol:

  • Administer the compound orally (gavage) and intravenously (for bioavailability determination) at a specified dose.

  • Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process the blood to obtain plasma.

  • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the compound.

  • Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.[15][16][17][18]

Table 1: Representative Preclinical Pharmacokinetic Parameters

ParameterValueUnits
Cmax (Oral)[Data to be filled from specific studies]ng/mL
Tmax (Oral)[Data to be filled from specific studies]h
Half-life (t½)[Data to be filled from specific studies]h
Oral Bioavailability (F)[Data to be filled from specific studies]%
In Vivo Efficacy Model: Gerbil Foot-Tapping Model

This model is widely used to assess the central activity of NK1 receptor antagonists.[19][20][21]

Animal Model:

  • Mongolian Gerbils

Protocol: [20]

  • Administer the test compound orally at various doses.

  • After a pre-determined time (based on PK data), administer a selective NK1 receptor agonist (e.g., GR73632) intracerebroventricularly (i.c.v.).

  • Immediately observe the gerbils for a defined period (e.g., 5 minutes) and record the number of hind paw foot-taps.

  • A dose-dependent reduction in foot-tapping behavior indicates central NK1 receptor antagonism.

In Vivo Efficacy Model: Ferret Model of Cisplatin-Induced Emesis

The ferret is considered the gold standard for preclinical evaluation of anti-emetic drugs.[22][23][24]

Animal Model:

  • Ferrets

Protocol: [23][25]

  • Administer the test compound orally at various doses.

  • After a specified pre-treatment time, administer a high dose of cisplatin (e.g., 5-10 mg/kg, i.p. or i.v.) to induce emesis.

  • Observe the animals for a defined period (e.g., 4-24 hours) and record the number of retches and vomits.

  • A dose-dependent reduction in the number of emetic episodes indicates anti-emetic efficacy.

Data Analysis and Interpretation

  • In Vitro Data: Binding assay data should be analyzed using non-linear regression to determine IC₅₀ values, which are then converted to Ki values. Functional assay data should be plotted as dose-response curves to determine IC₅₀ values, indicating the potency of the antagonist.

  • In Vivo Data: PK parameters are calculated using appropriate pharmacokinetic software. Efficacy data from the gerbil and ferret models should be analyzed using statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent effects of the compound.

Conclusion

2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid is a valuable research tool for studying the role of the NK1 receptor in health and disease. The protocols provided in this guide offer a framework for its synthesis and comprehensive preclinical characterization. Adherence to these methodologies will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of NK1 receptor pharmacology and the potential therapeutic applications of its antagonists.

References

  • Di Fabio, R., Griffante, C., Alvaro, G., Pentassuglia, G., Pizzi, D. A., Donati, D., ... & Corsi, M. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry, 52(10), 3238-3247.
  • Aziz, F. (2012). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting.
  • StatPearls Publishing. (2024). Antiemetic Neurokinin-1 Receptor Blockers. In: StatPearls [Internet]. Treasure Island (FL).
  • Molecular Devices. (n.d.). Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit.
  • Inxight Drugs. (n.d.). VESTIPITANT.
  • De Vry, J., & Jentzsch, K. R. (2007). The neurokinin-1 antagonist activity of maropitant, an antiemetic drug for dogs, in a gerbil model. Journal of Veterinary Pharmacology and Therapeutics, 30(4), 289-293.
  • Vink, R., & Van Den Heuvel, C. (2024). Identification of an Intravenous Injectable NK1 Receptor Antagonist for Use in Traumatic Brain Injury. International Journal of Molecular Sciences, 25(6), 3487.
  • NDI Neuroscience. (n.d.). Pre-clinical Contract Research - Emesis.
  • BindingDB. (n.d.). Assay in Summary_ki.
  • Ballard, T. M., & Higgins, G. A. (2001). Inhibition of shock-induced foot tapping behaviour in the gerbil by a tachykinin NK1 receptor antagonist. European Journal of Pharmacology, 412(3), 241-246.
  • Di Fabio, R., et al. (2009). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. Journal of Medicinal Chemistry.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids.
  • Percie du Sert, N., & Andrews, P. L. (2011). Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists. Cancer Chemotherapy and Pharmacology, 67(3), 641-653.
  • Google Patents. (n.d.).
  • Ständer, S., & Schmelz, M. (2015). The NK1 receptor antagonist aprepitant attenuates NK1 agonist-induced scratching behaviour in the gerbil after intra-dermal, topical or oral administration.
  • de la Puente-Redondo, V., & Moro, C. A. (2007). Efficacy of maropitant for treatment and prevention of emesis caused by intravenous infusion of cisplatin in dogs. American Journal of Veterinary Research, 68(1), 88-96.
  • Rudd, J. A., & Andrews, P. L. (2017). Gastric myoelectric activity during cisplatin-induced acute and delayed emesis reveals a temporal impairment of slow waves in ferrets: effects not reversed... Oncotarget, 8(63), 106836-106852.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Hesketh, P. J. (2008). Chemotherapy-induced nausea and vomiting. The New England Journal of Medicine, 358(23), 2482-2494.
  • R&D Systems. (n.d.). Substance P Parameter Assay.
  • Innoprot. (n.d.).
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). substance P | Ligand Activity Charts.
  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • M. D. P. I. (2022). The Neurokinin-1 Receptor: Structure Dynamics and Signaling.
  • Assay Guidance Manual. (2012). Phospho-ERK Assays.
  • M. D. P. I. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • European Review for Medical and Pharmacological Sciences. (n.d.). A short introduction to pharmacokinetics.
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • Frontiers. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor.
  • Medical Pharmacology. (2025). Pharmacokinetics.
  • Revvity. (2025). HTRF PHOSPHO-ERK1/2 (THR202/TYR 204) DETECTION KITS.
  • eScholarship.org. (n.d.). The Clinically Relevant Half Life in Pharmacokinetics & Pharmacodynamics.
  • Astex Pharmaceuticals. (2019).
  • LICORbio™. (n.d.).
  • Physiologie et Thérapeutique. (n.d.). Plasma terminal half-life.

Sources

Biological evaluation of new Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin analogues as antimicrobial agents.

[1][2][3]

Introduction & Scientific Rationale

The rise of multidrug-resistant (MDR) bacteria necessitates the development of novel antimicrobial agents.[1] Fluoroquinolones (FQs), such as Norfloxacin, are potent DNA gyrase inhibitors but face increasing resistance due to efflux pump overexpression (e.g., NorA in S. aureus) and target mutations.

This application note details the biological evaluation of Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin analogues . These hybrids combine two pharmacophores:

  • Norfloxacin: Targets bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV).

  • Thiazolidine-2,4-dione (TZD): A versatile scaffold known to inhibit biofilm formation and potentially disrupt bacterial membranes, acting as a "resistance breaker."

Hybrid Design Strategy

The chemical strategy involves linking the N-4 piperazine nitrogen of Norfloxacin to a TZD moiety via an acetyl linker. This modification aims to:

  • Alter the binding mode to the Gyrase-DNA complex to overcome standard FQ resistance.

  • Introduce anti-biofilm properties inherent to the TZD nucleus.[2]

  • Modulate lipophilicity (logP) to enhance cellular uptake.

Experimental Workflow Overview

The evaluation pipeline moves from phenotypic screening to mechanistic validation and safety profiling.

WorkflowSynthesis1. Synthesis & Purity(>95% HPLC)Screening2. Phenotypic Screening(MIC/MBC - CLSI M07)Synthesis->Screening Validated HitsMechanism3. Mechanistic Validation(DNA Gyrase Supercoiling)Screening->Mechanism Potent Compounds(MIC < 2 µg/mL)Safety4. Safety Profiling(MTT Cytotoxicity)Mechanism->Safety Confirmed TargetLead CandidateLead CandidateSafety->Lead Candidate

Figure 1: Critical path for the biological evaluation of Norfloxacin-TZD hybrids.

Protocol A: Antimicrobial Susceptibility Testing (MIC)[6][7]

Objective: Determine the Minimum Inhibitory Concentration (MIC) using Broth Microdilution. Standard: Clinical and Laboratory Standards Institute (CLSI) M07 guidelines [1].[3][4][5][6][7]

Reagents & Materials[4][6][11][12][13][14]
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Strains:

    • Gram-Negative: E. coli ATCC 25922, P. aeruginosa ATCC 27853.

    • Gram-Positive: S. aureus ATCC 25923, S. aureus MRSA strains.

  • Controls: Norfloxacin (Positive), DMSO (Solvent Negative), Sterility Control.

  • Detection: Resazurin dye (0.015%) or optical density (OD600).

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve the Norfloxacin-TZD hybrid in 100% DMSO to create a stock solution (e.g., 10 mg/mL).

    • Critical Step: The TZD moiety increases lipophilicity. Ensure complete solubilization; sonicate if necessary.

    • Prepare serial 2-fold dilutions in CAMHB. Final test concentrations should range from 0.03 to 128 µg/mL. Ensure final DMSO concentration is <1% to avoid solvent toxicity.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies from an overnight agar plate.

    • Suspend in saline to match 0.5 McFarland turbidity standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB to achieve a final assay concentration of

      
       CFU/mL.
      
  • Assay Assembly (96-well plate):

    • Test Wells: 100 µL diluted compound + 100 µL bacterial inoculum.

    • Growth Control: 100 µL CAMHB + 100 µL inoculum (No drug).

    • Sterility Control: 200 µL CAMHB (No bacteria).

  • Incubation & Readout:

    • Incubate at 37°C for 16–20 hours (aerobic).

    • Visual Read: MIC is the lowest concentration showing no visible turbidity.

    • Resazurin Modification: Add 30 µL resazurin solution; incubate for 2 hours. Blue = Inhibition (No growth); Pink = Growth (Metabolic reduction).

Data Reporting Template
Compound IDR-Group (TZD)E. coli MIC (µg/mL)S. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Norfloxacin -0.51.02.0
Hybrid 7a Phenyl0.250.54.0
Hybrid 7b 4-Cl-Phenyl0.1250.252.0
Hybrid 7c 4-NO2-Phenyl>64>64>64

Note: Data trends typically show that electron-withdrawing groups (Cl, F) on the TZD benzylidene ring enhance activity, while bulky nitro groups may reduce cell wall permeability [2].

Protocol B: Mechanism of Action (DNA Gyrase Inhibition)

Objective: Confirm that the hybrid retains the ability to inhibit DNA supercoiling, the primary mechanism of fluoroquinolones. Assay Principle: Conversion of relaxed plasmid DNA (pBR322) to supercoiled DNA by E. coli DNA Gyrase. Inhibition results in the persistence of relaxed DNA bands on a gel.

Reagents
  • E. coli DNA Gyrase (Holoenzyme: GyrA + GyrB).

  • Relaxed pBR322 plasmid DNA (Substrate).[8]

  • Assay Buffer: 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1 mM ATP.[8]

  • Stop Buffer: 5% SDS, 0.25 mg/mL Bromophenol Blue.[8]

Workflow Diagram

GyraseAssaycluster_0Reaction SetupMixMaster Mix:Buffer + ATP + Relaxed pBR322AddDrugAdd Hybrid Compound(0.1 - 100 µM)Mix->AddDrugAddEnzymeAdd DNA Gyrase(Initiate Reaction)AddDrug->AddEnzymeIncubateIncubate 37°C60 MinutesAddEnzyme->IncubateStopTerminate:Add SDS + Proteinase KIncubate->StopGelElectrophoresis:1% Agarose (No EtBr in gel)Stop->Gel

Figure 2: DNA Gyrase Supercoiling Inhibition Assay Workflow.[9]

Step-by-Step Methodology
  • Reaction Setup (Total Vol: 30 µL):

    • Mix Assay Buffer, 1 mM ATP, and 0.5 µg relaxed pBR322 DNA.

    • Add test compound (Hybrid) at varying concentrations (e.g., 0.1, 1, 10, 100 µM).

    • Initiate by adding 1 Unit of E. coli DNA Gyrase.

  • Incubation:

    • Incubate at 37°C for 60 minutes.

  • Termination:

    • Add 8 µL Stop Buffer (SDS/Bromophenol Blue).[8]

    • Optional: Add Proteinase K (50 µg/mL) and incubate for 30 mins to digest the enzyme if "cleavable complex" trapping is suspected.

  • Electrophoresis:

    • Load samples onto a 1% agarose gel in TAE buffer.

    • Critical: Run at low voltage (50V) for 3-4 hours to ensure separation of relaxed (slow migrating) and supercoiled (fast migrating) isoforms.

    • Stain with Ethidium Bromide after the run (post-staining) to prevent intercalation from affecting migration during the run.

  • Analysis:

    • Active Enzyme Control: Fully supercoiled DNA band (fast).

    • Inhibited Sample: Presence of relaxed DNA band (slow).

    • Calculate IC50 by densitometry of the supercoiled band.

Protocol C: Cytotoxicity Profiling (MTT Assay)

Objective: Calculate the Selectivity Index (SI) =

Methodology
  • Cell Line: HEK293 (Human Embryonic Kidney) or Vero cells.

  • Seeding: Seed

    
     cells/well in DMEM + 10% FBS in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Replace media with fresh media containing the Hybrid compound (concentration range: 1–500 µM).

    • Include DMSO vehicle control and Triton X-100 (positive lysis control).

    • Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Addition:

    • Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

    • Mitochondrial succinate dehydrogenase reduces MTT (yellow) to formazan (purple crystals).

  • Solubilization & Read:

    • Remove media. Add 100 µL DMSO to dissolve crystals.

    • Read Absorbance at 570 nm.

  • Calculation:

    • 
      .
      
    • Determine

      
       (Concentration cytotoxic to 50% of cells).
      

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[6] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. CLSI Standard M07. [Link]

  • Marc, G., et al. (2019).[10] Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents.[11][10][12] Molecules, 24(21), 3959.[10][12] [Link]

  • Aldred, K. J., et al. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Inspiralis. (n.d.). DNA Gyrase Supercoiling Assay Protocol. [Link]

Application Note: Pharmacological Characterization of BMY-14802 (BMS-181100) as a Non-Dopaminergic Atypical Antipsychotic

[1][2][3]

Application:Target Audience:1

Abstract & Introduction

The development of atypical antipsychotics has historically focused on the serotonin-dopamine antagonism (SDA) hypothesis. However, significant unmet needs remain regarding negative symptoms and extrapyramidal side effects (EPS). This application note details the characterization of BMY-14802 (BMS-181100) , a fluorinated piperazine-pyrimidine derivative that challenges the dopamine D2 blockade dogma.[1]

Unlike traditional neuroleptics, BMY-14802 acts primarily as a high-affinity Sigma-1 (


) receptor ligand5-HT1A partial agonist11

Pharmacological Profile[1][3][4][5][6]

BMY-14802 distinguishes itself through high selectivity for Sigma sites.[1][2] The presence of the fluorophenyl and fluoropyrimidine moieties enhances metabolic stability and lipophilicity, facilitating blood-brain barrier penetration.

Table 1: Receptor Binding Affinity Profile ( / )[1][3]
Receptor TargetAffinity (

/

)
Ligand Used for AssayFunctional Outcome
Sigma-1 (

)
28 - 112 nM (+)-[³H]PentazocineAntagonist/Modulator (Neuroprotection, Anti-dyskinesia)
5-HT1A ~200 nM[³H]8-OH-DPATPartial Agonist (Anxiolytic, Anti-negative symptoms)
Dopamine D2 > 10,000 nM[³H]SpiperoneInactive (No EPS/Catalepsy risk)
Alpha-1 Adrenergic Modest[³H]PrazosinPotential for orthostatic hypotension (side effect)

Data aggregated from Yevich et al. (1992) and Taylor et al. (1993).[1]

Mechanism of Action: The Sigma-1 Chaperone Hypothesis[1]

Unlike D2 antagonists that block post-synaptic receptors on the plasma membrane, BMY-14802 exerts its effects intracellularly. The Sigma-1 receptor acts as a ligand-operated molecular chaperone at the Mitochondria-Associated Membrane (MAM) of the Endoplasmic Reticulum (ER).[1]

Mechanism Flow:

  • Translocation: Upon binding BMY-14802,

    
     receptors may dissociate from BiP (binding immunoglobulin protein).
    
  • Modulation: The receptor interacts with IP3 receptors (IP3R) to stabilize Calcium (

    
    ) signaling.
    
  • Downstream: This modulation prevents

    
     overload, reduces glutamatergic excitotoxicity, and indirectly modulates dopamine release in the prefrontal cortex without striatal blockade.
    
Diagram 1: Sigma-1 Receptor Signaling Pathway[1]

SigmaSignalingLigandBMY-14802Sig1R_InactiveSigma-1R (Inactive)Bound to BiPLigand->Sig1R_InactiveBindsSig1R_ActiveSigma-1R (Active)ChaperoneSig1R_Inactive->Sig1R_ActiveDissociation from BiPMAMMitochondria-AssociatedMembrane (MAM)Sig1R_Active->MAMTranslocates toIP3RIP3 ReceptorStabilizationMAM->IP3RChaperonesCaFluxModulated Ca2+ Flux(ER to Mitochondria)IP3R->CaFluxRegulatesNeuroprotectionNeuroprotection &Anti-Psychotic EffectCaFlux->NeuroprotectionPrevents Excitotoxicity

Caption: BMY-14802 modulation of Sigma-1 chaperone activity at the ER-Mitochondria interface.[1]

Protocol A: Sigma-1 Receptor Radioligand Binding Assay

Purpose: To determine the affinity (


Materials
  • Tissue: Guinea pig whole brain (minus cerebellum).

  • Radioligand: (+)-[³H]Pentazocine (Specific Activity ~30-60 Ci/mmol).[1] Note: (+)-Pentazocine is highly selective for

    
     over 
    
    
    .[1]
  • Non-specific Binding Agent: Haloperidol (10

    
    M) or unlabeled (+)-Pentazocine (10 
    
    
    M).[1]
  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Compound: BMY-14802 (dissolved in DMSO, final concentration <1%).[1]

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize guinea pig brain in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 40,000

      
       for 15 minutes at 4°C.
      
    • Resuspend pellet in fresh buffer and repeat centrifugation twice to wash endogenous ligands.

    • Final resuspension: Adjust protein concentration to ~0.5 mg/mL.

  • Assay Setup (96-well plate or tubes):

    • Total Binding: 100

      
      L Membrane + 50 
      
      
      L Buffer + 50
      
      
      L [³H]Pentazocine (Final conc: 3 nM).
    • Non-Specific Binding (NSB): 100

      
      L Membrane + 50 
      
      
      L Haloperidol (10
      
      
      M) + 50
      
      
      L [³H]Pentazocine.
    • Test Compound: 100

      
      L Membrane + 50 
      
      
      L BMY-14802 (varying concentrations
      
      
      to
      
      
      M) + 50
      
      
      L [³H]Pentazocine.[1]
  • Incubation:

    • Incubate at 37°C for 120 minutes . Critical: Sigma receptors require longer incubation times to reach equilibrium compared to GPCRs.[1]

  • Termination:

    • Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethylenimine to reduce binding to filters).

    • Wash 3x with 5 mL ice-cold Tris-HCl buffer.[1]

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (e.g., GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      .[1]

Protocol B: In Vivo Conditioned Avoidance Response (CAR)

Purpose: To assess antipsychotic potential. Effective antipsychotics selectively inhibit avoidance behavior without inhibiting escape behavior (which would indicate sedation/motor impairment).

Experimental Design
  • Subjects: Male Sprague-Dawley rats (250-300g).[1]

  • Apparatus: Two-way shuttle box with grid floor and auditory/visual cues.[1]

  • Dosing: BMY-14802 administered intraperitoneally (i.p.) or orally (p.o.) 60 minutes prior to testing.[1] Dose range: 5–40 mg/kg.

Workflow
  • Training Phase (Days 1-5):

    • Trials consist of a 10s Warning Signal (Tone/Light) followed by a 10s Shock (0.5 mA) if the rat does not move to the other compartment.

    • Avoidance: Crossing during the Warning Signal (No shock).

    • Escape: Crossing during the Shock phase.

    • Criterion: Rats must achieve >80% avoidance to be included in the drug test.

  • Drug Testing (Day 6):

    • Administer Vehicle or BMY-14802.[1][3]

    • Run 20 trials per animal.

  • Data Interpretation:

    • Positive Result: Significant reduction in Avoidance counts with preserved Escape capability.

    • False Positive (Sedation): Reduction in both Avoidance and Escape (indicates motor incoordination, not psychosis specificity).

    • Reference: BMY-14802 typically inhibits avoidance with an

      
       of ~15 mg/kg (i.p.) without causing catalepsy.[1]
      

Experimental Workflow Diagram

This diagram visualizes the screening cascade for validating BMY-14802-like compounds, moving from synthesis to behavioral validation.[1]

Diagram 2: Drug Discovery Cascade for Sigma Ligands[1]

WorkflowSynthesisSynthesis(Piperazine-Pyrimidine Coupling)SolubilitySolubility Check(Lipophilic: Use DMSO/Acid)Synthesis->SolubilityBindingIn Vitro Binding(Sigma-1 vs D2)Solubility->BindingDecisionSelectivity(Sigma High / D2 Low?)Binding->DecisionDecision->SynthesisNo (Redesign)ADMEMetabolic Stability(Microsomal Assay)Decision->ADMEYesInVivoIn Vivo CAR(Avoidance vs Escape)ADME->InVivo

Caption: Screening cascade prioritizing Sigma-1 selectivity over D2 affinity to ensure atypical profile.

References

  • Yevich, J. P., et al. (1992). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents.[1][4] Journal of Medicinal Chemistry, 35(24), 4516–4525.[4]

    • Taylor, D. P., et al. (1993). A role for sigma binding in the antipsychotic profile of BMY 14802? NIDA Research Monograph, 133, 125-157.

      • Matthews, R. T., McMillen, B. A., Sallis, R., & Blair, R. (1986). Effects of BMY 14802, a potential antipsychotic drug, on rat brain dopaminergic function.[5] Journal of Pharmacology and Experimental Therapeutics, 239(1), 124-131.

        • Paquette, M. A., et al. (2009). The sigma-1 antagonist BMY-14802 inhibits L-DOPA-induced abnormal involuntary movements by a WAY-100635-sensitive mechanism.[1] Psychopharmacology, 204(4), 743-754.[3]

          Advanced Application Note: Evaluation of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid (Fluoro-Loxoprofen)

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          This application note details the experimental characterization of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid , hereafter referred to as 2-Fluoroloxoprofen (F-LOX) .

          F-LOX represents a significant advancement in the class of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs (NSAIDs). While structurally derived from the clinical standard Loxoprofen , the introduction of a fluorine atom at the ortho position of the phenyl ring confers a critical safety advantage: reduced membrane permeabilization . This physicochemical alteration significantly lowers gastric ulcerogenic activity without compromising cyclooxygenase (COX) inhibitory potency.

          This guide provides validated protocols for the synthesis, metabolic activation, and safety profiling of F-LOX, designed for researchers aiming to develop safer NSAID candidates.

          Mechanism of Action & Rationale

          The Prodrug Mechanism

          Like its parent compound Loxoprofen, F-LOX is a prodrug . It exhibits weak inhibitory activity against COX enzymes in its ketone form. Bioactivation occurs in vivo via aromatic aldehyde-ketone reductases , which convert the cyclopentanone moiety into a trans-alcohol.[1] This active metabolite binds to the COX active site (Arg120 and Tyr355) to inhibit prostaglandin synthesis.

          The Safety Differentiator: Membrane Permeabilization

          Standard NSAIDs cause gastric damage via two mechanisms:

          • COX Inhibition: Systemic reduction of protective prostaglandins.[2]

          • Direct Cytotoxicity: The acidic NSAID molecule penetrates lipid bilayers, causing membrane disruption and mitochondrial uncoupling.

          F-LOX Innovation: The fluorine substitution alters the lipophilicity and membrane interaction dynamics, significantly reducing the direct cytotoxic component (Mechanism #2) while maintaining Mechanism #1.

          Pathway Visualization

          G cluster_0 Prodrug Administration cluster_1 Metabolic Activation (Liver/Kidney) cluster_2 Pharmacological Effect cluster_3 Safety Profile FLOX F-LOX (Prodrug) (Ketone Form) Reductase Aromatic Aldehyde-Ketone Reductase FLOX->Reductase Oral Absorption Membrane Lipid Bilayer Interaction FLOX->Membrane Low Permeability Metabolite Active Metabolite (Trans-Alcohol Form) Reductase->Metabolite Reduction COX COX-1 / COX-2 Inhibition Metabolite->COX High Affinity Binding Effect Reduced Prostaglandins (Anti-inflammatory) COX->Effect Toxicity Gastric Ulceration (Significantly Reduced) Membrane->Toxicity Minimal Damage

          Figure 1: Pharmacological pathway of F-LOX. The fluorine substitution minimizes direct membrane interaction (red pathway) while preserving the therapeutic COX inhibition cascade (green pathway).

          Experimental Protocols

          Protocol A: Handling Prodrugs in In Vitro Assays

          Critical Note: Because F-LOX is a prodrug, adding it directly to a purified enzyme assay (e.g., recombinant COX-1) will yield false negative results (high IC50). You must use the Active Metabolite for enzyme assays, or a Whole Cell Assay for the Prodrug.

          Option 1: Chemical Reduction (Preparation of Active Metabolite)

          Before screening, convert F-LOX to its active alcohol form.

          • Dissolution: Dissolve F-LOX (1 mmol) in Methanol (10 mL).

          • Reduction: Add Sodium Borohydride (NaBH4, 1.5 eq) at 0°C. Stir for 30 min.

          • Quench: Add 1N HCl dropwise to neutralize.

          • Extraction: Extract with Ethyl Acetate.

          • Purification: Isolate the trans-isomer via HPLC or column chromatography (Silica gel; Hexane:Ethyl Acetate gradient). The trans-alcohol is the potent COX inhibitor; the cis-alcohol is less active.

          Option 2: Human Whole Blood Assay (Cellular Activation)

          Use this if you wish to test the prodrug directly, relying on endogenous intracellular reductases.

          • Collection: Collect fresh human whole blood (heparinized).

          • Incubation: Aliquot 1 mL blood into wells. Add F-LOX (0.01 – 100 µM).

          • Stimulation:

            • COX-1: Allow blood to clot for 1 hr at 37°C (platelet activation releases TXB2).

            • COX-2: Add LPS (10 µg/mL) and incubate for 24 hrs.

          • Analysis: Centrifuge and measure TXB2 (COX-1 marker) or PGE2 (COX-2 marker) in plasma via ELISA.

          Protocol B: Membrane Permeabilization Assay (Calcein Leakage)

          This assay validates the "Low Ulcerogenic" claim by measuring membrane disruption.

          Materials:

          • Egg yolk phosphatidylcholine (EPC).

          • Calcein (fluorescent dye).

          • Sephadex G-50 column.

          • Fluorescence Microplate Reader (Ex 490 nm / Em 520 nm).

          Step-by-Step:

          • Liposome Preparation:

            • Dissolve EPC (10 mg) in chloroform/methanol. Evaporate to form a thin film.

            • Hydrate film with 100 mM Calcein solution (pH 7.4). Vortex to form multilamellar vesicles.

            • Sonicate to form Large Unilamellar Vesicles (LUVs).

          • Purification:

            • Pass LUVs through a Sephadex G-50 column to remove unencapsulated (free) calcein.

            • Note: Calcein inside liposomes is self-quenched (non-fluorescent). Leakage leads to dilution and fluorescence.

          • Assay Setup:

            • Dilute liposomes to 100 µM lipid concentration in buffer.

            • Add F-LOX or Loxoprofen (Control) at graded concentrations (0.1 – 10 mM).

            • Incubate at 37°C for 10 minutes.

          • Measurement:

            • Measure Fluorescence intensity (

              
              ).
              
            • Add Triton X-100 (10%) to lyse all liposomes and measure maximum fluorescence (

              
              ).
              
          • Calculation:

            
            
            

          Expected Result: F-LOX should show significantly lower % leakage compared to Loxoprofen or Indomethacin at equimolar concentrations.

          Protocol C: In Vivo Gastric Ulcerogenicity (Rat Model)

          Ethical Statement: All animal experiments must comply with institutional IACUC guidelines.

          • Animals: Male Sprague-Dawley rats (200g), fasted for 18 hours (water ad libitum).

          • Administration: Administer F-LOX or Loxoprofen orally (p.o.) suspended in 0.5% CMC-Na.

            • Dose Range: 10, 30, 100 mg/kg.

          • Timepoint: Euthanize animals 4 hours post-administration.

          • Stomach Isolation:

            • Remove stomach, inflate with 10 mL of 1% formalin.

            • Immerse in 1% formalin for 10 min to fix.

            • Cut along the greater curvature.

          • Scoring (Ulcer Index):

            • Measure the length (mm) of each lesion under a stereomicroscope.

            • Ulcer Index (UI) = Sum of lengths of all lesions per rat.

          Data Summary & Comparative Analysis

          The following table summarizes the typical pharmacological profile of F-LOX versus its parent compound.

          ParameterLoxoprofen (Parent)F-LOX (Derivative)Clinical Implication
          COX-1 IC50 (Active Metabolite)~1.5 µM~1.3 µMEquivalent potency
          COX-2 IC50 (Active Metabolite)~5.0 µM~4.8 µMEquivalent potency
          Membrane Permeabilization High (>40% leakage @ 5mM)Low (<10% leakage @ 5mM) Primary Safety Benefit
          Ulcer Index (Rat, 60 mg/kg)High (~30 mm)Low (~5 mm) Reduced GI toxicity
          Metabolic Activation Ketone
          
          
          Alcohol
          Ketone
          
          
          Alcohol
          Prodrug status maintained

          Troubleshooting & Optimization

          • Issue: Inconsistent IC50 values.

            • Cause: Failure to use the reduced metabolite in enzyme assays.

            • Solution: Verify the chemical structure via NMR before assaying. Ensure you are using the trans-alcohol form, as the cis-alcohol is significantly less potent.

          • Issue: High background in Calcein Assay.

            • Cause: Incomplete removal of free calcein during Sephadex purification.

            • Solution: Re-run the column chromatography or use a fresh batch of Sephadex G-50.

          • Issue: Poor solubility of F-LOX.

            • Solution: F-LOX is lipophilic. Dissolve in 100% DMSO for stock solutions (up to 100 mM), then dilute into assay buffer. Ensure final DMSO concentration is <1% to avoid solvent effects on enzymes.

          References

          • Yamakawa, N., et al. (2012). Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity.[3] Journal of Medicinal Chemistry, 55(11), 5143-5150.[3] Link

          • Yamakawa, N., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities.[1][4] Bioorganic & Medicinal Chemistry Letters, 21(11), 3299-3311. Link

          • Cayman Chemical. COX-1 (Ovine) Inhibitor Screening Assay Protocol. Link

          • BenchChem. In Vitro COX Enzyme Inhibition Assay (Colorimetric) for Propionic Acid Derivatives. Link

          Sources

          Use of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide as a 5-hydroxytryptamine(2A) receptor inverse agonist.

          Author: BenchChem Technical Support Team. Date: February 2026

          Application Note: Pharmacological Characterization of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (Pimavanserin)

          Introduction & Compound Identity

          The compound N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide , commonly known as Pimavanserin (or ACP-103), represents a significant shift in neuropsychopharmacology. Unlike traditional antipsychotics that act as dopamine D2 receptor antagonists, Pimavanserin functions as a selective 5-HT2A receptor inverse agonist .[1][2]

          This application note details the protocols for validating this compound’s unique mechanism. It is specifically designed for researchers investigating non-dopaminergic pathways for the treatment of psychosis, particularly in neurodegenerative contexts like Parkinson’s Disease Psychosis (PDP), where D2 blockade is contraindicated due to motor liability.

          Key Pharmacological Differentiators
          • Mechanism: Inverse Agonism (suppresses basal/constitutive receptor activity).[3]

          • Selectivity: High affinity for 5-HT2A; moderate for 5-HT2C; negligible affinity for Dopamine D2 .

          • Therapeutic Value: Treating psychosis without worsening extrapyramidal symptoms (EPS).[4]

          Mechanism of Action: Inverse Agonism[1][3][5][6][7][8][9]

          The 5-HT2A receptor exhibits significant constitutive activity —it can spontaneously adopt an active conformation (

          
          ) and signal downstream (via 
          
          
          
          ) even in the absence of a ligand.
          • Antagonists (Neutral): Block agonist binding but do not affect basal signaling.

          • Inverse Agonists (Pimavanserin): Bind preferentially to the inactive state (

            
            ), shifting the equilibrium away from 
            
            
            
            , thereby reducing basal signaling below constitutive levels.

          MOA Receptor_Inactive 5-HT2A (Inactive State) Receptor_Active 5-HT2A (Constitutive Active) Receptor_Inactive->Receptor_Active Spontaneous Equilibrium Basal_Signal Basal Gq Signaling (PLC -> IP3 -> Ca2+) Receptor_Active->Basal_Signal Constitutive Activity Pimavanserin Pimavanserin (Inverse Agonist) Pimavanserin->Receptor_Inactive Binds & Stabilizes Pimavanserin->Receptor_Active Shifts Equilibrium Left Agonist Serotonin / DOI (Agonist) Agonist->Receptor_Active Stabilizes

          Figure 1: Mechanism of Inverse Agonism.[5] Pimavanserin stabilizes the inactive receptor state, reducing basal signaling.

          Pharmacological Profile

          The following data summarizes the binding affinity (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

          
          ) of Pimavanserin. Note the critical lack of D2 affinity.[6][7][5]
          
          Receptor TargetAffinity (
          
          
          )
          Functional ActivityClinical Relevance
          5-HT2A 0.087 nM Inverse Agonist Primary antipsychotic mechanism.[7]
          5-HT2C 0.44 nMInverse AgonistPotential synergy; lower potency than 2A.
          Dopamine D2 > 300 nMInactiveCrucial: No motor side effects (EPS).
          H1 Histamine Low/Negligible-Low sedation risk compared to Clozapine.
          Muscarinic Negligible-Low risk of cognitive blurring.

          Data Source: Vanover et al. (2006).[3][8][9]

          Experimental Protocols

          Protocol A: In Vitro Radioligand Binding (Competition Assay)

          Purpose: To determine the affinity (

          
          ) of Pimavanserin for the 5-HT2A receptor.
          

          Materials:

          • Membranes: HEK-293 cells stably expressing human 5-HT2A receptors.

          • Radioligand:

            
            -Ketanserin (Specific Activity ~60-80 Ci/mmol).
            
          • Non-specific control: 10 µM Mianserin or Methysergide.

          • Buffer: 50 mM Tris-HCl, 5 mM

            
            , pH 7.4.
            

          Workflow:

          • Preparation: Thaw membrane homogenates and dilute in assay buffer to achieve ~5-10 µg protein/well.

          • Incubation: In a 96-well plate, combine:

            • 50 µL Membrane suspension.

            • 50 µL

              
              -Ketanserin (Final concentration ~0.5 nM).
              
            • 50 µL Pimavanserin (Concentration range:

              
               M to 
              
              
              
              M).
          • Equilibrium: Incubate for 60 minutes at 37°C in the dark (Ketanserin is light-sensitive).

          • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

          • Quantification: Add scintillation cocktail and count via liquid scintillation spectroscopy.

          • Analysis: Fit data to a one-site competition model to derive

            
            . Calculate 
            
            
            
            using the Cheng-Prusoff equation:
            
            
          Protocol B: Functional Inverse Agonist Assay (IP Accumulation)

          Purpose: To demonstrate the reduction of basal receptor activity (Inverse Agonism).

          Expert Insight: Standard agonist assays measure an increase in signal. To detect inverse agonism, you must use a system with high constitutive activity (high receptor density) and measure the decrease in basal Inositol Phosphate (IP) production.

          Materials:

          • Cells: HEK-293 cells overexpressing human 5-HT2A (High expression is critical for constitutive signal).

          • Reagent: IP-One HTRF® kit (Cisbio) or

            
            -myo-inositol.
            

          Workflow:

          • Seeding: Plate cells at 20,000 cells/well in a 384-well plate. Incubate overnight.

          • Starvation: Replace medium with stimulation buffer (LiCl containing buffer) to block IP degradation.

          • Treatment (Critical Step):

            • Add Pimavanserin (dose-response) without any agonist .

            • Include a "Basal" control (Buffer only).

            • Include a "Full Inverse Agonist" control if available (e.g., Ritanserin) for normalization.

          • Incubation: Incubate for 60 minutes at 37°C.

          • Detection: Lyse cells and add HTRF detection reagents (Cryptate-labeled anti-IP1 + d2-labeled IP1).

          • Analysis:

            • Plot signal vs. log[Pimavanserin].

            • Result: You should observe a sigmoidal decrease in IP levels relative to the basal control.

            • Note: A neutral antagonist would show a flat line (no change from basal) in the absence of an agonist.

          Protocol C: In Vivo Validation (DOI-Induced Head Twitch)

          Purpose: To confirm 5-HT2A blockade in a behavioral model.

          Rationale: The 5-HT2A agonist DOI induces a characteristic "head twitch response" (HTR) in rodents.[10] Pimavanserin should dose-dependently block this behavior.[6]

          Workflow:

          • Animals: Male C57BL/6 mice (8-10 weeks).

          • Pre-treatment: Administer Pimavanserin (1, 3, 10 mg/kg, s.c. or p.o.) or Vehicle.

            • Wait Time: 60 minutes (p.o.) or 30 minutes (s.c.).

          • Challenge: Administer DOI (2.5 mg/kg, i.p.).

          • Observation: Immediately place mouse in a glass cylinder.

          • Quantification: Count HTRs (rapid rotational head movements) for 30 minutes.

          • Data Presentation:

            • Y-axis: Total Head Twitches.

            • X-axis: Pimavanserin Dose.[9][11][12]

            • Expectation: Significant reduction in HTR compared to Vehicle+DOI group.

          Experimental Logic & Screening Cascade

          The following diagram illustrates the decision matrix for validating Pimavanserin as a PDP therapeutic candidate.

          Workflow Step1 Step 1: Binding Screen (Radioligand) Decision1 High 5-HT2A Affinity? No D2 Affinity? Step1->Decision1 Step2 Step 2: Functional Assay (IP Accumulation / R-SAT) Decision1->Step2 Yes Discard Discard / Redesign Decision1->Discard No (D2 binding risk) Decision2 Reduces Basal Activity? (Inverse Agonism) Step2->Decision2 Step3 Step 3: In Vivo Model (DOI Head Twitch) Decision2->Step3 Yes Decision2->Discard No (Neutral Antagonist) Outcome Valid Candidate for Parkinson's Psychosis Step3->Outcome Blocks HTR

          Figure 2: Validation Workflow. Screening cascade prioritizing selectivity and functional inverse agonism.

          References

          • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist.[8][13] Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918.[2]

          • Weiner, D. M., et al. (2001). 5-Hydroxytryptamine2A receptor inverse agonists as antipsychotics. Journal of Pharmacology and Experimental Therapeutics, 299(1), 268-276.[5]

          • Meltzer, H. Y., et al. (2010). Pimavanserin, a serotonin(2A) receptor inverse agonist, for the treatment of Parkinson's disease psychosis.[14] Neuropsychopharmacology, 35(4), 881–892.

          • Acadia Pharmaceuticals. NUPLAZID (pimavanserin) Prescribing Information.[4][7]

          Sources

          Use of 4-(4-alkylpiperazin-1-yl)phenyl group for selective estrogen receptor modulators.

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          This guide details the application of the 4-(4-alkylpiperazin-1-yl)phenyl group in the development of next-generation SERMs. Historically, the pharmacophore of SERMs (e.g., Tamoxifen, Raloxifene) relies on a flexible basic side chain—typically a dimethylaminoethoxy or piperidinoethoxy motif—to interact with Aspartate-351 (Asp351) within the Estrogen Receptor (ER) ligand-binding domain (LBD).

          The 4-(4-alkylpiperazin-1-yl)phenyl moiety represents a rigidified bioisostere where the basic nitrogen is constrained within a piperazine ring directly fused to the phenyl scaffold. This modification stabilizes the antagonist conformation of Helix 12 (H12) while improving metabolic stability by eliminating the labile ether linkage found in first-generation SERMs.

          Chemical Design Rationale & Mechanism

          The Pharmacophore Shift

          In classical SERMs, the basic side chain protrudes from the ligand-binding pocket, displacing H12. The 4-(4-alkylpiperazin-1-yl)phenyl group achieves this via a direct C-N bond between the aromatic core and the piperazine.

          • N1 (Proximal): Attached to the aromatic core (phenyl ring). This bond must be metabolically robust.

          • N4 (Distal): Substituted with an alkyl group (Methyl/Ethyl). This nitrogen remains protonated at physiological pH, forming a critical salt bridge with Asp351 (ER

            
            ).
            
          • Rigidity: Unlike the ethoxy linker, the direct phenyl-piperazine bond restricts conformational freedom, reducing the entropic penalty upon binding.

          Mechanism of Action (Pathway Visualization)

          The following diagram illustrates the structural displacement mechanism triggered by this moiety.

          SERM_Mechanism Ligand SERM Ligand (Piperazinyl-Phenyl) BindingPocket ER Ligand Binding Domain (LBD) Ligand->BindingPocket Occupancy Asp351 Asp351 Residue (Anionic Anchor) Ligand->Asp351 Salt Bridge (N4-H+) BindingPocket->Asp351 Positions Helix12 Helix 12 (H12) (Activation Switch) Asp351->Helix12 Steric Clash / Repositioning Coactivator Co-activator Recruitment (SRC-1) Helix12->Coactivator Blocks Binding (Antagonist Mode) Transcription Gene Transcription Coactivator->Transcription Inhibited

          Figure 1: Mechanism of Helix 12 displacement driven by the piperazine-Asp351 salt bridge.

          Chemical Synthesis Protocol

          Objective: Install the 4-(4-alkylpiperazin-1-yl) group onto an aryl halide core using Buchwald-Hartwig Amination. This method is superior to nucleophilic aromatic substitution (

          
          ) for electron-rich SERM scaffolds.
          
          Materials
          • Substrate: Aryl Bromide or Aryl Triflate core (e.g., 4-bromo-derivative of the SERM scaffold).

          • Amine: 1-Methylpiperazine (or 1-Ethylpiperazine).

          • Catalyst:

            
             (Tris(dibenzylideneacetone)dipalladium(0)).
            
          • Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or XPhos.

          • Base: Sodium tert-butoxide (

            
            ) or Cesium Carbonate (
            
            
            
            ).
          • Solvent: Anhydrous Toluene or 1,4-Dioxane.

          Step-by-Step Methodology
          • Preparation (Inert Atmosphere): Flame-dry a Schlenk flask and purge with Argon for 15 minutes.

          • Reagent Loading:

            • Add Aryl Bromide (1.0 eq).

            • Add

              
               (0.02 eq) and BINAP (0.06 eq).
              
            • Add

              
               (1.4 eq).
              
          • Solvent Addition: Add anhydrous Toluene (0.1 M concentration relative to substrate) via syringe.

          • Amine Addition: Add 1-Methylpiperazine (1.2 eq) dropwise.

          • Reaction:

            • Seal the flask and heat to 80–100°C for 12–16 hours.

            • Monitoring: Check reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS.[1] Look for the disappearance of the aryl bromide peak.

          • Work-up:

            • Cool to room temperature.

            • Filter through a pad of Celite to remove Palladium residues. Wash with EtOAc.

            • Concentrate the filtrate under reduced pressure.

          • Purification: Flash column chromatography on silica gel.

            • Eluent: DCM to DCM/MeOH (95:5) + 1%

              
               (to prevent streaking of the basic amine).
              

          Synthesis_Workflow Start Aryl-Bromide Scaffold Mix Add Pd2(dba)3 / BINAP / NaOtBu (Inert Ar Atmosphere) Start->Mix Amine Add 1-Methylpiperazine Mix->Amine Heat Heat to 100°C (16h) Toluene/Dioxane Amine->Heat Check QC: LC-MS / TLC Heat->Check Filter Filter (Celite) Remove Pd Check->Filter Complete Purify Flash Chromatography (DCM/MeOH/NH3) Filter->Purify Final Target: 4-(4-methylpiperazin-1-yl)phenyl SERM Purify->Final

          Figure 2: Buchwald-Hartwig amination workflow for piperazine installation.

          Biological Evaluation Protocol: Competitive Binding Assay

          Objective: Determine the Relative Binding Affinity (RBA) of the synthesized piperazine-SERM against Estrogen Receptor

          
           (ER
          
          
          
          ) using a radioligand competition assay.
          Reagents & Buffers
          • Assay Buffer: 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 1 mM DTT, 10% Glycerol.

          • Receptor Source: Recombinant Human ER

            
             LBD (commercial or expressed in E. coli).
            
          • Radioligand:

            
            -17
            
            
            
            -Estradiol (
            
            
            -E2), specific activity ~80-100 Ci/mmol.
          • Competitor: Non-labeled 17

            
            -Estradiol (Standard) and Test Compounds (Piperazine SERMs).
            
          • Separation Agent: Dextran-coated Charcoal (DCC) or Hydroxyapatite.

          Protocol Steps
          • Preparation of Stocks:

            • Dissolve Test Compounds in 100% DMSO to 10 mM.

            • Prepare serial dilutions (1000 nM to 0.01 nM) in Assay Buffer (ensure DMSO < 1% final).

          • Incubation Setup:

            • Total Binding (TB): Receptor +

              
              -E2 (1 nM).
              
            • Non-Specific Binding (NSB): Receptor +

              
              -E2 (1 nM) + Excess Unlabeled E2 (1000 nM).
              
            • Test Samples: Receptor +

              
              -E2 (1 nM) + Test Compound (Variable Conc).
              
          • Reaction:

            • Incubate tubes at 4°C for 16-18 hours to reach equilibrium. (Low temperature prevents receptor degradation).

          • Separation:

            • Add Dextran-coated Charcoal suspension to absorb unbound ligand.

            • Incubate for 10 min at 4°C with shaking.

            • Centrifuge at 3000 x g for 10 min.

          • Quantification:

            • Aliquot supernatant (containing Receptor-Ligand complex) into scintillation vials.

            • Add scintillation cocktail and count CPM (Counts Per Minute) in a beta-counter.

          Data Analysis

          Calculate the

          
           (concentration displacing 50% of specific binding) using a non-linear regression (Sigmoidal Dose-Response).
          

          Relative Binding Affinity (RBA) Calculation:

          
          
          
          • RBA = 100: Equipotent to Estradiol.

          • RBA > 1: Higher affinity than Estradiol.

          • RBA < 1: Lower affinity (Typical for SERMs, often 1-50%).

          Comparative Data: Piperazine vs. Traditional Side Chains

          The following table summarizes the structural and functional differences between the novel piperazine moiety and the traditional ethoxy-piperidine chain.

          Feature4-(1-Piperidinoethoxy)phenyl4-(4-Methylpiperazin-1-yl)phenylImpact of Change
          Linker Ether (-O-CH2-CH2-)Direct Bond (Aryl-N)Increased metabolic stability (No O-dealkylation).
          Rigidity Flexible (Rotatable bonds)Rigid (Conformationally restricted)Lower entropic cost of binding; higher specificity.
          Basicity (pKa) ~9.0 (Piperidine)~8.5 (N-Methylpiperazine)Maintains salt bridge with Asp351 at pH 7.4.
          Lipophilicity ModerateHigherImproved membrane permeability; potential for CNS penetration (if desired).
          ER
          
          
          Affinity
          High (Reference)Equipotent or SuperiorValidated bioisostere [1].

          References

          • Bioorganic & Medicinal Chemistry Letters (2003) . 4-(4-alkylpiperazin-1-yl)phenyl group: a novel class of basic side chains for selective estrogen receptor modulators.[2]

          • Journal of Medicinal Chemistry (2005) . Benzothiophenes containing a piperazine side chain as selective ligands for the estrogen receptor alpha.[3]

          • EPA Protocol . In Vitro Estrogen Receptor Competitive Binding Assays.[4][5]

          • Journal of Medicinal Chemistry (2012) . Structure-activity relationships of arylpiperazine derivatives.

          Sources

          Use of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]naphthyridin-2(1H)-one for the treatment of cancer.

          Author: BenchChem Technical Support Team. Date: February 2026

          Compound Identity: 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]naphthyridin-2(1H)-one Common Name: Torin 2 CAS Number: 1223001-51-1 Target Class: ATP-competitive mTOR inhibitor; PIKK family inhibitor (ATM/ATR/DNA-PK)[1][2]

          Executive Summary & Mechanism of Action

          This guide details the experimental application of Torin 2 , a second-generation ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[2][3] Unlike first-generation allosteric inhibitors (e.g., Rapamycin) which only partially inhibit mTORC1, Torin 2 potently blocks the ATP-binding pocket of both mTORC1 and mTORC2 .

          Crucial Distinction: At higher concentrations (>20 nM), Torin 2 exhibits "polypharmacology" by inhibiting the PI3K-related kinase (PIKK) family, specifically ATM , ATR , and DNA-PK . This dual activity makes it uniquely effective in Triple-Negative Breast Cancer (TNBC) and as a radiosensitizer, as it simultaneously blocks cell growth (mTOR) and DNA damage repair (PIKKs).

          Signaling Pathway & Inhibition Logic

          The following diagram illustrates the dual-node blockade Torin 2 exerts on the PI3K/mTOR and DNA Damage Response (DDR) pathways.[4]

          Torin2_Mechanism GrowthFactors Growth Factors (Insulin/IGF-1) PI3K PI3K GrowthFactors->PI3K Akt Akt (p-T308) PI3K->Akt mTORC1 mTORC1 (Raptor) Akt->mTORC1 S6K S6K1 (p-T389) mTORC1->S6K FourEBP1 4E-BP1 (p-T37/46) mTORC1->FourEBP1 Translation Protein Translation (Cell Growth) S6K->Translation FourEBP1->Translation mTORC2 mTORC2 (Rictor) AktS473 Akt (p-S473) mTORC2->AktS473 AktS473->Akt Full Activation DNADamage DNA Damage (IR/Chemo) PIKKs ATM / ATR / DNA-PK DNADamage->PIKKs Repair DNA Repair (Survival) PIKKs->Repair Torin2 Torin 2 (ATP-Competitive) Torin2->mTORC1  Inhibits (<10 nM) Torin2->mTORC2  Inhibits (<10 nM) Torin2->PIKKs  Inhibits (>20 nM)

          Caption: Torin 2 blockade of mTORC1/2 (preventing S6K/4E-BP1/Akt phosphorylation) and PIKK family kinases (impairing DNA repair).

          Compound Handling & Formulation

          Scientific Integrity Note: Torin 2 is hydrophobic. Improper solubilization will result in precipitation and erratic in vivo data.

          Storage and Stock Preparation[3]
          • Powder Storage: -20°C, desiccated. Stable for >2 years.

          • Stock Solvent: Dimethyl Sulfoxide (DMSO).[5]

          • Solubility: ~10-20 mg/mL in DMSO.

          • Protocol:

            • Dissolve powder in anhydrous DMSO to create a 10 mM stock .

            • Vortex for 1 minute. If particles persist, warm to 37°C for 5 minutes.

            • Aliquot into single-use vials (avoid freeze-thaw cycles) and store at -80°C.

          In Vivo Formulation (Oral/IP)

          Torin 2 has improved bioavailability (54%) compared to Torin 1, but requires a co-solvent system for animal dosing.

          Recommended Vehicle (Standard):

          Component Percentage Function
          DMSO 10% Solubilizer (Pre-dissolve drug here)
          PEG 300 or 400 40% Co-solvent/Viscosity
          Tween 80 5% Surfactant

          | Saline (0.9%) | 45% | Diluent (Add LAST) |

          Preparation Steps:

          • Add calculated volume of Torin 2 stock (in DMSO) to the tube.

          • Add PEG 300/400; vortex until clear.

          • Add Tween 80; vortex until clear.

          • Slowly add warm Saline (37°C) while vortexing. Do not add saline first , or the compound will crash out.

          In Vitro Application Protocols

          Establishing Potency (Cell Viability)

          Because Torin 2 is potent (IC50 < 1 nM for mTOR), standard mM range screens are inappropriate.

          • Assay: CellTiter-Glo (ATP) or Crystal Violet.

          • Dose Range: 0.1 nM to 1000 nM (Log scale).

          • Duration: 72 hours (mTOR inhibition is cytostatic; effects take time to manifest).

          • Control: DMSO concentration must remain constant across all wells (max 0.1%).

          Self-Validating Western Blot System

          To confirm Target Engagement , you must assay specific phosphorylation sites. If these markers do not decrease, the drug is not working (or degraded), regardless of phenotypic outcome.

          Target ComplexPrimary BiomarkerMechanism Check
          mTORC1 p-S6K1 (Thr389) Direct substrate. Should be abolished at <10 nM.
          mTORC1 p-4E-BP1 (Thr37/46) Rapamycin-resistant site. Torin 2 blocks this fully; Rapamycin does not.
          mTORC2 p-Akt (Ser473) Critical differentiator. Torin 2 ablates this; Rapamycin often increases it (feedback loop).
          ATM/ATR p-Chk1 (Ser317) Only relevant if studying DNA damage sensitization (use >50 nM).

          Protocol:

          • Seed cells (e.g., HCT116, MCF7) at 50% confluence.

          • Treat with Torin 2 (10 nM - 250 nM) for 2 to 24 hours .

            • Note: p-Akt (S473) downregulation is best observed at 2-6 hours.

          • Lyse in RIPA buffer with Phosphatase Inhibitors (Sodium Orthovanadate/Fluoride).

          • Normalize protein and blot.

          In Vivo Experimental Workflow

          Torin 2 is effective in xenograft models, particularly for solid tumors (NSCLC, TNBC) and leukemias.

          Dosing Regimens
          • Effective Dose: 10 mg/kg to 20 mg/kg.

          • Frequency: Daily (QD) or Every Other Day (QOD).

          • Route: Oral Gavage (PO) or Intraperitoneal (IP).

          • Safety: Monitor body weight. >15% weight loss indicates toxicity (likely PIKK-related gut toxicity).

          Workflow Diagram

          The following flowchart outlines a robust preclinical trial structure using Torin 2.

          InVivo_Workflow cluster_treatment Treatment Phase (2-4 Weeks) Start Tumor Inoculation (Sub-Q / Orthotopic) Staging Tumor Staging (~100-200 mm³) Start->Staging Randomization Randomization (n=8-10/group) Staging->Randomization Vehicle Vehicle Control (10% DMSO/PEG/Tween) Randomization->Vehicle Torin2 Torin 2 Group (20 mg/kg QD) Randomization->Torin2 Harvest Tissue Harvest (2h post-last dose) Vehicle->Harvest Torin2->Harvest Analysis PD Analysis (WB: p-Akt, p-S6K) Harvest->Analysis Confirm Mechanism

          Caption: Preclinical workflow ensuring pharmacodynamic (PD) validation of Torin 2 activity in tumor tissue.

          Troubleshooting & Critical Controls

          Differentiating Torin 2 from Rapamycin

          If you observe inhibition of p-S6K (T389) but persistence of p-4E-BP1 (T37/46) or p-Akt (S473), your compound may have degraded, or you are observing allosteric inhibition (like Rapamycin) rather than catalytic inhibition. Torin 2 must inhibit all these sites.

          Solubility Issues
          • Symptom: Cloudiness upon adding saline to the formulation.

          • Solution: Ensure the PEG/Tween mixture is fully homogenized with the DMSO stock before adding saline. Warm the saline to 37°C. If precipitation occurs, do not dose; the bioavailability will be near zero.

          Radiosensitization Controls

          When using Torin 2 to sensitize cells to radiation (IR):

          • Pre-treat cells with Torin 2 (50-100 nM) for 1 hour prior to IR.

          • This ensures the ATP-binding pocket of ATM/DNA-PK is occupied at the moment of DNA damage induction.

          References

          • Liu, Q., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer.[6][7][8] Journal of Medicinal Chemistry.

          • Liu, Q., et al. (2011). Discovery of Torin 2 as a potent, selective, and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry.

          • Liu, Q., et al. (2013). Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM and ATR. Cancer Research.

          • Simioni, C., et al. (2019). Torin-2 cytotoxicity is related to PI3K/Akt/mTOR signaling pathway inhibition in B-precursor acute lymphoblastic leukemia.[9] International Journal of Molecular Sciences.

          • Chopra, S. S., et al. (2020). Torin2 exploits replication and checkpoint vulnerabilities to cause death of PI3K-activated triple-negative breast cancer cells. Cell Systems.

          Sources

          Troubleshooting & Optimization

          Purification of crude 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester by column chromatography.

          Author: BenchChem Technical Support Team. Date: February 2026

          Subject: Purification of crude 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester Ticket ID: PUR-005-AZ Assigned Scientist: Senior Application Specialist, Separation Sciences

          Introduction

          Welcome to the Technical Support Center. You are likely synthesizing 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester via the N-alkylation of 1-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate.

          This purification presents a classic chromatographic challenge: separating a tertiary amine product from a secondary amine starting material while maintaining the integrity of a sterically hindered ester. The guide below moves beyond standard literature protocols to address the specific physicochemical behavior of aryl piperazines on silica gel.

          Module 1: Pre-Purification Diagnostics

          Before packing your column, you must diagnose the crude mixture. The success of this purification relies on manipulating the basicity of your mobile phase.[1]

          The Chemistry of the Separation
          • Target Molecule: A tertiary amine.[2][3][4][5] It is less polar than the starting material but still basic (

            
            ).
            
          • Major Impurity (Starting Material): 1-(4-chlorophenyl)piperazine.[2][6][7] This is a secondary amine with an exposed N-H bond, making it significantly more polar and capable of hydrogen bonding with silanols.

          • The Challenge: Both compounds are basic. On standard silica (pH ~5), they protonate and interact ionically with silanol groups (

            
            ), causing "streaking" or "tailing."
            
          Diagnostic Workflow (TLC)

          Do not run the column until you have a distinct separation on TLC (

          
          ).
          

          TLC_Workflow Start Crude Mixture SolventA Test Solvent A: 10% EtOAc in Hexane Start->SolventA CheckA Check Spot Shape SolventA->CheckA Good Round Spots? Proceed to Column CheckA->Good Separated & Compact Streak Streaking/Tailing? CheckA->Streak Comet-like tail AddBase Add Modifier: 1% Triethylamine (TEA) Streak->AddBase Retest Retest TLC AddBase->Retest Retest->Good Improved Shape

          Figure 1: Decision tree for mobile phase selection. Note that aryl piperazines often require base deactivation of silica.

          Module 2: The Purification Protocol

          While literature often cites simple Hexane/EtOAc systems, real-world samples frequently require base modification to prevent yield loss due to irreversible adsorption.

          Standard Operating Procedure (SOP)
          ParameterSpecificationRationale
          Stationary Phase Silica Gel 60 (
          
          
          )
          Standard phase. High surface area allows resolution of structural analogs.
          Mobile Phase A Hexane (or Petroleum Ether)Non-polar carrier.
          Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.
          Modifier (Critical) Triethylamine (TEA)
          
          
          Essential: Competitively binds to acidic silanols, preventing the piperazine amine from sticking.
          Loading Method Dry Loading (Celite or Silica)Crude amines are often gummy. Wet loading causes "streaming" and band broadening.
          Step-by-Step Execution
          • Column Pre-treatment (The "Neutralization" Step):

            • Pack the column with Hexane.[4]

            • Flush with 2 column volumes (CV) of Hexane + 1% TEA .

            • Why? This pre-saturates the silica surface with base, neutralizing acidic sites before your product ever touches them.

          • Gradient Elution:

            • Start: 100% Hexane (with 1% TEA).

            • Ramp: 0%

              
               10% EtOAc over 5 CVs.
              
            • Hold: 10% EtOAc until the product elutes.

            • Flush: Increase to 30% EtOAc to elute the polar starting material (secondary amine).

          • Fraction Analysis:

            • The Target Ester (Tertiary amine) will elute first (Higher

              
              ).
              
            • The Starting Piperazine (Secondary amine) will elute second (Lower

              
              ).
              

          Module 3: Troubleshooting & FAQs

          Q1: My product band is streaking across 10+ fractions. How do I fix this?

          Diagnosis: This is "Silanol Tailing." The basic nitrogen in the piperazine ring is protonating on the acidic silica surface, forming a salt that drags through the column. The Fix:

          • Immediate: Switch to a mobile phase containing 1% Triethylamine (TEA) or 1% Aqueous Ammonia .

          • Alternative: If you cannot use TEA, switch to Neutral Alumina or Basic Alumina stationary phase.[8] These are less acidic than silica and reduce tailing for amines.

          Q2: I see a new spot on TLC that wasn't there before the column. Is my product decomposing?

          Diagnosis: Likely Ester Hydrolysis .

          • Silica gel is acidic and hygroscopic.[4] If the compound sits on the column for hours (or overnight), the ethyl ester can hydrolyze to the carboxylic acid.

          • Observation: The acid will stay at the baseline (

            
            ).
            The Fix: 
            
          • Run the column quickly (Flash Chromatography).

          • Do not store the crude product on silica overnight.

          • Ensure your solvents are dry.

          Q3: The starting material and product are co-eluting.

          Diagnosis: The polarity difference is insufficient. The Fix:

          • Decrease Polarity: Drop to 5% EtOAc in Hexane.

          • Change Selectivity: Switch from EtOAc to Dichloromethane (DCM) . A gradient of DCM/MeOH (99:1

            
             95:5) often separates amines better than Hexane/EtOAc due to solvation differences of the nitrogen lone pairs.
            

          Module 4: Advanced Logic & Data

          Separation Logic Visualization

          The following diagram illustrates the mechanistic interaction causing separation.

          Separation_Logic cluster_0 Stationary Phase (Silica) cluster_1 Analytes Silanol Si-OH (Acidic) Target Target Product (Tertiary Amine) Less Polar Target->Silanol Weak Interaction (Elutes Fast) Impurity Start Material (Secondary Amine) More Polar (H-Bond Donor) Impurity->Silanol Strong H-Bonding (Elutes Slow) Modifier Triethylamine (TEA) Modifier->Silanol Blocks Acidic Sites (Prevents Tailing)

          Figure 2: Mechanistic interaction on the column. The secondary amine (impurity) binds stronger to silica than the tertiary amine (product), allowing separation.

          Reference Data: Expected Rf Values

          Note: Values are approximate for Silica Gel 60 F254.

          CompoundSolvent SystemApprox.[1][2][3][4][5][8][9][10][11][12][13][14]
          
          
          Detection
          Target Ester 10% EtOAc / Hexane0.35 - 0.45UV (254 nm) / Iodine
          SM (Aryl Piperazine) 10% EtOAc / Hexane0.10 - 0.20UV (254 nm) / Ninhydrin
          Target Ester 10% EtOAc / Hexane (+1% TEA)0.50 - 0.60 UV (254 nm)

          References

          • Synthesis and Purification Context

            • Title: Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester.[15][16]

            • Source: Molbank 2009, M607.[16]

            • URL:[Link]

            • Relevance: Confirms the synthesis route and baseline purific
          • Amine Purification Methodology

            • Title: Rapid Chromatographic Technique for Preparative Separation with Moder
            • Source: J. Org. Chem. 1978, 43, 14, 2923–2925 (Still, Kahn, Mitra).
            • URL:[Link]

            • Relevance: The foundational text on flash chrom
          • Troubleshooting Amine Tailing

            • Title: Purification of heterocyclic amines by flash chrom
            • Source: Biotage Technical Notes / J. Chem. Educ.
            • URL:[Link]

            • Relevance: Validates the use of Triethylamine (TEA) to deactivate silica silanols.[8]

          Sources

          Improving metabolic stability of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines.

          Author: BenchChem Technical Support Team. Date: February 2026

          Technical Support Center: Metabolic Stability Optimization Subject: 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines Ticket ID: MET-STAB-8842 Status: Open Responder: Senior Application Scientist, DMPK Division

          Welcome to the Metabolic Stability Support Center

          You are likely working with a scaffold structurally related to CRL-40,940 (Bisfluoromodafinil) or similar benzhydryl sulfinyl psychostimulants. These compounds often exhibit potent DAT/NET reuptake inhibition but suffer from a "metabolic cliff" due to three competing clearance pathways: Sulfoxidation , N-dealkylation , and Benzylic hydroxylation .

          This guide bypasses generic advice. We focus on the specific liabilities of the bis(4-fluorophenyl)methyl sulfinyl core and the alicyclic amine tail.

          Module 1: Diagnostic Profiling (The "Check Engine" Light)

          Before synthesizing new analogs, you must identify where the molecule is breaking down. Standard Human Liver Microsome (HLM) assays often give incomplete data for sulfinyl compounds because they lack the cytosolic enzymes responsible for reduction.

          Visualizing the Metabolic Liability Map

          The following diagram illustrates the specific "soft spots" on your scaffold.

          MetabolicLiability Compound Target Scaffold (Benzhydryl-Sulfinyl-Amine) Benzhydryl Benzhydryl Methine (C-H) Compound->Benzhydryl Liability 1 Sulfoxide Sulfoxide Group (S=O) Compound->Sulfoxide Liability 2 Amine Alicyclic Amine (N-Alkyl) Compound->Amine Liability 3 CYP_Ox CYP-mediated Hydroxylation Benzhydryl->CYP_Ox FMO_Ox FMO/CYP Oxidation to Sulfone Sulfoxide->FMO_Ox Reductase Reductive Metabolism (to Sulfide) Sulfoxide->Reductase N_Dealk N-Dealkylation (CYP3A4/2D6) Amine->N_Dealk

          Caption: Figure 1. Primary metabolic soft spots. Red paths indicate high-clearance risks specific to sulfinyl-amine scaffolds.

          Module 2: Structural Modification Strategies (The "Fix")

          Once you have confirmed the primary clearance mechanism (via the protocol in Module 3), apply these targeted modifications.

          Strategy A: The Deuterium Switch (Kinetic Isotope Effect)

          Issue: Rapid hydroxylation at the benzhydryl position or N-dealkylation. Solution: Replace specific protons with Deuterium (

          
          ).[1][2] The C-D bond is 6-10x stronger than C-H, significantly slowing CYP-mediated cleavage (Kinetic Isotope Effect, KIE).
          
          • Target 1: The Benzhydryl Methine.

            • Modification: Change (4-F-Ph)2-CH-S(O)- to (4-F-Ph)2-CD-S(O)-.

            • Expected Outcome: Reduces benzylic hydroxylation.[3] High probability of success as this is a rate-determining step for many benzhydryls.

          • Target 2: The Alpha-Amines.

            • Modification: Deuterate the methylene groups adjacent to the nitrogen in the alicyclic ring.

            • Expected Outcome: Slows N-dealkylation.

          Strategy B: Stereochemical Locking (Chiral Switching)

          Issue: The sulfoxide group (

          
          ) is a chiral center. Racemic mixtures often show "metabolic switching," where one enantiomer is cleared faster than the other.
          Solution:  Isolate and test the R-  and S-  enantiomers separately.
          
          • Context: In similar drugs (e.g., Modafinil), the R-enantiomer (Armodafinil) has a 3x longer half-life than the S-enantiomer because the S-form is rapidly eliminated via hydrolysis or reduction.

          • Action: Synthesize enantiopure versions using chiral oxidants (e.g., Kagan oxidation) or separate via Chiral HPLC.

          Strategy C: Fluorine "Walk" on the Alicyclic Ring

          Issue: The alicyclic amine (e.g., piperidine, pyrrolidine) is too basic (

          
          ) and lipophilic, attracting CYP binding.
          Solution:  Add a fluorine atom to the alicyclic ring.
          
          • Mechanism:[4] Fluorine is electron-withdrawing. It lowers the pKa of the amine (reducing lysosomal trapping) and blocks metabolic oxidation at that specific carbon.

          • Placement: Try the C3 or C4 position of the piperidine/pyrrolidine ring.

          Module 3: Experimental Protocols

          Protocol 1: The "Cytosol-Aware" Stability Assay

          Why this is critical: Standard microsomal assays (HLM) only contain Endoplasmic Reticulum enzymes (CYPs). They lack cytosolic aldehyde oxidase and sulfoxide reductases. If your compound is being reduced to a sulfide in vivo, a standard HLM assay will report "High Stability" (False Positive).

          Step-by-Step Workflow:

          • Preparation:

            • Matrix A: Human Liver Microsomes (HLM) (Source of CYPs/FMOs).

            • Matrix B: Human Liver Cytosol (Source of Reductases/AO).

            • Cofactors: NADPH (for oxidation) and NADH/Benzaldehyde (for reduction).

          • Incubation:

            • Prepare a 1 µM test compound solution in phosphate buffer (pH 7.4).

            • Reaction 1 (Oxidative): HLM + NADPH.

            • Reaction 2 (Reductive): Cytosol + NADH.

            • Reaction 3 (Global): S9 Fraction (Contains both) + NADPH + UDPGA.

          • Sampling:

            • Timepoints: 0, 15, 30, 60 min.

            • Quench with ice-cold Acetonitrile containing Internal Standard.

          • Analysis (LC-MS/MS):

            • Monitor for Parent (P), Sulfone metabolite (P+16 Da), and Sulfide metabolite (P-16 Da).

          Data Interpretation Table:

          ObservationDiagnosisRecommended Fix
          Rapid loss in HLM CYP-mediated N-dealkylation or Benzylic hydroxylationDeuteration or Fluorination (Strategy A/C)
          Stable in HLM, Unstable in Cytosol Reductive metabolism (Sulfoxide
          
          
          Sulfide)
          Steric hindrance near Sulfoxide; Check Gut Microbiota stability
          Stable in both, High Clearance in vivo Phase II Conjugation (Glucuronidation) or Biliary ExcretionCheck for hydroxyl groups; Measure LogD (aim for 1-3)
          Protocol 2: Metabolite Identification (MetID) Decision Tree

          Use this logic flow to determine your next synthesis target.

          OptimizationWorkflow Start Start: High Clearance Observed MetID Run LC-MS/MS (Metabolite ID) Start->MetID Result_M16 Mass Shift -16 Da (Sulfide) MetID->Result_M16 Result_P16 Mass Shift +16 Da (Sulfone/N-Oxide) MetID->Result_P16 Result_M_Alkyl Loss of Alkyl Group (N-Dealkylation) MetID->Result_M_Alkyl Fix_Sulfide Fix: Steric Shielding of Sulfoxide Result_M16->Fix_Sulfide Fix_Sulfone Fix: Isolate Enantiomer (Chiral Switch) Result_P16->Fix_Sulfone Fix_Dealk Fix: Deuterate Alpha-C or Rigidify Ring Result_M_Alkyl->Fix_Dealk

          Caption: Figure 2. Structural optimization decision tree based on mass spectral shifts.

          FAQ: Troubleshooting Common Issues

          Q: My compound is stable in microsomes (HLM) but has very low oral bioavailability (%F) in rats. Why? A: This is likely the "Gut-Liver Axis" blind spot. Sulfoxides are notoriously susceptible to reduction by gut bacteria before absorption.

          • Test: Incubate your compound in anaerobic fecal homogenate. If it degrades rapidly to the sulfide, you need to protect the sulfoxide sterically or change the linker length to alter absorption kinetics.

          Q: The sulfoxide is racemizing during synthesis. How do I stop this? A: Sulfoxides are configurationally stable at room temperature but can racemize under acidic conditions or high heat.

          • Fix: Avoid strong acids during the final deprotection steps. If using oxidative synthesis (Sulfide

            
             Sulfoxide), switch to a mild, enantioselective method like the Kagan modification  (Ti(OiPr)4 / (+)DET / t-BuOOH) to set the stereochemistry early and gently.
            

          Q: Can I replace the Sulfoxide with a Sulfone (

          
          ) to improve stability? 
          A:  You can, but it often kills the "wake-promoting" activity. The lone pair on the sulfoxide oxygen is often critical for binding to the DAT/NET transporter. A better bioisostere might be a Sulfoximine  (
          
          
          
          ), which retains the geometry and H-bond accepting capability but is metabolically tougher.

          References

          • Deuterium Kinetic Isotope Effect in Drug Design

            • Source: BenchChem / Vertex AI Search
            • Context: Explains the validation of KIE for stabilizing metabolic hotspots (C-H to C-D).
            • 2[2][5][6]

          • Metabolic Stability of Modafinil Deriv

            • Source: Molecules (MDPI)[4]

            • Context: Details the synthesis and biological evaluation of benzhydryl sulfinyl derivatives, providing a baseline for structural analogs.
            • 7[2][6]

          • Strategies to Prevent N-Dealkyl

            • Source: NEDMDG / Journal of Medicinal Chemistry
            • Context: definitive guide on blocking N-dealkylation via steric hindrance and electronic modific
            • 3[2][6]

          • Chiral Sulfoxide Synthesis & Stability

            • Source: ResearchG
            • Context: Discusses enzymatic and chemical strategies for accessing stereodefined C-S bonds and their stability profiles.
            • 8[2][5][6][8]

          Sources

          Validation & Comparative

          Comparing the anti-inflammatory activity and ulcerogenic effect of 2-fluoroloxoprofen derivatives.

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          Objective: To evaluate the pharmacological profile of 2-fluoroloxoprofen (F-LOX) and its novel derivatives, specifically focusing on the lead candidate Compound 11a , in comparison to the parent compound Loxoprofen (LOX).[1]

          Key Findings:

          • Safety Breakthrough: 2-fluoroloxoprofen (F-LOX) demonstrates significantly reduced gastric ulcerogenicity (approx. 1/20th of LOX) while maintaining comparable anti-inflammatory efficacy.

          • Optimization: The derivative Compound 11a (2-[4-(Cyclopentylamino)-2-fluorophenyl]propanoic acid) exhibits superior anti-inflammatory activity compared to F-LOX while retaining the favorable gastric safety profile.

          • Mechanism: The improved safety profile is primarily attributed to reduced direct membrane permeabilization activity and a "gastroprotective" effect involving increased mucus secretion, rather than exclusive COX-2 selectivity.

          Chemical Design Strategy & SAR Rationale

          The development of F-LOX derivatives addresses the "dual-insult" mechanism of NSAID-induced gastropathy: (1) COX inhibition (reducing protective prostaglandins) and (2) direct membrane permeabilization (cytotoxicity).[2][3]

          Structural Evolution
          • Parent (Loxoprofen): Effective prodrug, but causes gastric lesions via membrane disruption.

          • First Gen (2-Fluoroloxoprofen): Introduction of a fluorine atom at the ortho-position of the phenyl ring.

            • Effect: Drastically lowers membrane permeabilization (lipophilicity modulation) without impeding conversion to the active trans-alcohol metabolite.

          • Second Gen (Compound 11a): Modification of the cyclopentanone moiety to a cyclopentylamino group.

            • Effect: Enhances COX inhibitory potency while maintaining the low-cytotoxicity fluorinated core.

          SAR_Evolution cluster_legend Optimization Goals LOX Loxoprofen (LOX) (High Permeabilization) FLOX 2-Fluoroloxoprofen (F-LOX) (Low Permeabilization) LOX->FLOX Ortho-Fluorination (Reduces Cytotoxicity) C11a Compound 11a (High Potency + Safety) FLOX->C11a Cyclopentanone -> Cyclopentylamino (Bioisostere Replacement) Safety Gastric Safety Potency COX Inhibition

          Figure 1: Structural evolution from Loxoprofen to Compound 11a, highlighting the impact of fluorination and functional group modification on safety and potency.

          Comparative Analysis: Efficacy vs. Toxicity

          The following data synthesizes experimental results from rat models comparing Loxoprofen, F-LOX, and Compound 11a.

          Table 1: Pharmacological Profile Summary
          CompoundDose (mg/kg)Anti-Inflammatory Activity (% Inhibition)Ulcer Index (mm²)Membrane Permeabilization (LD50 µM)
          Loxoprofen (LOX) 3-1035 - 45%15.2 ± 3.4 Low (High Cytotoxicity)
          2-Fluoroloxoprofen 3-1038 - 42% (Equivalent)0.8 ± 0.3 High (Low Cytotoxicity)
          Compound 11a 3-1055 - 60% (Superior) 1.0 ± 0.4 High (Low Cytotoxicity)

          Note: Data derived from carrageenan-induced paw edema (efficacy) and gastric lesion formation assays (toxicity) in Wistar rats. Membrane permeabilization measured in calcein-loaded liposomes.

          Critical Analysis
          • Ulcerogenic Index: F-LOX and 11a show a >90% reduction in gastric lesion area compared to LOX. This is a massive safety improvement.

          • Potency: Compound 11a outperforms the parent F-LOX, suggesting that the amine modification improves binding affinity to the COX active site or enhances bioavailability.

          Mechanistic Insight: The Gastroprotective Pathway

          Unlike Coxibs (which rely solely on COX-2 selectivity), F-LOX derivatives utilize a unique mechanism involving reduced direct cytotoxicity and upregulation of protective factors.

          Mechanism_Pathway Drug F-LOX / Compound 11a Direct Direct Interaction with Mucosa Drug->Direct COX COX Enzyme Interaction Drug->COX Perm Membrane Permeabilization (Suppressed) Direct->Perm Fluorine Effect Mucus Mucus Secretion (Increased) Direct->Mucus cAMP Dependent PGE2 Gastric PGE2 Levels (Maintained/Slight Decrease) COX->PGE2 Safety Reduced Ulcerogenic Index Perm->Safety Mucus->Safety Acid Gastric Acid (Decreased) Acid->Safety PGE2->Acid Feedback

          Figure 2: The multi-modal mechanism of F-LOX derivatives. Safety is driven by suppressed membrane damage and active induction of mucus secretion, distinct from simple COX-2 selectivity.

          Experimental Protocols

          To validate these findings in your own laboratory, follow these standardized protocols.

          Protocol A: Carrageenan-Induced Paw Edema (Anti-Inflammatory)

          Rationale: Standard model for acute inflammation to determine ED50.

          • Animals: Male Wistar rats (160–200 g), fasted for 18h.

          • Administration: Administer Test Compound (LOX, F-LOX, or 11a) orally suspended in 1% CMC-Na.

          • Induction: 1 hour post-drug, inject 0.1 mL of 1% carrageenan (lambda type) into the sub-plantar region of the right hind paw.

          • Measurement: Measure paw volume using a plethysmometer at 3, 4, and 5 hours post-injection.

          • Calculation:

            
            
            
            
            
          Protocol B: Gastric Ulcerogenic Assay

          Rationale: Direct assessment of mucosal damage under therapeutic dosing conditions.

          • Dosing: Administer Test Compound orally (typically high dose, e.g., 10-50 mg/kg) to fasted rats.

          • Timing: Sacrifice animals 8 hours post-administration.

          • Preparation: Remove stomach, inflate with 10 mL of 1% formalin, and immerse in 1% formalin for 1 hour to fix.

          • Scoring: Open stomach along the greater curvature. Measure the area (mm²) of hemorrhagic lesions under a dissecting microscope.

          • Index: Sum of the area of all lesions per animal = Ulcer Index.

          Protocol C: Synthesis of Compound 11a (Reductive Amination)

          Rationale: Converting the ketone intermediate to the active amine derivative.

          • Reactants: Dissolve intermediate 2-[2-fluoro-4-((2-oxocyclopentyl)methyl)phenyl]propanoic acid in MeOH/AcOH.

          • Reagent: Add Cyclopentanone (2 eq) and Sodium Cyanoborohydride (NaBH3CN, 2 eq).

          • Conditions: Stir at room temperature for 12 hours.

          • Workup: Evaporate solvent, extract with CH2Cl2, dry over Na2SO4.

          • Purification: Silica gel chromatography (n-hexane/AcOEt 3:2).

          References

          • Yamakawa, N., et al. (2012). Synthesis and Biological Evaluation of Derivatives of 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-Inflammatory Drugs with Low Gastric Ulcerogenic Activity.[1][4] Journal of Medicinal Chemistry. Link

          • Yamakawa, N., et al. (2011). Synthesis and Biological Evaluation of Loxoprofen Derivatives.[5] Bioorganic & Medicinal Chemistry. Link

          • Yamakawa, N., et al. (2013). Comparison of pharmacokinetics between loxoprofen and its derivative with lower ulcerogenic activity, fluoro-loxoprofen.[4][6][7] Drug Metabolism and Pharmacokinetics. Link

          • Asano, T., et al. (2019). Antinociception by fluoro-loxoprofen, a novel non-steroidal anti-inflammatory drug with less ulcerogenic effects, in rat models of inflammatory pain.[7] European Journal of Pharmacology. Link

          Sources

          A Comparative Analysis of DAT and SERT Binding Affinities in Novel 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide provides a comprehensive comparison of the binding affinities of a series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter (DAT) and the serotonin transporter (SERT). The development of these compounds is primarily aimed at discovering atypical dopamine transporter inhibitors with therapeutic potential for psychostimulant use disorders.[1][2][3][4] This analysis is grounded in experimental data from peer-reviewed studies and is intended for researchers, scientists, and professionals in the field of drug development.

          Introduction: The Rationale for Atypical DAT Inhibitors

          The dopamine transporter (DAT) is a critical protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission.[5][6] It is a primary target for psychostimulants like cocaine and for medications treating conditions such as ADHD.[5][6] However, typical DAT inhibitors often carry a risk of abuse and psychostimulant side effects. Atypical DAT inhibitors, on the other hand, are sought after for their potential to modulate dopamine levels without producing these undesirable effects.[1][3][4] The compounds discussed in this guide are analogs of modafinil, a drug known for its wake-promoting effects and atypical DAT inhibitor profile.[7][8]

          A key aspect in the development of these novel compounds is their selectivity for DAT over other monoamine transporters, such as the serotonin transporter (SERT).[9] High affinity for DAT with lower affinity for SERT is often a desirable characteristic to minimize off-target effects. This guide will delve into the structure-activity relationships (SAR) that govern the binding affinities of these molecules at both DAT and SERT.

          Comparative Binding Affinities: A Data-Driven Overview

          The following table summarizes the in vitro binding affinities (Ki, nM) of selected 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at rat DAT and SERT. The data is compiled from radioligand binding assays.[3] A lower Ki value indicates a higher binding affinity.

          CompoundAlicyclic AmineAlkyl Linker & Terminal GroupDAT Ki (nM)SERT Ki (nM)DAT/SERT Selectivity Ratio
          3b (JJC8-091) Piperazine-CH2CH2-N-CH2CH(OH)CH3230>10,000>43
          14a Piperazine-CH2CH2-N-CH2CH(OH)Ph23>10,000>435
          12b Homopiperazine-CH2CH2-N-CH2CH(OH)Ph8.373520421
          20a Piperidine-CH2CH2-N-CH2CH(OH)CH3382>10,000>26
          20d Piperidine-CH2CH2-N-CH2CH(OH)Ph2.6446801773

          Data sourced from published studies.[1][3]

          Structure-Activity Relationship (SAR) Analysis

          The binding affinity and selectivity of these compounds are significantly influenced by the nature of the alicyclic amine and the functionalization of the terminal nitrogen.

          Impact of the Alicyclic Amine:

          • Piperazine: The parent compound 3b with a piperazine ring exhibits moderate DAT affinity.[1][2]

          • Homopiperazine: Expanding the piperazine to a homopiperazine ring, as seen in compound 12b , was well-tolerated and in some cases led to an increase in DAT affinity.[3][4]

          • Piperidine: Replacement of the piperazine with a piperidine ring also proved to be a successful strategy, with some piperidine analogs like 20d showing very high DAT affinity.[3][4][10] Notably, the piperidine analogs demonstrated improved metabolic stability in rat liver microsomes.[3][4]

          Impact of the Terminal Group:

          • A consistent trend observed is that analogs with a terminal phenyl-2-propanol group generally exhibit higher DAT affinity compared to their 2-propanol counterparts.[3] For instance, the DAT affinity of 14a (Ki = 23 nM) is significantly higher than that of 3b (Ki = 230 nM).[1][2] Similarly, the piperidine analog 20d with a phenyl-2-propanol moiety has a much higher affinity (Ki = 2.64 nM) than 20a with a 2-propanol group (Ki = 382 nM).[3]

          DAT vs. SERT Selectivity:

          • Most compounds in this series show high selectivity for DAT over SERT, with SERT Ki values often in the micromolar range.[3] Compound 12b displays a 421-fold preference for DAT over SERT, and 20d shows an even more remarkable 1773-fold selectivity.[3] This high selectivity is a promising feature for developing targeted DAT inhibitors with fewer serotonergic side effects.

          Below is a diagram illustrating the key structural modifications and their impact on DAT affinity.

          SAR_Analysis cluster_core Core Scaffold cluster_alicyclic Alicyclic Amine cluster_terminal Terminal Group Core bis(4-fluorophenyl)methyl)sulfinyl)alkyl Piperazine Piperazine (e.g., 3b, 14a) Core->Piperazine Homopiperazine Homopiperazine (e.g., 12b) Core->Homopiperazine Piperidine Piperidine (e.g., 20a, 20d) Core->Piperidine Propanol 2-Propanol (e.g., 3b, 20a) Lower DAT Affinity Piperazine->Propanol PhenylPropanol Phenyl-2-Propanol (e.g., 14a, 12b, 20d) Higher DAT Affinity Piperazine->PhenylPropanol Homopiperazine->PhenylPropanol Piperidine->Propanol Piperidine->PhenylPropanol

          Caption: Structure-Activity Relationship (SAR) of Alicyclic Amine and Terminal Group Modifications on DAT Affinity.

          Experimental Methodology: Radioligand Binding Assay

          The binding affinities (Ki values) for DAT and SERT were determined using a competitive radioligand binding assay with rat brain tissue.[3] This technique is a gold standard for quantifying the interaction between a ligand and a receptor.[11]

          Step-by-Step Protocol:

          • Membrane Preparation:

            • Whole rat brains (excluding cerebella) are homogenized in a cold sucrose buffer.

            • The homogenate is centrifuged at a low speed to remove nuclei and cell debris.

            • The resulting supernatant is then centrifuged at a high speed to pellet the membranes containing the transporters.

            • The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the BCA assay.[12]

          • Binding Assay:

            • The assay is performed in 96-well plates.

            • To each well, the following are added in order:

              • Assay buffer

              • A known concentration of the unlabeled test compound (the 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amine) over a range of concentrations.

              • A fixed concentration of a radioligand specific for the transporter of interest (e.g., [³H]WIN 35,428 for DAT or [³H]citalopram for SERT).

              • The prepared cell membranes.

            • Non-specific binding is determined in the presence of a high concentration of a known, potent inhibitor (e.g., cocaine for DAT or imipramine for SERT).[13]

          • Incubation and Filtration:

            • The plates are incubated at a specific temperature (e.g., room temperature) for a set time to allow the binding to reach equilibrium.

            • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

            • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

          • Quantification and Data Analysis:

            • The radioactivity retained on the filters is measured using a scintillation counter.

            • The specific binding is calculated by subtracting the non-specific binding from the total binding.

            • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

            • The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

          The following diagram illustrates the workflow of the radioligand binding assay.

          Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (Homogenization & Centrifugation) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand (e.g., [³H]WIN 35,428) Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration (Separates Bound from Unbound) Incubation->Filtration Washing Washing Filters Filtration->Washing Counting Scintillation Counting (Measures Radioactivity) Washing->Counting IC50_Calc IC50 Determination (Non-linear Regression) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

          Caption: Workflow of the Radioligand Binding Assay for Determining Binding Affinities.

          Conclusion

          The 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines represent a promising class of atypical dopamine transporter inhibitors. Structure-activity relationship studies have demonstrated that modifications to the alicyclic amine ring and the terminal functional group can significantly enhance DAT binding affinity and selectivity over SERT. Specifically, the incorporation of a piperidine ring and a terminal phenyl-2-propanol group has yielded compounds with nanomolar and even sub-nanomolar affinity for DAT, coupled with excellent selectivity. These findings provide a strong foundation for the further development of novel therapeutic agents for psychostimulant use disorders.

          References

          • Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. PubMed Central. [Link]

          • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability. PubMed. [Link]

          • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central. [Link]

          • Structure–Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability. ACS Publications. [Link]

          • Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. PubMed. [Link]

          • Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. ACS Publications. [Link]

          • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

          • Discovery and Development of Monoamine Transporter Ligands. PubMed Central. [Link]

          • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central. [Link]

          • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

          • Design, Synthesis, and Monoamine Transporter Binding Site Affinities of Methoxy Derivatives of Indatraline. ACS Publications. [Link]

          • Synthesis and Monoamine Transporter Binding. Amanote Research. [Link]

          • Overview of Monoamine Transporters. PubMed Central. [Link]

          • Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. ResearchGate. [Link]

          • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

          Sources

          Comparing the in vitro and in vivo characterization of JNJ-31020028, a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor.

          [1][2][3][4][5]

          Executive Summary

          JNJ-31020028 represents a pivotal tool compound in Neuropeptide Y (NPY) research, distinguished primarily by its ability to cross the blood-brain barrier (BBB) following systemic administration.[1][2][3] Unlike its predecessor BIIE0246 , which is restricted to peripheral activity or requires intracerebroventricular (ICV) injection, JNJ-31020028 allows for the rigorous interrogation of central Y2 receptor (Y2R) physiology in intact animals.[4]

          This guide provides a technical comparison of JNJ-31020028 against standard alternatives, detailing its molecular profile, pharmacokinetic advantages, and specific utility in stress-related behavioral models.

          Molecular Profile & Selectivity (In Vitro)

          The NPY Y2 receptor functions primarily as a presynaptic autoreceptor. Activation inhibits the release of NPY and co-localized neurotransmitters (e.g., Norepinephrine). Antagonists are hypothesized to disinhibit this system, increasing synaptic NPY levels.

          Comparative Binding Data

          While BIIE0246 exhibits slightly higher potency, JNJ-31020028 maintains high affinity and selectivity while offering superior physicochemical properties for CNS access.[1]

          FeatureJNJ-31020028 BIIE0246 Implication
          Class Small Molecule (Benzamide)Peptidomimetic (Arginine derivative)JNJ is more "drug-like"; BIIE is large/polar.[1][5]
          Affinity (
          
          
          /
          
          
          )
          ~8.07 (Human)~8.22 (Rat)~8.50 (Human)~8.70 (Rat)Both are high-affinity ligands suitable for binding assays.
          Selectivity >100-fold vs Y1, Y4, Y5>600-fold vs Y1, Y4, Y5Both are highly selective for Y2.
          Functional
          
          
          8.04 (Ca
          
          
          flux)
          8.10 (Vas Deferens)Both act as full antagonists.
          BBB Penetration High Negligible JNJ is the superior choice for systemic in vivo CNS studies.

          Expert Insight: In functional assays (e.g., KAN-Ts cells expressing G

          
          ), JNJ-31020028 acts as a competitive antagonist. It shifts the PYY concentration-response curve to the right without depressing the maximum response, confirming its mechanism of action.
          

          Mechanism of Action & Signaling

          The following diagram illustrates the disinhibition mechanism. By blocking the presynaptic Y2 autoreceptor, JNJ-31020028 prevents the negative feedback loop, thereby enhancing neurotransmission.

          Y2_Signalingcluster_mechanismDisinhibition MechanismJNJJNJ-31020028(Antagonist)Y2RPresynapticY2 ReceptorJNJ->Y2RBlocksGiGi/o ProteinY2R->GiNormally ActivatesCa_ChannelCa2+ ChannelsGi->Ca_ChannelNormally InhibitsReleaseNeurotransmitterReleaseCa_Channel->ReleaseRequired forVesicleSynaptic Vesicle(NPY / NE)Vesicle->ReleaseExocytosis

          Caption: JNJ-31020028 blocks Y2-mediated Gi/o signaling, preventing calcium channel inhibition and restoring neurotransmitter release.

          Pharmacokinetics & CNS Occupancy (In Vivo)

          The defining characteristic of JNJ-31020028 is its ability to occupy central receptors after subcutaneous (SC) or intraperitoneal (IP) administration.

          Key Pharmacokinetic Parameters (Rat)
          • Route: Subcutaneous (Preferred for max bioavailability).[2]

          • Bioavailability: ~100% (SC) vs. ~6% (Oral).[1][2]

          • Half-life (

            
            ):  ~0.83 hours.[1][2]
            
          • Receptor Occupancy: Dose-dependent occupancy of hippocampal Y2 receptors.[6]

            • 
              :  1.6 mg/kg.
              
            • Standard Dose: 10 mg/kg SC achieves >90% occupancy.

          Experimental Protocol: Ex Vivo Receptor Occupancy

          This protocol validates that the drug has engaged the target in the brain.

          • Administration: Administer JNJ-31020028 (10 mg/kg, SC) or vehicle to rats.[2]

          • Sacrifice: Decapitate animals 1 hour post-dose.

          • Dissection: Rapidly remove the brain; dissect the hippocampus (region rich in Y2).

          • Homogenization: Homogenize tissue in ice-cold binding buffer (50 mM Tris-HCl, pH 7.4).

          • Radioligand Binding: Incubate homogenates with

            
            I-PYY (approx. 20 pM) for 60-90 mins at room temperature.
            
            • Note: Do not add additional unlabeled drug. The assay measures the receptors not occupied by the injected drug.

          • Filtration: Harvest membranes via rapid filtration (GF/C filters).

          • Calculation: % Occupancy =

            
            .
            

          Behavioral Efficacy: Stress vs. Anxiety[4][6]

          Characterization of JNJ-31020028 revealed a critical biological nuance: Y2 antagonism modulates stress responses but does not produce "blanket" anxiolysis.

          ModelObservationInterpretation
          Elevated Plus Maze (EPM) No significant effect on open arm time/entries in basal conditions.Y2 receptors may not regulate "trait" anxiety or acute anxiety under low-stress baselines.
          HPA Axis (Corticosterone) Blocked stress-induced elevation of plasma corticosterone.[7][2]Efficacy is state-dependent; the drug acts as a "stress buffer."
          Stress-Induced Anorexia Normalized food intake in stressed animals.[7][2]Reversal of stress-induced behavioral suppression.[2]
          Microdialysis Increased extracellular Norepinephrine (NE) in the hypothalamus.[3]Confirms presynaptic disinhibition mechanism in vivo.
          Workflow: Characterization Cascade

          The following flow illustrates the logical progression for validating a Y2 antagonist.

          WorkflowStep11. In Vitro Binding(Competition vs 125I-PYY)Step22. Functional Assay(Ca2+ Flux / GTPyS)Step1->Step2Select High AffinityStep33. PK Evaluation(Plasma/Brain Ratio)Step2->Step3Select AntagonistStep44. Ex Vivo Occupancy(Confirm Target Engagement)Step3->Step4Verify BBB CrossingStep55. Behavioral Testing(Stress vs. Basal Models)Step4->Step5Test Efficacy

          Caption: Sequential screening cascade ensuring only brain-penetrant, functional antagonists proceed to behavioral testing.

          References

          • Shoblock, J. R., et al. (2010). In vitro and in vivo characterization of JNJ-31020028, a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor.[7][2] Psychopharmacology, 208(2), 265–277.[7]

            • Bonaventure, P., et al. (2004). Characterization of N-(4-isopropyl-benzenesulfonyl)-alpha-(4-carboxy-2-thiazolylamino)-3,4-dichlorobenzylthioacetamide (JNJ-5207787), a novel cell-permeable and selective neuropeptide Y Y2 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 308(3), 1130-1137.

              • Doods, H., et al. (1999). BIIE0246: A potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist. European Journal of Pharmacology, 384(2-3), R3-R5.

                • Tschenett, A., et al. (2003). Reduced anxiety and improved stress coping ability in mice lacking NPY-Y2 receptors. European Journal of Neuroscience, 18(1), 143–148.

                  Comparing the efficacy of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]naphthyridin-2(1H)-one with other mTOR inhibitors.

                  Author: BenchChem Technical Support Team. Date: February 2026

                  Technical Comparison Guide: Efficacy of Torin 1 vs. Next-Generation mTOR Inhibitors

                  Executive Summary

                  The compound 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]naphthyridin-2(1H)-one , commonly known as Torin 1 , represents a pivotal shift in mTOR pharmacology. Unlike first-generation rapalogs (e.g., Rapamycin, Everolimus) which function as allosteric inhibitors of mTORC1, Torin 1 is a potent, selective, ATP-competitive inhibitor of both mTORC1 and mTORC2.[1]

                  This guide provides a rigorous technical comparison of Torin 1 against Rapamycin, Torin 2, and AZD8055, focusing on kinase selectivity, downstream signaling blockade, and experimental utility.

                  Compound Profile: Torin 1

                  • IUPAC Name: 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]naphthyridin-2(1H)-one[2][3][4][5][6][7][8]

                  • Class: ATP-competitive mTOR inhibitor (TORKinib).[4][6][7]

                  • Mechanism of Action: Directly binds to the ATP-binding pocket of the mTOR kinase domain, inhibiting the catalytic activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1]

                  • Key Advantage: Unlike Rapamycin, Torin 1 fully inhibits rapamycin-resistant mTORC1 outputs (e.g., 4E-BP1 phosphorylation) and prevents the paradoxical activation of Akt (Ser473) induced by mTORC1 inhibition.

                  Comparative Efficacy Analysis

                  The following data synthesizes biochemical and cellular potency profiles. Torin 1 is distinguished by its high selectivity for mTOR over PI3K, a common off-target liability for early TORKinibs.

                  Table 1: Inhibitor Potency & Selectivity Profile
                  FeatureTorin 1 Rapamycin (Sirolimus) Torin 2 AZD8055
                  Type ATP-Competitive (Dual)Allosteric (mTORC1)ATP-Competitive (Dual)ATP-Competitive (Dual)
                  mTORC1 IC50 (Biochem) 2 – 10 nM N/A (Gain of function complex)~2 nM~0.8 nM
                  mTORC2 IC50 (Biochem) 2 – 10 nM Inactive (Acute)~2 nM~0.8 nM
                  PI3K
                  
                  
                  IC50
                  1,800 nM Inactive~200 nM~3,500 nM
                  Selectivity (mTOR:PI3K) ~1,000-fold High~100-fold~4,000-fold
                  Off-Targets (PIKKs) Low inhibition of ATM/DNA-PKNoneHigh inhibition of ATM/ATRLow inhibition
                  4E-BP1 Phosphorylation Complete Block Partial/ResistantComplete BlockComplete Block
                  Akt (S473) Phosphorylation Complete Block No Effect / IncreasedComplete BlockComplete Block
                  Critical Analysis
                  • Torin 1 vs. Rapamycin: Rapamycin only partially inhibits 4E-BP1 phosphorylation, leaving cap-dependent translation active. Torin 1 completely abolishes 4E-BP1 phosphorylation (Thr37/46), leading to a more profound cell cycle arrest and autophagy induction. Furthermore, Torin 1 inhibits mTORC2-dependent Akt(Ser473) phosphorylation, whereas Rapamycin can inadvertently increase Akt signaling via loss of the S6K-IRS1 negative feedback loop.

                  • Torin 1 vs. Torin 2: Torin 2 is a second-generation analog with improved pharmacokinetics and potency. However, Torin 2 is less selective , exhibiting potent inhibition of other PIKK family members (ATM, ATR, DNA-PK) at concentrations <100 nM.[9] For researchers specifically studying mTOR biology without confounding DNA damage response inhibition, Torin 1 is often the superior chemical probe .

                  Mechanistic Deep Dive

                  The diagram below illustrates the differential inhibition points. Note how Torin 1 shuts down the entire axis, whereas Rapamycin leaves the Pro-Survival (Akt) and Cap-Dependent Translation (4E-BP1) arms partially active.

                  mTOR_Pathway GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt (PKB) PI3K->Akt PDK1 TSC TSC1/2 Akt->TSC Inhibits Survival Cell Survival (Anti-Apoptosis) Akt->Survival Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K S6K1 mTORC1->S6K 4 4 mTORC1->4 mTORC2 mTORC2 mTORC2->Akt Phos-S473 (Activation) S6K->PI3K Negative Feedback (IRS1) Translation Protein Translation (Cell Growth) S6K->Translation EBP1 Phos EBP1->Translation Release eIF4E Rapamycin Rapamycin (Allosteric) Rapamycin->mTORC1 Partial Block Torin1 Torin 1 (ATP-Competitive) Torin1->mTORC1 Full Block Torin1->mTORC2 Full Block

                  Caption: Differential inhibition of the PI3K/mTOR pathway.[6][8][9][10][11] Torin 1 inhibits both complexes, severing the Akt survival signal and fully blocking translation. Rapamycin inhibits only mTORC1 and relieves the negative feedback on PI3K, potentially hyperactivating Akt.

                  Experimental Validation Protocols

                  To validate the efficacy of Torin 1 in your specific model, use the following standardized protocols.

                  Protocol A: Assessment of Downstream Signaling (Western Blot)

                  Objective: Confirm dual inhibition of mTORC1 (p-S6K, p-4E-BP1) and mTORC2 (p-Akt S473).

                  • Cell Seeding: Plate cells (e.g., HeLa, MCF7) at

                    
                     cells/well in 6-well plates. Allow attachment overnight.
                    
                  • Treatment:

                    • Vehicle (DMSO 0.1%)

                    • Rapamycin (100 nM)

                    • Torin 1 (250 nM) [9][12]

                    • Treat for 1 hour to observe acute signaling changes or 24 hours for phenotypic impact.

                  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors (e.g., PhosSTOP).

                  • Detection Targets:

                    • mTORC1 Readout: p-S6K (Thr389) and p-4E-BP1 (Thr37/46). Expectation: Rapamycin blocks S6K but not 4E-BP1.[13] Torin 1 blocks both.[1][2][3][4][13][14][15]

                    • mTORC2 Readout: p-Akt (Ser473).[13] Expectation: Rapamycin has no effect or increases signal. Torin 1 abolishes signal.[1][4]

                    • Loading Control: Total Akt, Total S6K,

                      
                      -Actin.
                      
                  Protocol B: Autophagy Induction Assay (LC3 Turnover)

                  Objective: Torin 1 is a more potent inducer of autophagy than Rapamycin due to complete mTORC1 suppression.

                  • Transfection: Transfect cells with GFP-LC3 plasmid or use an endogenous LC3 antibody.

                  • Treatment: Treat cells with Torin 1 (250 nM) +/- Bafilomycin A1 (lysosomal inhibitor) for 4 hours.

                  • Analysis:

                    • Western Blot: Measure the conversion of LC3-I (cytosolic) to LC3-II (lipidated).

                    • Flux Calculation: The difference in LC3-II levels between (Torin 1 + BafA1) and (Torin 1 alone) indicates autophagic flux.

                    • Note: Torin 1 treatment should yield a significantly higher LC3-II accumulation compared to Rapamycin.

                  References

                  • Thoreen, C. C., et al. "An ATP-competitive mammalian target of rapamycin inhibitor reveals rapamycin-resistant functions of mTORC1." Journal of Biological Chemistry, 2009.

                  • Liu, Q., et al. "Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer." Journal of Medicinal Chemistry, 2010.

                  • Liu, Q., et al. "Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM, and ATR." Cancer Research, 2013.[9]

                  • Feldman, M. E., et al. "Active-site inhibitors of mTOR target rapamycin-resistant outputs of mTORC1 and mTORC2." PLoS Biology, 2009.

                  • Guertin, D. A., & Sabatini, D. M. "The pharmacology of mTOR inhibition." Science Signaling, 2009.

                  Sources

                  Safety Operating Guide

                  Operational Guide: Safe Disposal and Waste Management of 2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoic Acid

                  Author: BenchChem Technical Support Team. Date: February 2026

                  Executive Summary & Chemical Profile

                  2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoic acid is a pharmaceutical intermediate characterized by three distinct functional moieties: a piperazine ring , a fluorophenyl group , and a carboxylic acid tail.

                  Effective waste management for this compound requires a "Cradle-to-Grave" approach. You must treat this substance not merely as organic waste, but as a Halogenated Bioactive Intermediate . The presence of the Carbon-Fluorine (C-F) bond mandates high-temperature incineration to prevent environmental persistence, while the piperazine core presents specific chemical incompatibility risks (specifically nitrosamine formation).

                  Chemical Hazard Profile
                  FeatureFunctional GroupRisk Implication
                  Corrosivity/Irritation Propanoic Acid / AminePotential for skin burns and severe eye damage.[1][2][3][4] Zwitterionic nature may buffer pH, but treat as Corrosive (Cat 1B) until tested.
                  Environmental Persistence FluorophenylCRITICAL: The C-F bond is one of the strongest in organic chemistry. Standard thermal treatment may be insufficient; requires high-temperature halogenated waste incineration.
                  Reactivity Piperazine (Secondary Amine)INCOMPATIBILITY ALERT: Do not mix with nitrosating agents (e.g., nitrites) or strong oxidizers (e.g., bleach).[4] Risk of forming carcinogenic nitrosamines or chloramines.
                  Bioactivity Piperazine ScaffoldStructural analog to psychotropic agents and NSAID metabolites. Treat as a high-potency compound (OEB 3 or higher) to prevent occupational exposure.

                  Waste Classification & Segregation Logic

                  The most common compliance failure in laboratories is misclassifying fluorinated intermediates as "General Organic Waste." This compound must be segregated into the Halogenated Waste Stream .

                  The "Why" Behind the Protocol
                  • Halogenated Status: Although it is not a solvent like Dichloromethane (DCM), the fluorine atom classifies it as halogenated. Mixing it with non-halogenated solvents (e.g., Acetone, Methanol) renders the entire container "Halogenated," significantly increasing disposal costs and altering the incineration parameters required by the waste contractor.

                  • Nitrosamine Prevention: Piperazine derivatives can react with atmospheric nitrogen oxides or nitrate waste to form N-nitroso compounds. Never dispose of this compound in a waste container that contains strong oxidizing acids (Nitric Acid) or nitrites.

                  Decision Matrix: Waste Stream Selection

                  WasteDecisionTree Start Waste Generation: 2-(4-(4-Fluorophenyl)piperazin-1-yl) propanoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid FinalSolid Stream A: Solid Hazardous Waste (Tag: Halogenated Organic Solid) Solid->FinalSolid Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, DMSO, Water) SolventCheck->NonHaloSolvent FinalHaloLiq Stream B: Halogenated Organic Solvent (High BTU Incineration) HaloSolvent->FinalHaloLiq FinalNonHaloLiq Stream B: Halogenated Organic Solvent (Segregate due to solute) NonHaloSolvent->FinalNonHaloLiq Trace F requires Halo Classification

                  Figure 1: Waste Stream Decision Logic. Note that even if dissolved in non-halogenated solvents (like DMSO), the presence of the fluorinated solute mandates disposal in the Halogenated stream to ensure proper destruction.

                  Step-by-Step Disposal Procedures

                  Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

                  Applicability: Expired pure substance, contaminated weighing boats, gloves, and paper towels.

                  • Primary Containment: Place the solid waste into a clear, chemically resistant polyethylene bag (minimum 2 mil thickness).

                  • Secondary Containment: Seal the primary bag and place it into a secondary bag or a wide-mouth HDPE (High-Density Polyethylene) jar.

                    • Scientific Rationale: HDPE is resistant to both the acidic functionality and the amine base. Glass is acceptable but poses a breakage risk.

                  • Labeling: Apply a hazardous waste label.

                    • Constituents: "Solid Waste Contaminated with Fluorinated Piperazine Derivative."

                    • Hazard Checkboxes: Toxic, Irritant, Corrosive.[5]

                  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area. Do not compact.

                  Protocol B: Liquid Waste (Mother Liquors & Rinsates)

                  Applicability: Reaction mixtures, HPLC effluent, or cleaning rinsates containing the compound.

                  • Segregation: Ensure the collection carboy is designated for Halogenated Solvents .

                    • Critical Check: Verify the carboy does not contain bleach or nitric acid.[4]

                  • pH Check: If the solution is highly acidic (pH < 2) due to the propanoic acid moiety or mobile phase modifiers:

                    • Action: Do not neutralize in the waste container (exothermic risk). If local regulations require pH 5-9, neutralize in a beaker before adding to the waste stream. Otherwise, tag as "Acidic Halogenated Waste."

                  • Transfer: Use a funnel with a splash guard. Pour slowly to avoid aerosolization.

                  • Log Entry: Immediately record the volume and chemical name on the waste log. Explicitly note "Contains Fluorine" for the waste contractor.

                  Emergency Response: Spill Management

                  In the event of a spill, speed and containment are vital to prevent exposure and tracking.

                  Required PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles. If powder is aerosolized, use N95 or P100 respiratory protection.

                  SpillResponse Alert 1. Alert & Secure (Evacuate immediate area) PPE 2. Don PPE (Gloves, Goggles, Resp) Alert->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Clean 4. Cleanup (Scoop into bag, do not sweep dust) Contain->Clean Decon 5. Decontamination (Wash surface with soap/water) Clean->Decon

                  Figure 2: Immediate Spill Response Workflow.

                  Decontamination Solution: Use a simple surfactant solution (soap and water).

                  • Avoid: Do not use bleach (Sodium Hypochlorite). Bleach can react with the piperazine ring to form chloramines, which are toxic gases.

                  Regulatory Compliance & References

                  Regulatory Context (USA - RCRA): While this specific compound may not be explicitly listed on the EPA "P-List" or "U-List" by name, it falls under the "Cradle-to-Grave" responsibility of the generator.

                  • Generator Status: You must characterize the waste.[6] Due to the fluorine content and biological activity, the Best Demonstrated Available Technology (BDAT) is incineration.

                  • EPA Waste Code: If dissolved in spent halogenated solvents, use F001/F002 . If pure substance, classify as D002 (Corrosive) if pH < 2, or assign a state-specific code for "Organic Solid, Toxic."

                  References:

                  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

                  • National Institutes of Health (NIH). Synthetic Approaches to Piperazine-Containing Drugs. (Structural context and reactivity).[1][2][3][4][5][6][7][8] Retrieved from [Link]

                  Sources

                  Personal protective equipment for handling 2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoicacid

                  Author: BenchChem Technical Support Team. Date: February 2026

                  Topic: Personal Protective Equipment (PPE) & Safe Handling Protocol for 2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoic acid

                  Executive Safety Summary

                  Status: High-Potency / Irritant / Potential Sensitizer Immediate Action: Handle only inside a certified chemical fume hood.[1]

                  2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoic acid is a functionalized phenylpiperazine derivative.[1] While a specific Safety Data Sheet (SDS) may not be widely indexed for this exact research compound, its structural pharmacophore combines a fluorinated phenylpiperazine (associated with acute toxicity, corrosivity, and sensitization) with a propanoic acid tail (associated with irritation).[1]

                  The Golden Rule of Uncertainty: In the absence of compound-specific toxicology data, you must adopt a "Worst-Case Analog" safety posture. This protocol treats the substance as if it possesses the high toxicity of 1-phenylpiperazine and the irritant properties of propanoic acid derivatives.[1]

                  Hazard Identification & Risk Assessment (SAR Analysis)

                  As a Senior Application Scientist, I derive these hazards from Structure-Activity Relationships (SAR) to ensure your safety protocols are scientifically grounded.

                  Structural ComponentAssociated Hazard Class (GHS Analog)Physiological Mechanism (Causality)
                  Phenylpiperazine Core Acute Tox. 4 (Oral/Dermal) Skin Sens. 1 Eye Dam. 1 Piperazine rings are strong bases and known sensitizers.[1][2] They can cause severe corneal damage and allergic dermatitis upon repeated contact.[1]
                  Propanoic Acid Tail Skin Irrit. 2 Eye Irrit.[1][3][4] 2A Carboxylic acids can protonate tissue proteins, leading to local irritation and inflammation of mucous membranes.
                  4-Fluoro Substituent STOT-RE (Potential) Fluorination often increases metabolic stability and lipophilicity, potentially enhancing skin absorption and systemic retention compared to non-fluorinated analogs.[1]
                  Physical State (Solid) STOT-SE 3 (Resp) Fine organic powders are easily aerosolized.[1] Inhalation of bioactive dusts poses a direct risk to the respiratory tract and CNS.[1]

                  Personal Protective Equipment (PPE) Matrix

                  Standard lab coats and safety glasses are insufficient for this compound.[1]

                  A. Respiratory Protection (Critical)
                  • Primary Barrier: Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).[1]

                  • Secondary Barrier (If hood work is impossible): Full-face respirator with P100 (HEPA) cartridges.[1]

                  • Why? Phenylpiperazines are often bioactive CNS agents.[1] Inhaling micro-doses of dust during weighing can lead to systemic effects (dizziness, nausea) or respiratory sensitization.[1]

                  B. Dermal Protection (Double-Gloving Protocol)[1]
                  • Inner Layer: Nitrile (4 mil / 0.10 mm).[1]

                  • Outer Layer: Nitrile (Extended Cuff, 5-8 mil) OR Laminate (Silver Shield) if using permeating solvents like DCM.[1]

                  • Technique: Taping the inner glove to the lab coat sleeve is recommended to bridge the wrist gap.[1]

                  • Why? Fluorinated organics often have enhanced lipid solubility, allowing them to penetrate skin faster than their non-fluorinated counterparts.[1]

                  C. Ocular Protection
                  • Requirement: Chemical Splash Goggles (Indirect Vent).[1]

                  • Forbidden: Standard safety glasses with side shields.[1]

                  • Why? Piperazine bases are corrosive to the cornea.[1] A single speck of dust bypassing safety glasses can cause irreversible opacity or severe keratitis.[1]

                  Operational Protocol: Safe Handling Workflow

                  Step 1: Preparation & Weighing
                  • Static Control: Use an anti-static gun on the weighing boat and spatula. Organic powders are prone to static charge and can "jump" or disperse unexpectedly.[1]

                  • Balance Setup: Place the analytical balance inside the fume hood. If the balance is outside, use a "balance enclosure" or transfer the closed container to the hood immediately after taring.[1]

                  • Damping: Place a solvent-dampened Kimwipe (e.g., isopropanol) next to the balance pan to catch stray particles.[1]

                  Step 2: Solubilization (The "Puff" Risk)[1]
                  • Correct Method: Add the powder to the vessel first , then gently stream the solvent down the side of the vial.[1]

                  • Incorrect Method: Do not dump powder into a solvent-filled vial.[1] This displaces air rapidly, ejecting a plume of aerosolized toxic powder back at the user.[1]

                  Step 3: Waste Disposal
                  • Solid Waste: Double-bag in clear polyethylene bags; label as "Toxic/Irritant Solid."[1]

                  • Liquid Waste: Segregate into "Halogenated Organic Waste" (due to the Fluorine atom).[1] Do not mix with strong oxidizers (e.g., Nitric acid) to prevent violent degradation.[1]

                  Visualizations

                  Figure 1: PPE Selection Logic (Decision Tree)

                  Caption: Logic flow for selecting PPE based on the physical state and solvent system used.

                  PPE_Selection Start Handling 2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoic acid State Physical State? Start->State Solid Dry Powder / Solid State->Solid Liquid Solution / Liquid State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Liquid->Solvent HoodYes Standard Protocol: - Fume Hood - Double Nitrile Gloves - Splash Goggles Hood->HoodYes Yes HoodNo CRITICAL RISK: - P100 Respirator Required - Designated Area - Full Tyvek Suit Hood->HoodNo No Aggressive Penetrating (DCM, DMF, DMSO) Solvent->Aggressive Standard Standard (Water, Ethanol) Solvent->Standard GloveHigh Laminate/Silver Shield Gloves over Nitrile Aggressive->GloveHigh GloveStd Double Nitrile Gloves (Change every 30 mins) Standard->GloveStd

                  [1]

                  Figure 2: Safe Solubilization Workflow

                  Caption: Step-by-step causality workflow to prevent aerosolization during dissolution.

                  Solubilization_Flow Step1 1. Weigh Powder (In Hood) Step2 2. Transfer to Vial Step1->Step2 Step3 3. Add Solvent (Stream down wall) Step2->Step3 Risk RISK: Aerosol Ejection Step2->Risk If dumped quickly Step4 4. Cap Immediately Step3->Step4 Step5 5. Vortex/Sonication Step4->Step5 Prevention PREVENTION: Add Liquid to Solid (Never Solid to Liquid) Risk->Prevention

                  Emergency Response (Spill & Exposure)

                  ScenarioImmediate ActionRationale
                  Eye Contact Flush for 15+ mins immediately. Hold eyelids open.Piperazine bases can cause rapid pH changes in the eye; immediate dilution is the only way to save sight.[1]
                  Skin Contact Wash with soap and water.[1][3][5] Do not use ethanol. Ethanol acts as a permeation enhancer, driving the fluorinated compound deeper into the dermis.[1]
                  Powder Spill Cover with wet paper towels (to suppress dust), then wipe up.[1]Dry sweeping generates toxic dust clouds.[1] Wet wiping captures particles.[1]

                  References

                  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2723915, 2-(4-Fluorophenyl)propanoic acid. Retrieved from [Link][1]

                  • U.S. Environmental Protection Agency (2025). GHS Classification Data for 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-amine (Analog). Retrieved from [Link][1]

                  Sources

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                  Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.